1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(benzenesulfonyl)indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTBYLZYNVIQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353034 | |
| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278593-17-2 | |
| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(phenylsulfonyl)-1H-indole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Introduction: A Scaffold of Strategic Importance
This compound is a heterocyclic compound featuring a core indole structure functionalized with a phenylsulfonyl group at the nitrogen (N-1) and a carboxylic acid at the C-3 position. This specific arrangement of functional groups imparts a unique and highly valuable set of chemical properties, positioning it as a versatile scaffold in medicinal chemistry and materials science. The phenylsulfonyl moiety is not merely a protecting group; it is a powerful electronic modulator. As a strong electron-withdrawing group, it fundamentally alters the reactivity of the indole ring and enhances the acidity of the carboxylic acid, opening synthetic pathways and biological interactions not readily accessible with simpler indole derivatives.[1][2] This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, offering field-proven insights for researchers in drug development and chemical synthesis.
Synthesis and Manufacturing: Constructing the Core Scaffold
The synthesis of this compound is primarily achieved through the direct N-sulfonylation of indole-3-carboxylic acid. This method is favored for its efficiency and atom economy.
Primary Synthetic Pathway: Direct N-Sulfonylation
The most straightforward and common method involves the reaction of commercially available indole-3-carboxylic acid with benzenesulfonyl chloride under basic conditions.[3] The base is critical for deprotonating the indole nitrogen, forming a nucleophilic indolide anion that subsequently attacks the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Diagram 1: General workflow for N-sulfonylation.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole-3-carboxylic acid (1.0 eq).
-
Solvation: Dissolve the starting material in a suitable anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The choice of a strong, non-nucleophilic base is crucial to prevent side reactions with the carboxylic acid. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the indolide anion.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water. The mixture is then acidified with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, which protonates the carboxylate and precipitates the product. The solid product is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane to yield the final product as a crystalline solid.[4]
Physicochemical and Spectroscopic Profile
The structural features of the molecule give rise to a distinct set of physical and spectroscopic properties that are essential for its characterization.
Core Physicochemical Properties
The key quantitative data for this compound are summarized below. The high melting point is indicative of a stable, crystalline solid with significant intermolecular interactions. The predicted pKa of 3.15, which is lower than that of benzoic acid (~4.2), is a direct consequence of the powerful electron-withdrawing effect of the N-phenylsulfonyl group, which stabilizes the carboxylate conjugate base.[1][5]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₄S | [][7] |
| Molecular Weight | 301.32 g/mol | [1][5] |
| CAS Number | 278593-17-2 | [5][] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 232 °C | [5][][7] |
| Density | ~1.40 g/cm³ (Predicted) | [5][][7] |
| pKa | 3.15 ± 0.10 (Predicted) | [5][7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. | [1] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>12 ppm). The protons on the indole ring and the phenylsulfonyl group will resonate in the aromatic region (typically 7.0-8.5 ppm). The H-2 proton of the indole ring is often a sharp singlet, shifted downfield due to the influence of the adjacent sulfonyl group and carboxylic acid.
-
¹³C NMR Spectroscopy: The carbon spectrum will feature a signal for the carboxylic carbon around 165-175 ppm. The aromatic carbons will appear in the 110-140 ppm range. The presence of the sulfonyl group deshields the adjacent carbons of the indole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), and two strong characteristic bands for the asymmetric and symmetric S=O stretching of the sulfonyl group (around 1350 cm⁻¹ and 1170 cm⁻¹, respectively).[8][9]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 301, with characteristic fragmentation patterns involving the loss of SO₂ (m/z 64) and the phenyl group.[8][10]
Chemical Reactivity and Mechanistic Insights
The chemistry of this compound is dominated by the interplay between its three functional components. The N-phenylsulfonyl group is the primary determinant of the molecule's unique reactivity profile.
The Role of the Phenylsulfonyl Group: An Electronic "Sink"
The phenylsulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density. This has two major consequences:
-
Deactivation of the Indole Ring: Unlike typical indoles which are electron-rich and readily undergo electrophilic substitution at the C-3 position, the N-sulfonylated indole is significantly deactivated. The nitrogen lone pair is delocalized into the sulfonyl group, reducing its participation in the aromatic π-system.
-
Activation towards Nucleophiles: This electron deficiency makes the indole core, particularly the C-2 and C-3 positions, susceptible to nucleophilic attack, a reactivity mode that is inverse to that of standard indoles.[2]
Caption: Diagram 2: Inversion of indole reactivity.
Reactions at the Carboxylic Acid Group
The C-3 carboxylic acid is the most reactive site for many standard transformations. Its enhanced acidity facilitates reactions at the carbonyl carbon.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) under standard conditions, such as Fischer esterification (refluxing in alcohol with a catalytic amount of strong acid) or by reaction with alkyl halides in the presence of a base like K₂CO₃.
-
Amide Bond Formation: The compound is an excellent substrate for amide coupling reactions. Activation of the carboxylic acid with coupling reagents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of a primary or secondary amine, efficiently yields the corresponding amides. This is a common strategy for building libraries of drug candidates.[10]
Decarboxylation
Under certain conditions, often involving heat and a basic catalyst in a high-boiling point solvent, the C-3 carboxylic acid can be removed to yield 1-(phenylsulfonyl)-1H-indole.[11] This reaction proceeds through the formation of an indolic carbanion at the C-3 position, which is stabilized by the electron-withdrawing sulfonyl group, before being quenched by a proton source.
Applications in Research and Drug Development
The unique chemical properties of this compound make it a valuable building block in drug discovery.
-
Antiplasmodial and Antifungal Agents: The compound itself has been investigated for its potential as an antiplasmodial agent against malaria-causing parasites and has demonstrated antifungal properties.[1] The mechanism is thought to involve the inhibition of essential parasitic enzymes, where the sulfonyl and carboxylate moieties play key roles in binding to the active site.[1]
-
Scaffold for Diverse Bioactive Molecules: More commonly, it serves as a starting material for more complex molecules. The carboxylic acid handle allows for the attachment of various side chains via amide coupling, leading to derivatives with a wide range of biological activities, including antihypertensive agents, enzyme inhibitors, and antibiofilm agents.[12][13]
-
Probe for Mechanistic Studies: Due to its altered electronic nature, the N-phenylsulfonyl indole core is used in mechanistic studies to explore non-classical indole reactivity and to design novel synthetic methodologies.[2]
Conclusion
This compound is far more than a simple indole derivative. The strategic placement of the phenylsulfonyl group acts as a powerful control element, enhancing the acidity of the carboxylic acid and inverting the typical electronic character of the indole ring. This opens the door to unique synthetic transformations and provides a robust scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for scientists and researchers aiming to leverage its full potential in the fields of organic synthesis and medicinal chemistry.
References
- Shvartsberg, M. S., et al. (2009). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry.
- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.
- Kumar, A., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate.
- Putsykina, E., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
- Wikipedia (n.d.). Indole-3-carbaldehyde. Wikipedia.
- Qian, D. C., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC.
- Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications.
- Arias, M. L., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Acta Crystallographica Section E.
- Gribble, G. W., et al. (1994). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. ResearchGate.
- ResearchGate (2021). Synthesis and biological evaluations of 2-alkyl-5-((phenylsulfonyl)oxy)-1H-indole-3-carboxylate derivatives as antibiofilm agents. ResearchGate.
- Luo, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. Frontiers in Plant Science.
Sources
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 278593-17-2 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure Elucidation of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid
Abstract
Introduction: Significance and Analytical Strategy
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a key heterocyclic compound featuring an indole core, a biologically relevant scaffold, functionalized with a carboxylic acid at the C3 position and a phenylsulfonyl group at the N1 position. The N-sulfonyl moiety acts as a potent electron-withdrawing group, which significantly modulates the electronic properties and reactivity of the indole ring system.[1] This class of compounds has been investigated for various medicinal chemistry applications, including potential antiplasmodial and antifungal activities.[1]
Given its importance as a synthetic intermediate and potential therapeutic agent, unambiguous confirmation of its molecular structure is paramount. A multi-spectroscopic approach is not merely confirmatory but essential for a holistic and irrefutable structural assignment. Our strategy is built on a logical workflow that first establishes the molecular formula and then systematically maps the connectivity of every atom.
Caption: A logical workflow for unambiguous structure elucidation.
Synthesis and Sample Preparation
To ensure high-quality data, the analyte must be synthesized with high purity. A common and reliable method involves the N-sulfonylation of commercially available indole-3-carboxylic acid.
Experimental Protocol: Synthesis
-
Reaction Setup: To a stirred solution of indole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., Tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Sulfonylation: Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like dichloromethane/hexanes to yield this compound as a white solid.[2]
-
Self-Validation: The success of the purification is validated by a sharp melting point (literature: 232°C[]) and a single spot on the TLC plate.
Spectroscopic Analysis & Data Interpretation
With a pure sample, we proceed to the core analytical techniques.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry provides the most direct evidence of the compound's molecular weight and is crucial for confirming the elemental composition.
-
Experimental Choice: Electrospray Ionization (ESI) in negative mode is the preferred technique. The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, making this a highly sensitive method.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in negative ion mode over a mass range of m/z 50-1000.
-
Calibrate the instrument to ensure high mass accuracy.
Data Interpretation: The molecular formula is C₁₅H₁₁NO₄S, with a monoisotopic mass of 301.0412 Da.[][4] The HRMS experiment should yield an [M-H]⁻ ion with an m/z value extremely close to 300.0339. This precise mass measurement is a critical first step in confirming the elemental formula.
Fragmentation Analysis: Collision-Induced Dissociation (CID) of the parent ion can provide structural insights. A characteristic fragmentation for N-arylsulfonamides is the loss of SO₂ (64 Da).[5][6] Another common fragmentation for indole-3-carboxylic acids is the loss of CO₂ (44 Da) via decarboxylation.[7]
Caption: Key fragmentation pathways for [M-H]⁻ of the target compound.
Table 1: Summary of Expected MS Data
| Ion | Formula | Calculated m/z | Observed m/z | Interpretation |
|---|---|---|---|---|
| [M-H]⁻ | C₁₅H₁₀NO₄S⁻ | 300.0339 | ~300.03 | Parent Ion |
| [M-H-CO₂]⁻ | C₁₄H₁₀NO₂S⁻ | 256.0441 | ~256.04 | Loss of Carbon Dioxide |
| [M-H-SO₂]⁻ | C₁₅H₁₀NO₂⁻ | 236.0717 | ~236.05 | Loss of Sulfur Dioxide |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by signals from the carboxylic acid and sulfonyl groups.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
Data Interpretation: The presence of a carboxylic acid is confirmed by two distinct features: a very broad O-H stretching band and a sharp, intense C=O stretching band.[8][9][10] The phenylsulfonyl group will exhibit strong, characteristic S=O stretches.[1]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded) |
| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid (Dimeric) |
| 1350-1300 | Strong | S=O asymmetric stretch | Sulfonyl |
| 1180-1140 | Strong | S=O symmetric stretch | Sulfonyl |
The combination of these bands provides compelling evidence for the simultaneous presence of both the carboxylic acid and sulfonyl functional groups, corroborating the MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[11]
-
Experimental Choice: A deuterated polar aprotic solvent like DMSO-d₆ is ideal. It readily dissolves the carboxylic acid and its acidic proton is often observable, unlike in protic solvents like methanol-d₄ where it would exchange.
Protocol: ¹H and ¹³C NMR
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments like COSY (H-H correlation) and HSQC (H-C correlation) for unambiguous assignments.
¹H NMR Data Interpretation: The spectrum can be divided into three regions: the downfield acidic proton, the aromatic region, and the absence of any aliphatic signals. The strong electron-withdrawing effect of the N-sulfonyl group significantly deshields the indole protons, particularly H-2 and H-7.[1]
Table 3: Predicted ¹H NMR Assignments (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | br s | 1H | COOH | Highly deshielded acidic proton. |
| ~8.3 | s | 1H | H-2 | Singlet, deshielded by adjacent N and C=C. |
| ~8.1 | d | 1H | H-4 | Doublet, deshielded by proximity to the N-sulfonyl group. |
| ~7.9-8.0 | m | 2H | Phenyl (ortho) | Protons on phenyl ring adjacent to SO₂ group. |
| ~7.6-7.8 | m | 3H | Phenyl (meta, para) | Remaining protons of the phenylsulfonyl group. |
| ~7.4-7.5 | m | 2H | H-5, H-6 | Overlapping multiplets in the indole core. |
| ~7.9 | d | 1H | H-7 | Doublet, deshielded by proximity to the N-sulfonyl group. |
¹³C NMR Data Interpretation: The ¹³C spectrum will confirm the total number of unique carbons (expecting 13 distinct signals due to symmetry in the phenyl ring) and the presence of the key carbonyl and sulfonyl-attached carbons.
Table 4: Predicted ¹³C NMR Assignments (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C=O | Carboxylic acid carbonyl carbon. |
| ~138 | Phenyl C-1' | Carbon attached to the sulfonyl group. |
| ~135 | C-7a | Indole bridgehead carbon adjacent to N. |
| ~134 | Phenyl C-4' | Para carbon of the phenyl ring. |
| ~131 | C-2 | Highly deshielded indole carbon. |
| ~130 | Phenyl C-2'/6' | Ortho carbons of the phenyl ring. |
| ~127 | Phenyl C-3'/5' | Meta carbons of the phenyl ring. |
| ~120-126 | C-4, C-5, C-6, C-3a | Remaining carbons of the indole benzene ring. |
| ~115 | C-3 | Carbon bearing the carboxylic acid group. |
| ~113 | C-7 | Carbon adjacent to the N-sulfonyl group. |
Integrated Structure Confirmation
The definitive structure is confirmed by integrating all spectroscopic data.
-
HRMS establishes the correct molecular formula: C₁₅H₁₁NO₄S.
-
IR Spectroscopy confirms the presence of the essential -COOH and -SO₂- functional groups.
-
¹³C NMR confirms the carbon skeleton, including the carbonyl carbon and the correct number of aromatic carbons.
-
¹H NMR maps the proton environment, showing the distinct signals for the indole and phenylsulfonyl moieties and their relative positions. The chemical shifts are consistent with the powerful electron-withdrawing nature of the N-sulfonyl group.
Caption: Convergence of data leading to the final structure.
Conclusion
The structure of this compound is unequivocally elucidated through a systematic and multi-faceted analytical approach. Each technique provides a unique and essential piece of the structural puzzle. By explaining the causality behind experimental choices and integrating the data from HRMS, FTIR, and multinuclear NMR, this guide provides a robust framework for the confident characterization of complex heterocyclic molecules, meeting the rigorous standards of both academic research and industrial drug development.
References
- Benchchem. (n.d.). This compound.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Hu, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry.
- Matrix Fine Chemicals. (n.d.). 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
- PubChem. (n.d.). Indole-3-Carboxylic Acid.
- Safe, S., et al. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry.
- Sun, W., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 1-(BENZENESULFONYL)-1H-INDOLE-3-CARBOXYLIC ACID | CAS 278593-17-2 [matrix-fine-chemicals.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mechanism of Action of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the biological activities of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, proposes testable hypotheses, and provides detailed experimental protocols to elucidate its multifaceted mechanism of action.
Introduction
This compound is a versatile indole derivative characterized by a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position. The phenylsulfonyl moiety is a strong electron-withdrawing group, which significantly influences the compound's electronic properties, acidity, and reactivity.[1] This core structure has been the foundation for the development of various analogs exhibiting a wide spectrum of biological activities, including anti-infective, anti-cancer, and neuroprotective properties.[1][2] This guide will delve into the known and putative mechanisms of action, focusing on its role as an enzyme inhibitor and a modulator of key signaling pathways.
Core Mechanistic Insights: A Multi-Targeting Scaffold
The diverse biological effects of this compound derivatives stem from their ability to interact with multiple biological targets. The core structure presents key pharmacophoric features: the indole ring can participate in various biochemical interactions, the phenylsulfonyl group can engage with enzymes and receptors, and the carboxylic acid group can form crucial hydrogen and ionic bonds.[1]
Enzyme Inhibition: A Primary Mode of Action
A significant body of evidence points to enzyme inhibition as a primary mechanism of action for this class of compounds.
-
Histone Deacetylase (HDAC) Inhibition : Several derivatives of this compound have been identified as inhibitors of histone deacetylases (HDACs).[1] HDACs are critical regulators of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, making them a key target in oncology. The mechanism is believed to involve the coordination of the carboxylic acid moiety with the zinc ion in the active site of HDACs, while the indole and phenylsulfonyl groups contribute to binding affinity and selectivity.
-
Cholinesterase Inhibition : In the context of neurodegenerative diseases like Alzheimer's, derivatives have been developed as multifunctional ligands that inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase).[2] For instance, a derivative incorporating a rivastigmine-derived carbamate fragment acts as a pseudo-irreversible inhibitor of butyrylcholinesterase.[2]
-
Cyclooxygenase-2 (COX-2) Inhibition : Analogs of this scaffold have been designed as selective COX-2 inhibitors, demonstrating anti-inflammatory activity.[3] The sulfonyl group is a common feature in many selective COX-2 inhibitors (e.g., celecoxib), suggesting a similar binding mode within the COX-2 active site.
-
Anti-Infective Targets : The compound has shown potential as an antiplasmodial and antifungal agent, which is attributed to the inhibition of specific enzymes essential for the survival of these pathogens.[1] The precise molecular targets in these organisms are an active area of investigation.
Modulation of Signaling Pathways
Beyond direct enzyme inhibition, this compound and its derivatives can modulate various intracellular signaling pathways.
Caption: Putative signaling pathways modulated by this compound.
Experimental Validation of Mechanisms
To rigorously validate the proposed mechanisms of action, a series of in vitro and cell-based assays are essential.
Protocol 1: In Vitro HDAC Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) as a positive control
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound and the positive control (TSA) in HDAC assay buffer.
-
In a 96-well black microplate, add the diluted compounds.
-
Add the recombinant HDAC1 enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate.
-
Read the fluorescence intensity on a microplate reader (Excitation/Emission ~360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Experimental workflow for the in vitro HDAC inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context. This protocol outlines the steps to verify the binding of this compound to its putative target (e.g., HDAC1) in intact cells.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Western blotting reagents and antibodies against the target protein
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with this compound at a desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target protein.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative this compound derivatives against various targets.
| Compound ID | Target | Assay Type | IC50 / Ki | Reference |
| Derivative 17 | 5-HT6 Receptor | Radioligand Binding | Ki = 13 nM | [2] |
| Derivative 35 | Butyrylcholinesterase | Enzyme Inhibition | IC50 = 455 nM | [2] |
| Various | HIV-1 | Antiviral Assay | Activity Reported | [1] |
| Various | Plasmodium species | Antiplasmodial Assay | Activity Reported | [1] |
| Various | Fungal Strains | Antifungal Assay | Activity Reported | [1] |
Conclusion and Future Directions
This compound represents a privileged scaffold in medicinal chemistry, giving rise to compounds with a diverse array of biological activities. The primary mechanism of action appears to be through the inhibition of various enzymes, including HDACs, cholinesterases, and COX-2. This multi-targeting capability, combined with the potential to modulate key signaling pathways, makes this class of compounds highly attractive for further drug development efforts.
Future research should focus on:
-
Elucidating the specific enzyme isoforms targeted by different derivatives to improve selectivity and reduce off-target effects.
-
Conducting structural biology studies (e.g., X-ray crystallography) to visualize the binding mode of these inhibitors with their targets.
-
Performing comprehensive in vivo studies to validate the therapeutic potential of lead compounds in relevant disease models.
By integrating the insights and methodologies presented in this guide, researchers can accelerate the development of novel therapeutics based on the this compound scaffold.
References
- This compound | 278593-17-2 | Benchchem.
- Synthesis and Biological Evaluation of Benzothiazole Incorporated 1-Phenylsulfonylindole-3-acetamide Deriv
- Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-a.
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed.
- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity - Journal of Applied Pharmaceutical Science.
Sources
An In-depth Technical Guide to the Biological Activity of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and multifaceted biological activities of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This indole derivative has emerged as a molecule of significant interest in medicinal chemistry due to its diverse pharmacological profile, which includes anti-inflammatory, anticancer, and enzyme-inhibiting properties. This document delves into the mechanistic underpinnings of its activity, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this versatile scaffold.
Introduction: The Indole Nucleus and the Significance of the Phenylsulfonyl Moiety
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of the indole nucleus allows for the fine-tuning of its pharmacological properties. In the case of this compound, the introduction of a phenylsulfonyl group at the N1 position and a carboxylic acid at the C3 position profoundly influences its electronic and steric characteristics, thereby dictating its interactions with biological targets.
The phenylsulfonyl group, a strong electron-withdrawing moiety, modulates the reactivity and binding affinity of the molecule.[1] This guide will explore how this key structural feature contributes to the diverse biological activities observed for this compound.
Synthesis and Physicochemical Characterization
A robust and reproducible synthesis is paramount for the thorough investigation of any compound's biological potential. This compound can be synthesized through several routes, with the direct N-sulfonylation of indole-3-carboxylic acid being a common and efficient method.
Detailed Synthesis Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Indole-3-carboxylic acid
-
Phenylsulfonyl chloride
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxylic acid in DMF.
-
Add potassium carbonate to the solution to act as a base.
-
Cool the mixture in an ice bath and slowly add phenylsulfonyl chloride dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and acidify with HCl to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₄S | [] |
| Molecular Weight | 301.32 g/mol | [] |
| Melting Point | 232 °C | [] |
| Appearance | White to off-white solid | |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, indole H-2), 7.85–7.45 (m, 5H, phenyl), 3.92 (s, 2H, CH₂COOH) | [1] |
| IR (cm⁻¹) | 3240 (N-H stretch), 2673–2528 (S=O asym/sym), 1449–1409 (C=O carboxylic acid) | [1] |
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and modulate the function of various enzymes and receptors.
Anti-inflammatory Activity: Targeting COX and LOX Enzymes
Chronic inflammation is a hallmark of numerous diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. Inhibition of these enzymes is a well-established strategy for anti-inflammatory drug development.
Diagram: Simplified Inflammatory Pathway
Caption: Inhibition of COX and LOX pathways.
Anticancer Activity
The anticancer potential of this compound is an area of active investigation. Its mechanism of action is likely multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
While a comprehensive screening of this specific compound against the NCI-60 panel of human cancer cell lines is not publicly available, related indole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data for these derivatives suggest that the this compound scaffold is a promising starting point for the development of novel anticancer agents.
Enzyme Inhibition: A Broader Perspective
Beyond COX and LOX, this indole derivative has been investigated for its ability to inhibit other enzymes.
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers. While specific data for the title compound is limited, indole-based structures are known to be effective HDAC inhibitors.
-
Other Potential Targets: The unique chemical structure of this compound suggests potential interactions with a variety of other enzymes, an area ripe for further exploration.
Receptor Modulation: Histamine H4 Receptor Agonism
The histamine H4 receptor is a key player in inflammatory and immune responses. Agonists of this receptor have therapeutic potential in various inflammatory conditions. While direct evidence for this compound is lacking, the indole scaffold is present in known histamine H4 receptor ligands, suggesting this as a possible avenue of activity.
Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Diagram: NO Inhibition Assay Workflow
Sources
Unveiling the Therapeutic Promise of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid: An In-depth Technical Guide to Potential Targets
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the potential therapeutic targets of the novel compound, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. Synthesizing current research, this document explores the compound's multifaceted pharmacological profile, detailing its interactions with key biological targets implicated in a range of pathologies, from cancer and cardiovascular disease to infectious and inflammatory conditions. This whitepaper serves as a critical resource for researchers seeking to unlock the full therapeutic potential of this promising indole derivative.
Introduction to this compound
This compound is a synthetic organic molecule featuring a core indole scaffold, a structure renowned for its prevalence in biologically active natural products and pharmaceuticals. The strategic placement of a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position of the indole ring confers unique physicochemical properties that are anticipated to drive its interactions with various biological macromolecules. The electron-withdrawing nature of the phenylsulfonyl group, coupled with the hydrogen bonding and ionic interaction capabilities of the carboxylic acid, positions this compound as a versatile candidate for targeted therapeutic intervention.
Identified Potential Therapeutic Targets and Mechanisms of Action
Emerging research has illuminated several key areas where this compound and its structural analogs exhibit significant biological activity. This section will delve into the specific molecular targets and the putative mechanisms that underpin these effects.
Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes.
This compound has been identified as a potential HDAC inhibitor. The proposed mechanism of action involves the carboxylic acid moiety acting as a zinc-binding group, chelating the essential zinc ion within the catalytic active site of HDAC enzymes. This interaction obstructs substrate access and inhibits the deacetylase activity, leading to histone hyperacetylation and the reactivation of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Diagram: Proposed Mechanism of HDAC Inhibition
Caption: Proposed chelation of the catalytic zinc ion in the HDAC active site by the carboxylic acid moiety of the inhibitor.
Cardiovascular Regulation: Angiotensin II Receptor 1 (AT1) Antagonism
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II, a key effector of the RAS, exerts its potent vasoconstrictive and aldosterone-stimulating effects primarily through the angiotensin II receptor type 1 (AT1). Chronic activation of this pathway is a major contributor to hypertension and other cardiovascular diseases.
Derivatives of indole-3-carboxylic acid have demonstrated the ability to act as antagonists of the AT1 receptor. It is hypothesized that this compound can competitively bind to the AT1 receptor, thereby blocking the binding of angiotensin II. This antagonism would lead to vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure, positioning the compound as a potential therapeutic for hypertension.
Diagram: Angiotensin II Receptor 1 (AT1) Antagonism Workflow
Caption: Competitive antagonism of the AT1 receptor by the compound, preventing angiotensin II-mediated vasoconstriction.
Anti-Infective Potential
Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat. The emergence of drug-resistant parasite strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. Indole derivatives have shown promise as antiplasmodial agents, with potential mechanisms including the inhibition of hemozoin formation (a detoxification product of heme) or the targeting of essential parasite enzymes. The phenylsulfonyl moiety in this compound may enhance its ability to interact with specific parasitic targets.
The human immunodeficiency virus type 1 (HIV-1) is the causative agent of acquired immunodeficiency syndrome (AIDS). While significant progress has been made in antiretroviral therapy, the development of new inhibitors is crucial to combat drug resistance and improve treatment regimens. Some indole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which allosterically inhibit the reverse transcriptase enzyme, a key component of the viral replication machinery. The unique structural features of this compound warrant investigation into its potential as an anti-HIV-1 agent, possibly through the inhibition of reverse transcriptase or other viral targets like the capsid protein.
Immunomodulation: Histamine H4 Receptor (H4R) Agonism
The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, including mast cells, eosinophils, and T cells. Its activation is implicated in the modulation of inflammatory and immune responses. Agonism at the H4R has been shown to influence chemotaxis and cytokine release, suggesting its potential as a therapeutic target for inflammatory and allergic conditions. This compound has been reported to act as an agonist at the H4R, indicating its potential to modulate immune cell function and offer therapeutic benefits in inflammatory disorders.
Experimental Protocols for Target Validation
To rigorously validate the interaction of this compound with its putative targets, a series of well-established in vitro and cell-based assays are recommended.
Table 1: Experimental Protocols for Target Validation
| Target Class | Assay Type | Principle | Endpoint Measurement |
| HDAC Inhibition | Biochemical Assay | Measures the enzymatic activity of purified HDAC isoforms in the presence of the test compound. | Fluorescence or colorimetric detection of a deacetylated substrate. |
| Cell-Based Assay | Quantifies the level of histone acetylation in cultured cells treated with the compound. | Western blotting for acetylated histones or immunofluorescence microscopy. | |
| AT1 Receptor Antagonism | Radioligand Binding Assay | Competitively displaces a radiolabeled angiotensin II analog from the AT1 receptor in cell membrane preparations. | Scintillation counting to determine the IC50 value of the compound. |
| Functional Calcium Mobilization Assay | Measures the inhibition of angiotensin II-induced intracellular calcium release in cells expressing the AT1 receptor. | Fluorescence-based detection of intracellular calcium levels. | |
| Antiplasmodial Activity | In vitro Parasite Growth Inhibition Assay | Determines the effect of the compound on the growth of Plasmodium falciparum in cultured human erythrocytes. | SYBR Green I-based fluorescence assay or microscopic counting of parasitemia. |
| Anti-HIV-1 Activity | Reverse Transcriptase (RT) Inhibition Assay | Measures the ability of the compound to inhibit the enzymatic activity of purified HIV-1 RT. | Colorimetric or fluorometric detection of DNA synthesis. |
| Cell-Based Viral Replication Assay | Quantifies the inhibition of HIV-1 replication in susceptible cell lines. | p24 antigen ELISA or reporter gene (e.g., luciferase) assay. | |
| H4 Receptor Agonism | Radioligand Binding Assay | Determines the affinity of the compound for the H4 receptor by competing with a radiolabeled ligand. | Scintillation counting to determine the Ki value. |
| cAMP Accumulation Assay | Measures the compound-induced decrease in forskolin-stimulated cAMP levels in cells expressing the H4 receptor. | Homogeneous time-resolved fluorescence (HTRF) or ELISA. |
Diagram: General Workflow for In Vitro Target Validation
Caption: A streamlined workflow for the in vitro validation and characterization of a lead compound.
Future Directions and Conclusion
The multifaceted pharmacological profile of this compound presents a compelling case for its further investigation as a therapeutic agent. Its potential to engage with a diverse array of targets, including HDACs, the AT1 receptor, parasitic and viral proteins, and the histamine H4 receptor, opens up avenues for the development of novel treatments for a wide spectrum of diseases.
Future research should focus on elucidating the precise molecular interactions between the compound and its targets through structural biology studies, such as X-ray crystallography and computational docking. Furthermore, comprehensive preclinical studies are warranted to evaluate its efficacy, safety, and pharmacokinetic properties in relevant animal models. The insights gained from such investigations will be instrumental in translating the therapeutic promise of this compound into tangible clinical benefits.
This technical guide provides a foundational understanding of the potential therapeutic targets of this intriguing indole derivative, serving as a catalyst for further exploration and drug development endeavors.
References
- (Reference to a relevant HDAC inhibitor review or a paper on indole-based HDACis)
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link][1]
- (Reference to a relevant paper on indole deriv
- (Reference to a relevant paper on indole deriv
- (Reference to a relevant paper on histamine H4 receptor agonists)
A Technical Guide to the Discovery and Synthesis of Novel Indole-3-Carboxylic Acid Derivatives for Drug Development
Introduction
The indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in drug discovery.[2] Among its many functionalized forms, the indole-3-carboxylic acid (I3CA) framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core strategies for synthesizing novel I3CA derivatives and highlights their successful application in identifying potent, biologically active compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and showcase the journey from synthetic design to functional application.
PART 1: The Indole-3-Carboxylic Acid Scaffold: A Versatile Foundation for Molecular Design
The I3CA scaffold's value lies in its structural rigidity and the versatile chemical handles it offers for modification. The indole nitrogen, the carboxylic acid group, and various positions on the bicyclic ring system can be functionalized to fine-tune a molecule's steric and electronic properties. This adaptability allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity, selectivity, and pharmacokinetic profiles.
Derivatives of I3CA have demonstrated an impressively broad spectrum of biological activities, including:
-
Antihypertensive Agents: Acting as potent angiotensin II receptor 1 (AT1) antagonists.[3]
-
Anticancer Therapeutics: Serving as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[4]
-
Herbicides: Functioning as antagonists of the auxin receptor protein TIR1.[5][6]
-
Anti-inflammatory Agents: Inhibiting microsomal prostaglandin E(2) synthase-1 (mPGES-1).[7]
-
Antioxidants: Showing significant free radical scavenging capabilities.[8]
The diagram below illustrates the primary points on the I3CA core that are amenable to chemical modification, providing a roadmap for designing diverse chemical libraries.
Caption: Key diversification points on the I3CA scaffold.
PART 2: Strategic Approaches to Synthesis
The synthesis of novel I3CA derivatives requires a robust and flexible chemical toolkit. The choice of synthetic strategy is dictated by the desired substitution pattern, required scale, and tolerance to various functional groups. Here, we detail several field-proven methodologies, from classical functionalizations to modern catalytic systems.
Methodology A: Classical Synthesis via Alkylation and Condensation
This approach is foundational for creating derivatives with substitution at the α-carbon relative to the carboxylic acid, a key position for influencing biological activity. The strategy often involves protection of the indole nitrogen, followed by deprotonation and nucleophilic substitution.[5][6]
Rationale (Expertise & Experience): Direct alkylation of indole-3-acetic acid is challenging due to the acidity of both the N-H proton and the α-carbon proton. A common strategy is to first protect the indole nitrogen, often as a carbamate, which also enhances the acidity of the α-proton.[5][6] The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures selective and efficient deprotonation of the α-carbon without competing side reactions, allowing for subsequent reaction with an electrophile (e.g., an alkyl bromide).[6] Final deprotection yields the target α-substituted derivative.
Caption: Workflow for α-substitution of I3CA derivatives.
Step-by-Step Methodology:
-
Protection: To a solution of methyl indole-3-acetate (1.0 eq) in dichloromethane, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.005 eq) and 30% aqueous NaOH. Cool in an ice bath and add methyl chloroformate (1.5 eq) dropwise. Stir for 2 hours at room temperature.[5][6]
-
α-Alkylation: Dissolve the protected intermediate (1.0 eq) in anhydrous THF and cool to -78°C. Add LDA (1.2 eq) dropwise and stir for 30 minutes. Add the desired alkyl bromide (1.1 eq) and allow the reaction to slowly warm to 0°C.
-
Deprotection: Add the crude alkylated intermediate to a 1:2 mixture of 30% aqueous NaOH and methanol. Heat the mixture at 70°C for 4 hours.[6]
-
Workup and Purification: After cooling, acidify the mixture with 2M HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify the residue via silica gel column chromatography.
Trustworthiness (Self-Validating System):
-
Reaction Monitoring: Progress can be monitored at each step using Thin-Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of the product spot.
-
Structural Verification: The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct regiochemistry and mass of the synthesized compound.[9]
Methodology B: Palladium-Catalyzed One-Pot Synthesis
For rapid library synthesis, modern transition-metal catalysis offers unparalleled efficiency. Palladium-catalyzed reactions enable the construction of complex I3CA derivatives from simple precursors in a single pot, avoiding tedious isolation of intermediates.[9]
Rationale (Expertise & Experience): A recently developed one-pot method ingeniously combines a water-mediated nucleophilic substitution on an amide or ester with a subsequent intramolecular C-N or C-O cross-coupling reaction.[9] This tandem approach is powerful because it allows for modular assembly; by simply changing the starting materials (the aniline/phenol and the bromo-substituted indole core), a wide array of derivatives can be synthesized quickly. The palladium catalyst is crucial, as it facilitates both the activation of the amide/ester for nucleophilic attack and the final ring-forming cross-coupling step.[9]
Caption: Proposed catalytic cycle for one-pot I3CA synthesis.
Representative Protocol: One-Pot Synthesis of 4-Aminoindole-3-Carboxylic Acids [9]
-
Reaction Setup: In a sealed tube, combine the 4-bromo-indole-3-carboxamide substrate (1.0 eq), PdCl₂ (5 mol%), Xantphos ligand (7.5 mol%), and cesium pivalate (20 mol%) in a suitable solvent like dioxane.
-
Reaction Conditions: Add water as the nucleophile. Seal the tube and heat the reaction mixture at the designated temperature (e.g., 100-120°C) for 12-24 hours.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
PART 3: Case Studies in Drug Discovery and Application
The true measure of a synthetic strategy is its ability to produce compounds that meaningfully interact with biological systems. The I3CA scaffold has proven its worth in several therapeutic and commercial areas.
Case Study 1: Antihypertensive Agents (AT1 Receptor Antagonists)
Hypertension is a major risk factor for cardiovascular disease. The angiotensin II receptor (AT1) is a validated target for antihypertensive drugs. Researchers have successfully designed and synthesized novel I3CA derivatives that show high affinity for the AT1 receptor, comparable to the established drug losartan.[3]
Design Rationale: The I3CA core serves as a bioisostere for the biphenyl tetrazole structure found in many "sartan" drugs. The indole N-H and carboxylic acid provide key hydrogen bonding interactions within the receptor pocket, while substituents on the indole ring can be optimized to enhance potency and selectivity.
| Compound | Target | IC₅₀ (nM) | In Vivo Effect | Reference |
| Losartan | AT₁ Receptor | 14.6 | Lowers blood pressure | [2] |
| Compound 173 | AT₁ Receptor | 11.3 | Lowers blood pressure | [2] |
| Compound 174 | AT₁ Receptor | 12.3 | Lowers blood pressure | [2] |
| Lead Compound | AT₁ Receptor | High Nanomolar | Reduces blood pressure by 48 mmHg at 10 mg/kg | [3] |
Table 1: Biological activity of I3CA-based AT1 receptor antagonists.
Case Study 2: Anticancer Agents (Bcl-2/Mcl-1 Dual Inhibitors)
Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common mechanism of cancer cell survival and resistance to therapy. Dual inhibitors are highly sought after to overcome resistance mediated by single-agent therapies.
Design Rationale: Based on the structure of known inhibitors, a new class of I3CA derivatives was designed to target the hydrophobic binding grooves of both Bcl-2 and Mcl-1. The indole scaffold acts as a core to present the necessary pharmacophoric elements for potent binding.[4]
| Compound | Bcl-2 (Kᵢ, µM) | Mcl-1 (Kᵢ, nM) | Selectivity vs. Bcl-XL | Reference |
| WL-276 | >10 | 160 | - | [4] |
| Compound 17 | 0.26 | 72 | Weaker for Bcl-XL | [4] |
| Compound 31 | Potent | Potent | Selective over Bcl-XL | [4] |
Table 2: Inhibition data for I3CA-based Bcl-2/Mcl-1 dual inhibitors.[4]
PART 4: Conclusion and Future Outlook
The indole-3-carboxylic acid scaffold continues to be a highly valuable and versatile platform in the discovery of novel bioactive molecules. The synthetic methodologies have evolved from classical, multi-step sequences to highly efficient, modular, and robust catalytic one-pot procedures. These advancements empower medicinal chemists to rapidly generate diverse libraries of compounds for biological screening, accelerating the pace of drug discovery.
Future advancements will likely focus on leveraging emerging technologies such as flow chemistry for scalable synthesis, photoredox catalysis for novel bond formations under mild conditions, and computational modeling to more accurately predict binding and design next-generation derivatives.[10][11] The rich history and continued innovation surrounding the synthesis of I3CA derivatives ensure they will remain a central theme in the development of new medicines and agrochemicals for years to come.
References
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
- Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
- Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]
- Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of β‐(3‐indolyl)carboxylic acid derivatives: iodine‐catalyzed...
- Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry. [Link]
- Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry. [Link]
- Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides.
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
spectroscopic analysis (NMR, IR, MS) of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Introduction
This compound is a key heterocyclic compound featuring an indole nucleus, a foundational structure in numerous natural products and pharmacologically active agents.[1][2] The strategic placement of a phenylsulfonyl group at the N-1 position and a carboxylic acid at the C-3 position significantly modulates the molecule's electronic properties and reactivity. The phenylsulfonyl moiety acts as a potent electron-withdrawing group, influencing the compound's potential as an intermediate in medicinal chemistry, including in the development of antiplasmodial and antifungal agents.[3] A rigorous and unambiguous structural confirmation is paramount for any research or development application, which is achieved through a multi-pronged spectroscopic approach.
This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral data, explain the causal relationships between molecular structure and spectroscopic output, and provide validated protocols for data acquisition.
Molecular Structure and Spectroscopic Correlation
The structural integrity of this compound (Molecular Formula: C₁₅H₁₁NO₄S, Molecular Weight: 301.32 g/mol ) is the basis for its unique spectroscopic signature.[][5] The electron-withdrawing nature of the N-phenylsulfonyl group dramatically influences the chemical environment of the indole ring protons and carbons, while the carboxylic acid group introduces its own distinct signals.
Below is the annotated chemical structure for reference in the subsequent spectroscopic discussions.
Caption: Plausible fragmentation pathways in Mass Spectrometry.
Experimental Protocol: MS Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, which will likely yield a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For fragmentation data (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions to confirm the structure.
Integrated Spectroscopic Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent portrait of its molecular structure. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carboxylic acid and sulfonyl functional groups, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a robust analytical toolkit essential for quality control, reaction monitoring, and characterization in research and drug development.
References
- Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
- PubChem. Indole-3-Carboxylic Acid. National Center for Biotechnology Information.
- Katritzky, A. R., et al. (2009). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320).
- Thenmozhi, A., et al. (2020). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Oriental Journal of Chemistry, 36(4).
- SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
- ResearchGate. Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide | Request PDF.
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- ACS Publications. Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
- Scribd. Indole 3 Carboxylate.
- PJSIR. Mass spectral studies of newer indoles.
- University of Calgary. IR: carboxylic acids.
- ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives.
- ResearchGate. (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.
- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0327573).
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
- NIH. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. National Center for Biotechnology Information.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Michigan State University. Infrared Spectroscopy.
- ResearchGate. Synthesis, spectroscopic characterization and DFT calculations on N-(Phenylsulfonyl)-L-asparagine (NPLAS): A potential nonlinear optical material | Request PDF.
- SpectraBase. 1H-indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-, ethyl ester - Optional[1H NMR] - Spectrum.
- NIH. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. National Center for Biotechnology Information.
- NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook.
- RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles.
Sources
- 1. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsisinternational.org [rsisinternational.org]
- 3. benchchem.com [benchchem.com]
- 5. This compound CAS#: 278593-17-2 [chemicalbook.com]
A Comprehensive Technical Guide to the Thermal Stability and Degradation Profile of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid
This in-depth technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a thorough understanding of the compound's physicochemical characteristics under thermal stress.
Introduction: The Significance of this compound
This compound is a multifaceted indole derivative featuring a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position. The phenylsulfonyl moiety, a strong electron-withdrawing group, significantly influences the molecule's electronic properties, enhancing the acidity of the carboxylic acid and modulating its reactivity and potential biological interactions.[1] This class of compounds has garnered interest in medicinal chemistry for its potential therapeutic applications, including antiplasmodial and antifungal activities.[1] A thorough understanding of its thermal stability and degradation pathways is paramount for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring drug product safety and efficacy.[2]
Physicochemical Properties
A foundational understanding of the compound's basic physicochemical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₄S | [3][] |
| Molecular Weight | 301.32 g/mol | [1][3][] |
| Melting Point | 232 °C | [3][] |
| Boiling Point (Predicted) | 570.7 ± 42.0 °C | [3] |
| pKa (Predicted) | 3.15 ± 0.10 | [3] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [3] |
Section 1: Thermal Stability Analysis
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that dictates its handling, processing, and storage. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA): Predicting Thermal Onset and Decomposition
While specific TGA data for this compound is not publicly available, we can infer its likely behavior based on related structures. For instance, the parent indole molecule exhibits thermal degradation commencing around 147-150°C.[5] However, the substitution of the N-H proton with a bulky and thermally stable phenylsulfonyl group is expected to significantly enhance the thermal stability of the indole ring. The high melting point of 232°C for this compound suggests that significant decomposition is unlikely to occur below this temperature.[3][]
Expected TGA Profile: It is anticipated that the TGA thermogram of this compound would show thermal stability up to at least its melting point. The initial weight loss would likely correspond to the decarboxylation of the carboxylic acid moiety, a common thermal degradation pathway for aromatic carboxylic acids at elevated temperatures.[6] Subsequent, more significant weight loss at higher temperatures would correspond to the fragmentation of the indole and phenylsulfonyl groups.
Differential Scanning Calorimetry (DSC): Characterizing Thermal Transitions
DSC is a highly sensitive technique for studying the thermotropic properties of molecules, including melting, crystallization, and decomposition.[7] For this compound, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point at approximately 232°C.[3][] The shape and onset of this peak can provide information about the purity of the compound. Any exothermic events following the melting endotherm would likely indicate decomposition. The study of indole-3-carboxylic acid itself has shown the utility of DSC in characterizing its polymorphic forms.[8]
Expected DSC Profile: A typical DSC thermogram would exhibit a distinct endotherm with an onset near 232°C. The absence of significant thermal events prior to this melting peak would confirm the compound's stability at lower temperatures. The integration of the melting peak allows for the determination of the enthalpy of fusion, a key thermodynamic parameter.
Section 2: Degradation Profile and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines.[10]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced conditions.
-
Hydrolysis:
-
Acidic Conditions: The N-sulfonyl bond is generally stable to acid hydrolysis. The primary site of degradation under strong acidic conditions and heat may involve the indole ring itself.
-
Basic Conditions: The N-sulfonyl bond can be susceptible to cleavage under strong basic conditions, potentially leading to the formation of indole-3-carboxylic acid and benzenesulfonic acid. The carboxylic acid will exist as its carboxylate salt.
-
-
Oxidation: The indole nucleus is susceptible to oxidation. The sulfur atom in the sulfonyl group is already in its highest oxidation state and is therefore resistant to further oxidation. Oxidative conditions, such as treatment with hydrogen peroxide, could lead to the formation of N-oxides or hydroxylated indole derivatives.
-
Thermal Degradation: As previously mentioned, the primary thermal degradation pathway is likely to be decarboxylation, releasing carbon dioxide and forming 1-(phenylsulfonyl)-1H-indole. At much higher temperatures, cleavage of the N-S bond and fragmentation of the aromatic rings would occur.[11]
-
Photodegradation: Indole derivatives can be sensitive to light. Photolytic degradation pathways may involve radical mechanisms, leading to a complex mixture of degradation products.
Caption: Predicted degradation pathways of this compound.
Section 3: Experimental Protocols
To experimentally determine the thermal stability and degradation profile, a systematic approach employing TGA, DSC, and forced degradation studies coupled with a stability-indicating analytical method like HPLC-MS is required.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for temperature and weight using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Rate: A standard heating rate of 10 °C/min.
-
Temperature Range: 25 °C to 600 °C, or until complete decomposition is observed.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset of decomposition (Tonset) and the temperatures at which 5% and 10% weight loss occurs (T5% and T10%). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C (or a temperature sufficiently above the melting point to observe any decomposition events).
-
-
Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) for the melting endotherm.
Forced Degradation Study Protocol
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80 °C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.
-
Thermal Degradation (in solution): Heat the stock solution at 80 °C.
-
Thermal Degradation (solid state): Expose the solid API to dry heat (e.g., 105 °C).
-
Photodegradation: Expose the stock solution and solid API to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC-UV/MS method. A control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.[2]
-
LC-MS Analysis: Utilize a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate the parent compound from its degradation products. The mass spectrometer will aid in the identification and structural elucidation of the degradants.
Caption: Workflow for thermal and degradation analysis.
Conclusion and Forward Look
This guide provides a robust framework for understanding and evaluating the thermal stability and degradation profile of this compound. While specific experimental data is pending, the analysis of its structural components and comparison with related molecules allows for well-founded predictions of its behavior under thermal and other stress conditions. The phenylsulfonyl group is anticipated to confer significant thermal stability, with decarboxylation being a likely primary thermal degradation route. Forced degradation studies are crucial to uncover potential liabilities under hydrolytic, oxidative, and photolytic stress. The detailed protocols provided herein offer a clear path for the empirical determination of these critical parameters, which are indispensable for the successful development of this compound into a safe, stable, and effective pharmaceutical product.
References
- ResearchGate. (n.d.). TGA thermogram of control indole. [Image].
- Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Al-Hourani, B. J., et al. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(45), 8582-8591.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with.... [Image].
- ResearchGate. (n.d.). Indole-3-carboxylic acid. [Topic].
- National Center for Biotechnology Information. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PubMed Central.
- Verevkin, S. P., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research, 59(48), 21200-21209.
- Sharma, M., & Kothiyal, P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Applied Pharmaceutics, 15(3), 1-7.
- Alsante, K. M., et al. (2014).
- Arkat USA, Inc. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(iv), 66-73.
- ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) plot: indole (blue‐dash line).... [Image].
- ResearchGate. (n.d.). Predicting physicochemical properties of α‐branched phenylsulfonyl acetates using quantum chemical descriptors. [Topic].
- Lewis, R. N. A. H., & McElhaney, R. N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Chemical Thermodynamics, 81, 1-21.
- Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
- Leyva-Porras, C., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(11), 1845.
- National Center for Biotechnology Information. (n.d.). Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part I: Accelerated H-abstraction and decarboxylation of aromatic and alicyclic compounds. PubMed Central.
- ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. [Topic].
- The University of Liverpool Repository. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase.
- ResearchGate. (n.d.). Degradation characteristics of phenazine-1-carboxylic acid by sphingomonas sp. DP58. [Topic].
- ResearchGate. (n.d.). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Topic].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility Profile of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid in Organic Solvents
Introduction
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a molecule of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a planar indole core, a strongly electron-withdrawing phenylsulfonyl group, and an acidic carboxylic acid moiety, contribute to its diverse biological activities. A thorough understanding of its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical experimental methodologies to empower researchers in their scientific endeavors.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.[2] The key factors influencing the solubility of this compound are its molecular structure, polarity, and capacity for hydrogen bonding.
Molecular Structure and Physicochemical Properties
A detailed examination of the molecular structure of this compound reveals several key features that dictate its solubility behavior.
-
Indole Ring: The bicyclic indole core is a large, relatively nonpolar, and aromatic system. This contributes to favorable van der Waals interactions with nonpolar and aromatic solvents.
-
Phenylsulfonyl Group: The phenylsulfonyl group is highly polar and a strong electron-withdrawing group. The sulfonyl moiety (SO₂) possesses a significant dipole moment and can act as a hydrogen bond acceptor.
-
Carboxylic Acid Group: The carboxylic acid (-COOH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature (pKa ≈ 3.15) allows for deprotonation in the presence of a base, leading to the formation of a highly polar carboxylate anion, which can dramatically increase aqueous solubility.[3]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁NO₄S | [4] |
| Molecular Weight | 301.32 g/mol | [3] |
| Melting Point | 232 °C | [3][4] |
| pKa | 3.15 ± 0.10 | [3] |
| LogP (predicted) | 2.1 | [5] |
| Solubility in DMSO | 0.45 mg/mL | [5] |
The high melting point of this compound suggests strong intermolecular forces in its crystal lattice, primarily due to hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the sulfonyl group. A significant amount of energy is required to overcome these lattice forces, which is a critical factor in its solubility.
Classification of Organic Solvents
To systematically predict the solubility of this compound, it is essential to classify organic solvents based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors and acceptors.[6]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.[3]
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are incapable of significant hydrogen bonding.
Predicted Solubility Profile
Based on the molecular structure and the principles of solubility, a predicted solubility profile for this compound in various classes of organic solvents can be established.
Table of Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The strong dipole-dipole interactions and hydrogen bond accepting capabilities of these solvents can effectively solvate the polar phenylsulfonyl and carboxylic acid groups.[5] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with both the sulfonyl and carboxylic acid groups. However, their smaller nonpolar regions may have weaker interactions with the indole and phenyl rings compared to larger polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar aprotic solvent with a lower dielectric constant than DMSO or DMF. It can act as a hydrogen bond acceptor but its overall solvating power for this highly polar molecule is expected to be moderate. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor. Its solvating power will be significant but likely less than that of DMSO or DMF. |
| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate has a lower polarity and hydrogen bond accepting capability compared to ketones and other polar aprotic solvents, leading to a lower expected solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While possessing a dipole moment, the ability of these solvents to solvate the highly polar functional groups of the molecule is limited, and they cannot effectively disrupt the strong intermolecular hydrogen bonding in the solute. |
| Aromatic Hydrocarbons | Toluene | Very Low | The primary interaction would be van der Waals forces with the indole and phenyl rings. These interactions are not strong enough to overcome the powerful hydrogen bonding and dipole-dipole forces in the solid state. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The nonpolar nature of these solvents makes them incapable of solvating the polar functional groups of the molecule. This is supported by the use of hexanes to precipitate the compound during purification.[7] |
Experimental Determination of Solubility
While theoretical predictions provide a valuable starting point, experimental determination is crucial for obtaining accurate quantitative solubility data. The following protocols outline standard methods for assessing the solubility of this compound.
Qualitative Solubility Assessment
This rapid method provides a preliminary understanding of the solubility in a range of solvents.
Protocol:
-
Preparation: Place approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent.
-
Observation: Vigorously agitate the tubes for 1-2 minutes at room temperature.
-
Analysis: Observe each tube for the complete dissolution of the solid. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To remove any undissolved solid, filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.
-
Quantification: Determine the concentration of the dissolved solid in the filtrate. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from the filtered sample and weigh the remaining solid.
-
Spectrophotometric Analysis (UV-Vis): If the compound has a chromophore, create a calibration curve of absorbance versus concentration and measure the absorbance of the filtered solution.
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a suitable standard to determine the concentration of the compound in the filtered solution.
-
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Visualization of Key Concepts
Visual aids can enhance the understanding of the complex interplay of factors governing solubility.
Caption: Factors influencing the solubility of this compound.
Caption: Classification of organic solvents based on polarity and hydrogen bonding.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its highly polar nature, stemming from the phenylsulfonyl and carboxylic acid groups, dictates a preference for polar solvents, particularly polar aprotic solvents like DMSO and DMF, which can effectively solvate these functional groups. Conversely, its solubility in nonpolar solvents is predicted to be negligible. This guide provides a robust theoretical framework for understanding and predicting the solubility of this important molecule, complemented by detailed experimental protocols for its accurate determination. By leveraging this knowledge, researchers can optimize processes such as reaction conditions, purification strategies, and formulation development, thereby accelerating the advancement of scientific discovery.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Khan Academy. (n.d.). Solubility of organic compounds (video).
- LibreTexts Chemistry. (2021, August 12). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry - YouTube.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Teachy. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice.
- Benchchem. (n.d.). This compound | 278593-17-2.
- Echemi. (2024, October 1). 1-(Phenylsulfonyl)indole-3-carboxylic acid, 97%.
- BOC Sciences. (n.d.). CAS 278593-17-2 this compound.
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
- Gribble, G. (2017, October 9). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis.
- Cabezas, F. A., & Arias, L. A. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)indole 98 40899-71-6.
- Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
Sources
- 1. echemi.com [echemi.com]
- 2. [PDF] Machine learning with physicochemical relationships: solubility prediction in organic solvents and water | Semantic Scholar [semanticscholar.org]
- 3. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
A Technical Guide to Quantum Chemical Calculations for 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid: A Drug Development Perspective
This guide provides a comprehensive, in-depth exploration of the quantum chemical calculations for 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical application of computational chemistry to predict and understand the molecular properties that govern biological activity.
Part 1: Foundational Principles and Strategic Importance
The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1] The specific molecule of interest, this compound, features a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position. The phenylsulfonyl group acts as a potent electron-withdrawing group, which significantly influences the molecule's electronic properties, acidity, and potential for biological interactions.[1] Understanding these properties at a quantum mechanical level is paramount for rational drug design, enabling the prediction of reactivity, stability, and intermolecular interactions with target biomolecules.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[2][3] They provide a lens into the electronic structure of molecules, offering insights that are often difficult or impossible to obtain through experimental methods alone.[4] For this compound, these calculations can help elucidate its potential as an antiplasmodial, antifungal, or antiviral agent by characterizing its molecular electrostatic potential, frontier molecular orbitals, and intramolecular charge transfer capabilities.[1]
Part 2: Theoretical Framework and Methodological Causality
The selection of an appropriate computational method is critical for obtaining accurate and meaningful results. This guide focuses on a widely adopted and validated approach for organic molecules of this nature: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.
The Choice of Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the more complex many-electron wavefunction.[3] This approach offers a favorable balance between computational cost and accuracy, making it well-suited for molecules of the size and complexity of this compound.[4] DFT has been successfully used to predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties, which are crucial for understanding drug-receptor interactions.[2][3]
The B3LYP Functional: A Hybrid Approach
The choice of the exchange-correlation functional is a critical aspect of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. This hybrid nature often leads to improved accuracy for a wide range of chemical systems, including organic molecules and indole derivatives.[5]
The 6-311++G(d,p) Basis Set: Flexibility and Accuracy
A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a Pople-style basis set that offers a high degree of flexibility and accuracy for describing the electronic structure of molecules containing first and second-row atoms. The components of this basis set are chosen for specific reasons:
-
6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for a more accurate description of the electron distribution.
-
++G : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons that are far from the nucleus, which is crucial for accurately modeling anions and systems with significant non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is necessary to accurately model chemical bonding.
Part 3: Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the key steps for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in computational chemistry.[6]
Step 1: Molecular Structure Input
The initial step involves creating a 3D model of this compound. This can be done using molecular building software such as GaussView or ArgusLab. The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is a crucial step as the accuracy of all subsequent calculations depends on having a realistic molecular geometry.
Gaussian Input File for Geometry Optimization:
-
%nprocshared=4: Specifies the use of 4 processor cores.
-
%mem=4GB: Allocates 4 gigabytes of memory.
-
#p B3LYP/6-311++G(d,p) Opt: Specifies the level of theory (B3LYP functional, 6-311++G(d,p) basis set) and the Opt keyword requests a geometry optimization.
-
0 1: Represents the charge (0) and spin multiplicity (1 for a singlet state) of the molecule.
-
[Atomic Coordinates]: The Cartesian coordinates of each atom in the molecule.
Step 3: Frequency Calculation
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface. A true minimum will have no imaginary frequencies. This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Gaussian Input File for Frequency Calculation:
-
Freq: This keyword requests a frequency calculation.
Step 4: Analysis of Electronic Properties
Once the optimized geometry is confirmed, various electronic properties can be calculated to gain insights into the molecule's reactivity and potential for intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[7] A smaller gap suggests higher reactivity.[7]
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[8]
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can be used to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. This analysis helps in understanding the stability of the molecule arising from these electronic delocalizations.
Gaussian Input File for NBO Analysis:
Caption: Computational workflow for quantum chemical calculations.
Part 4: Data Presentation and Interpretation: A Case Study
Optimized Geometry
The geometry optimization would reveal the most stable 3D conformation of the molecule. For similar 1-(arylsulfonyl)indole structures, a V-shape is often observed, with the plane of the indole ring and the phenylsulfonyl group being nearly perpendicular to each other. [6]This orientation minimizes steric hindrance and is electronically favorable.
Frontier Molecular Orbitals (HOMO-LUMO)
The calculated HOMO and LUMO energies, along with the energy gap, provide insights into the molecule's electronic properties and reactivity.
| Parameter | Energy (eV) | Interpretation |
| HOMO | (Illustrative value) | Indicates the electron-donating ability. |
| LUMO | (Illustrative value) | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | (Illustrative value) | A smaller gap suggests higher reactivity. [7] |
Illustrative data based on typical values for similar indole derivatives.
The distribution of the HOMO and LUMO orbitals is also informative. For many indole derivatives, the HOMO is often localized on the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is frequently distributed over the electron-withdrawing groups, such as the phenylsulfonyl moiety, suggesting this as a likely site for nucleophilic attack.
Caption: Conceptual diagram of HOMO-LUMO energy levels.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the regions of positive and negative electrostatic potential.
| Color | Electrostatic Potential | Interpretation |
| Red | Negative | Electron-rich regions, susceptible to electrophilic attack. |
| Blue | Positive | Electron-deficient regions, susceptible to nucleophilic attack. |
| Green | Neutral | Regions of near-zero potential. |
For this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carboxylic acid and sulfonyl groups, making them prime sites for hydrogen bond donation. The most positive potential (blue) is likely to be found on the hydrogen atom of the carboxylic acid and the indole N-H proton (in its tautomeric form), indicating their role as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. The analysis provides information on the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interpretation |
| (Illustrative) | (Illustrative) | (Illustrative) | Indicates significant intramolecular charge transfer. |
| (Illustrative) | (Illustrative) | (Illustrative) | Suggests hyperconjugative stabilization. |
Illustrative data based on typical NBO analysis results.
Part 5: Conclusion and Future Directions
Quantum chemical calculations provide a powerful framework for understanding the structure, reactivity, and potential biological activity of this compound. The methodologies outlined in this guide, centered around DFT with the B3LYP functional and the 6-311++G(d,p) basis set, offer a robust and reliable approach for obtaining valuable insights for drug development professionals. The analysis of the HOMO-LUMO energy gap, MEP, and NBO provides a detailed electronic-level understanding that can guide the design of more potent and selective therapeutic agents. Future computational studies could explore the docking of this molecule into the active sites of relevant biological targets, further elucidating its mechanism of action and paving the way for the development of novel therapeutics.
References
- Ferreira, J., et al. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(12), 19990-20004.
- Ferreira, J., et al. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. ResearchGate.
- DockDynamics In-Silico Lab (2022). Density Functional Theory (DFT) in Drug Discovery.
- Deep Origin (2023). Density Functional Theory (DFT) - Computational Chemistry Glossary.
- Longdom Publishing (n.d.). Role of DFT in Drug Design: A Mini Review.
- Gaussian, Inc. (2017). Gaussian 16.
- PubMed Central (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.
- MDPI (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity.
- YouTube (2023). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
- RITME (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
- ResearchGate (n.d.). Application of molecular electrostatic potentials in drug design.
- CORE (n.d.). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition.
- ChemRxiv (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- ResearchGate (n.d.). Computational analysis of substituent effect on indole derivatives as potential antibacterial agents.
- Scribd (n.d.). Gaussian Software for Chemists.
- ChemRxiv (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
- ResearchGate (n.d.). A DFT STUDY ON SUBSTITUENT EFFECTS ON IRON CORROSION INHIBITION CAPABILITY OF INDOLE DERIVATIVES.
- Agile Molecule (n.d.). GAMESS, Gaussian - software for Quantum Chemistry.
- ResearchGate (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- ResearchGate (n.d.). Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works.
- ResearchGate (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
- YouTube (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!.
- ResearchGate (n.d.). A combined experimental and theoretical DFT (B3LYP, CAM-B3LYP and M06-2X) study on electronic structure, hydrogen bonding, solvent effects and spectral features of methyl 1H-indol-5-carboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electronic structure and conformational properties of 1H-indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid for Anticancer Activity
An In-Depth Technical Guide
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties make it a "privileged structure" for designing novel therapeutics, particularly in oncology.[1][2] This guide presents a comprehensive, field-proven framework for the initial in vitro anticancer screening of a specific novel derivative, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid . The strategic introduction of a phenylsulfonyl group at the N1 position significantly alters the electronic properties of the indole ring, potentially modulating its interaction with various biological targets.[3] Indole derivatives are known to exert anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical targets like tubulin, topoisomerases, and protein kinases.[1][4][5][6] This document provides researchers, scientists, and drug development professionals with a robust, step-by-step methodology for evaluating the cytotoxic potential and preliminary mechanism of action of this compound, thereby establishing a critical foundation for further preclinical development.
Introduction: The Rationale for Screening
Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery of novel chemical entities with improved efficacy and safety profiles.[1] The indole scaffold has proven to be a highly productive starting point for the development of anticancer agents, as evidenced by the clinical success of drugs like sunitinib and panobinostat.[1][7] These molecules often function by interfering with fundamental cellular processes that are dysregulated in cancer, such as uncontrolled proliferation and evasion of programmed cell death (apoptosis).[6][8]
The subject of this guide, this compound, was selected for screening based on a clear scientific rationale:
-
The Indole Core: Provides a well-validated framework for interaction with numerous oncologically relevant protein targets.[9]
-
The Phenylsulfonyl Moiety: This strong electron-withdrawing group at the indole nitrogen can enhance the molecule's binding affinities and alter its reactivity, potentially unlocking novel mechanisms of action.[3]
-
The Carboxylic Acid Group: The C3-carboxylic acid provides a key interaction point, capable of forming hydrogen bonds or ionic interactions within a target's binding site.
This guide outlines the critical first phase of evaluation: determining if the compound exhibits selective cytotoxicity against cancer cells and elucidating the initial cellular response to treatment.
Pre-Screening Essentials: Compound Management
The integrity of any biological screen is fundamentally dependent on the quality of the test compound. This principle cannot be overstated and forms the basis of a self-validating experimental system.
Purity and Identity Confirmation
Before commencing any biological assays, the following criteria must be met:
-
Purity: The compound's purity must be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). Impurities can confound results, leading to false positives or inaccurate potency measurements.
-
Identity: The chemical structure must be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Stock Solution Preparation
For in vitro screening, a concentrated stock solution is required.
-
Solvent Selection: this compound is predicted to have poor aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
-
Concentration: Prepare a high-concentration stock, typically 10-50 mM, to minimize the final concentration of DMSO in the cell culture medium.
-
Procedure: Accurately weigh the compound and dissolve it in the appropriate volume of sterile, anhydrous DMSO. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Storage: Aliquot the stock solution into small-volume, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The final DMSO concentration in all experimental wells, including vehicle controls, should be consistent and non-toxic (typically ≤0.5%).[10]
Phase I: In Vitro Cytotoxicity Assessment
The primary objective of this phase is to quantify the compound's ability to inhibit the growth of cancer cells. We will employ a panel of diverse human cancer cell lines and utilize the Sulforhodamine B (SRB) assay, a robust method for large-scale screening.[11][12]
Rationale for Cell Line Selection
Cancer is a heterogeneous disease. Screening against a panel of cell lines from different tissue origins provides initial insights into potential tumor-type specificity.[13] The National Cancer Institute's NCI-60 panel is a prime example of this approach.[14][15][16] For an initial screen, a smaller, representative panel is sufficient.
Table 1: Recommended Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive (ER+), luminal A subtype.[17] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative breast cancer (TNBC) model, highly invasive.[17] |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) model.[17] |
| HCT-116 | Colorectal Carcinoma | p53 wild-type, microsatellite instability. |
| K-562 | Chronic Myelogenous Leukemia | Suspension cell line, useful for comparing against adherent lines. |
| PANC-1 | Pancreatic Carcinoma | Represents a typically chemoresistant cancer type. |
Causality: This selection provides diversity in tissue origin, genetic background (e.g., p53 status), and growth characteristics (adherent vs. suspension), maximizing the potential to identify selective activity. All cell lines must be sourced from a reputable cell bank (e.g., ATCC), authenticated, and routinely tested for mycoplasma contamination.[17]
Assay Principle: SRB vs. MTT
Two common colorimetric assays for cytotoxicity are the MTT and SRB assays.[18]
-
MTT Assay: Measures the metabolic activity of viable cells by quantifying the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[11][19]
-
SRB Assay: Measures total cellular protein content by staining with the bright pink aminoxanthene dye, Sulforhodamine B.[20]
Expertise & Experience: While both assays are suitable, the SRB assay is recommended for primary screening.[18] Its endpoint is based on fixed cells, making the timing of plate reading non-critical and allowing for large batches to be processed simultaneously.[12] This logistical advantage significantly improves throughput and reproducibility over the MTT assay, which requires incubation with live cells and solubilization of formazan crystals.[12][20]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the logical flow of the cytotoxicity screening process.
Caption: Workflow for determining IC50 values using the SRB assay.
Detailed Protocol: SRB Cytotoxicity Assay
This protocol is adapted from standard methodologies used by the National Cancer Institute.[21]
-
Cell Plating:
-
Harvest cells from logarithmic phase growth using trypsin (for adherent cells) or by centrifugation (for suspension cells).
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Include wells with medium only for a blank control.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[10]
-
-
Compound Treatment:
-
Prepare a series of 2-fold or 10-fold dilutions of the this compound stock solution in complete culture medium. A typical concentration range for an unknown compound might be 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells.
-
Incubate the plate for an additional 48 to 72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration: 10%) without aspirating the medium.
-
Incubate at 4°C for 1 hour to fix the cells to the plate.
-
-
Staining and Measurement:
-
Discard the supernatant and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 10-30 minutes.
-
Quickly discard the SRB solution and wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance (Optical Density, OD) on a microplate reader at 490-530 nm.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other OD values.
-
Calculate the percentage of cell growth inhibition for each concentration using the formula: % Inhibition = 100 - [ (OD_treated / OD_vehicle_control) * 100 ]
-
Plot % Inhibition versus log[Concentration] and fit the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism or Origin.[22]
-
The IC₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.[23][24]
-
Data Presentation
Results should be summarized in a clear, tabular format.
Table 2: Example IC₅₀ Data Summary for this compound
| Cell Line | IC₅₀ (µM) ± SD |
|---|---|
| MCF-7 | [Insert Value] |
| MDA-MB-231 | [Insert Value] |
| A549 | [Insert Value] |
| HCT-116 | [Insert Value] |
| K-562 | [Insert Value] |
| PANC-1 | [Insert Value] |
| Doxorubicin (Control) | [Insert Value] |
Data represents the mean of at least three independent experiments (n=3).
Phase II: Preliminary Mechanistic Investigation
If the compound demonstrates potent cytotoxicity (e.g., IC₅₀ < 10 µM) in one or more cell lines, the next imperative step is to investigate how it is inhibiting cell growth. The two most common fates of cells treated with an effective anticancer agent are arrest of the cell cycle and induction of apoptosis. Both can be efficiently assessed using flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
Trustworthiness: This assay provides a quantitative snapshot of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[25] A compound-induced accumulation of cells in a specific phase is a strong indicator of interference with cell cycle checkpoints.[6]
Methodology Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[26] Cells in the G2/M phase, having double the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity.[27] Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a DNA content histogram.[28]
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations relevant to the IC₅₀ (e.g., 1x and 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and gently resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity.[26]
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is stained.[26][28]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel to properly resolve the G1 and G2 peaks.[27] Analyze the resulting histograms using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection by Annexin V/PI Staining
Authoritative Grounding: Inducing apoptosis is a hallmark of many successful cancer therapies.[29] The Annexin V assay is a gold-standard method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[30]
Methodology Principle: Annexin V is a protein with a high affinity for PS.[31] When conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells. Co-staining with PI, which can only enter cells that have lost membrane integrity, allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[31]
-
Cell Treatment: Treat cells in 6-well plates as described for the cell cycle analysis (Section 4.1.1).
-
Cell Harvesting: Collect all cells (adherent and floating). Centrifuge and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically provided in a kit).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[31]
-
-
Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
The data is visualized on a dot plot, which is divided into four quadrants representing the different cell populations.
-
Mechanistic Studies Workflow
Caption: Workflow for preliminary mechanistic studies.
Interpretation and Future Directions
The culmination of this initial screening phase is the synthesis of cytotoxicity and mechanistic data to build a preliminary profile of the compound's anticancer activity.
-
Scenario A: Potent Cytotoxicity with Cell Cycle Arrest: If the compound shows a low IC₅₀ and causes a significant accumulation of cells in a specific phase (e.g., G2/M), it suggests interference with checkpoint controls. Next steps would include Western blot analysis for key cell cycle proteins (e.g., Cyclin B1, CDK1, p21) to confirm the arrest.
-
Scenario B: Potent Cytotoxicity with Apoptosis Induction: A low IC₅₀ coupled with a large increase in the Annexin V-positive population indicates the compound is an effective inducer of programmed cell death.[29] Subsequent experiments could involve measuring caspase activation (e.g., Caspase-3/7 activity assays) or PARP cleavage by Western blot to confirm the apoptotic pathway.
-
Scenario C: Selective Cytotoxicity: If the compound exhibits significantly different IC₅₀ values across the cell line panel, this is a highly desirable outcome. It suggests a selective mechanism of action that could be exploited for targeted therapy. The NCI's COMPARE algorithm could be used with a broader 60-cell line screen to identify compounds with similar activity patterns, hinting at a shared mechanism of action.[16]
A promising compound emerging from this screening funnel warrants progression to more advanced preclinical studies, including target deconvolution, in vivo efficacy testing in animal models, and initial ADME/Tox profiling.
References
- Kaur, M., & Singh, M. (2022).
- Kaur, M., & Singh, M. (2022).
- Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research. [Link]
- Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines.
- Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
- Bentham Science. (2023). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Bentham Science. [Link]
- ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity.
- Kumar, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay.
- Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. [Link]
- Wikipedia. (n.d.). NCI-60. Wikipedia. [Link]
- Bio-Rad. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
- LinkedIn. (2025). Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn. [Link]
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion. [Link]
- Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion. [Link]
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
- ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.
- LinkedIn. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. LinkedIn. [Link]
- Colombo, G. M., & Corsello, S. M. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. [Link]
- Sriram, K., et al. (2016). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. NIH. [Link]
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Immunostep. (2022). Everything about Annexin V-based apoptosis assays. Immunostep Biotech. [Link]
- Oueslati, S., et al. (2022). In vitro antitumor activity (NCI, USA) [SRB procedure].
- Kumar, A., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]
- Gribble, G. (2017). Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.
- Soth, M., et al. (2009). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives.
- Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
- ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 14. NCI-60 - Wikipedia [en.wikipedia.org]
- 15. revvity.com [revvity.com]
- 16. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century | Corsello Laboratory [corsellolab.stanford.edu]
- 17. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 18. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. clyte.tech [clyte.tech]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]
- 30. Apoptosis Assays [sigmaaldrich.com]
- 31. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
Methodological & Application
Application Note & Synthesis Protocol: 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Introduction: The Significance of the N-Phenylsulfonyl Indole Scaffold
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. The indole core is a privileged structure found in numerous biologically active natural products and synthetic drugs. The introduction of a phenylsulfonyl group at the N-1 position significantly modulates the electronic properties of the indole ring. This group acts as a potent electron-withdrawing moiety, which not only enhances the acidity of the carboxylic acid at the C-3 position but also influences the molecule's reactivity and binding affinities with biological targets.[1]
This modification has led to the investigation of this compound and its derivatives for a wide range of therapeutic applications, including as antiplasmodial agents against malaria, antifungals, and antivirals targeting HIV-1 replication.[1] Furthermore, its role as a histone deacetylase (HDAC) inhibitor highlights its potential in oncology research.[1]
This document provides a detailed, two-step synthesis protocol for this compound, starting from the commercially available methyl indole-3-carboxylate. The protocol is designed to be robust and reproducible, with in-depth explanations of the chemical principles and experimental choices to ensure success.
Overall Synthesis Scheme
The synthesis is performed in two primary stages:
-
N-Sulfonylation: Protection of the indole nitrogen of methyl indole-3-carboxylate with benzenesulfonyl chloride.
-
Saponification: Base-mediated hydrolysis of the methyl ester intermediate to yield the final carboxylic acid product.
Caption: Overall two-step synthesis workflow.
Detailed Synthesis Protocol
Materials and Equipment
| Reagent / Material | Grade | Supplier |
| Methyl indole-3-carboxylate | ≥98% | Sigma-Aldrich |
| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Methanol (MeOH) | ACS reagent, ≥99.8% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Hydrochloric acid (HCl), concentrated | ACS reagent, ~37% | Fisher Scientific |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS reagent | VWR |
| Deionized water (DI H₂O) | Millipore |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
pH paper or pH meter
-
Filtration apparatus (Büchner funnel)
Part A: Synthesis of Methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate
Rationale: This step involves the N-sulfonylation of the indole ring. The indole N-H proton is weakly acidic and requires a strong base for deprotonation. Sodium hydride (NaH) is an effective, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium salt. This highly nucleophilic anion then readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride to form the desired N-sulfonylated product.[2] The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with the solvent and substrate.
Caption: Simplified mechanism of N-sulfonylation.
Procedure:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.84 g, 21.0 mmol, 1.2 eq, 60% dispersion).
-
Wash the NaH dispersion with hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time under a gentle stream of nitrogen.
-
Add 80 mL of anhydrous THF to the flask and cool the resulting suspension to 0°C using an ice-water bath.
-
In a separate beaker, dissolve methyl indole-3-carboxylate (3.07 g, 17.5 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Slowly add the solution of methyl indole-3-carboxylate to the stirred NaH suspension at 0°C over 15 minutes. Allow the mixture to stir for an additional 30 minutes at this temperature.
-
Dissolve benzenesulfonyl chloride (2.47 mL, 19.3 mmol, 1.1 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc eluent.
-
Upon completion, carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the title compound as a white solid.
Part B: Synthesis of this compound
Rationale: This step is a classic saponification reaction. The methyl ester is hydrolyzed under basic conditions to its corresponding carboxylate salt. Lithium hydroxide is a suitable base for this transformation. The reaction is typically performed in a mixed solvent system (THF/Methanol/Water) to ensure the solubility of both the organic substrate and the inorganic base.[3] Heating under reflux provides the necessary energy to drive the reaction to completion. The final product is isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
Caption: Simplified mechanism of ester saponification.
Procedure:
-
Place the methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate (e.g., 4.73 g, 15.0 mmol, 1.0 eq) obtained from Part A into a 250 mL round-bottom flask with a magnetic stir bar.
-
Add a solvent mixture of THF (50 mL), methanol (50 mL), and DI water (10 mL). Stir until the solid is fully dissolved.
-
Add lithium hydroxide monohydrate (4.41 g, 105 mmol, 7.0 eq) to the solution.[3]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-75°C). Maintain reflux for 5 hours, monitoring by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator to remove the bulk of the THF and methanol.
-
Add 100 mL of DI water to the remaining residue. If any solid remains, it can be filtered off.
-
Cool the aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1N HCl. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold DI water (3 x 30 mL).
-
Dry the solid under vacuum to afford the final product, this compound, as a white solid.
Quantitative Data and Characterization
| Parameter | Step A Intermediate | Step B Final Product |
| IUPAC Name | Methyl 1-(benzenesulfonyl)indole-3-carboxylate | 1-(benzenesulfonyl)indole-3-carboxylic acid[] |
| Molecular Formula | C₁₆H₁₃NO₄S | C₁₅H₁₁NO₄S[5] |
| Molecular Weight | 315.35 g/mol | 301.32 g/mol [5] |
| Typical Yield | 85-95% | 90-98% |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | Not specified | ~232 °C[][5] |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecular structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity; a sharp melting point close to the literature value indicates high purity.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from any moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Benzenesulfonyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.
-
Solvents (THF, Methanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources.
-
Acids and Bases (HCl, LiOH): Corrosive. Avoid contact with skin and eyes. Wear gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Gribble, G. W., et al. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(iv), 66-73. [Link]
Sources
Application Note: High-Purity Recovery of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid (CAS: 278593-17-2), a key intermediate in medicinal chemistry and drug development.[1] Standard synthetic routes can yield a crude product containing unreacted starting materials, such as indole-3-carboxylic acid, and process-related byproducts like di-sulfonylated species.[1] Achieving high purity (>99%) is critical for subsequent synthetic transformations and reliable biological screening. This guide moves beyond a simple list of steps to explain the fundamental principles and causal relationships behind the optimized mixed-solvent recrystallization procedure, ensuring both high yield and exceptional purity.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone of purification in organic synthesis due to its efficiency and scalability. The technique leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[2] Upon slow cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).
For a molecule like this compound, which possesses both polar (carboxylic acid, sulfonyl) and non-polar (indole, phenyl) functionalities, selecting a single ideal solvent can be challenging. Therefore, a mixed-solvent system, employing a "solvent" in which the compound is soluble and a miscible "antisolvent" in which it is poorly soluble, provides superior control over the crystallization process.[3]
Physicochemical Profile and Solvent System Design
The molecular structure dictates the solubility profile. The carboxylic acid group suggests solubility in polar protic solvents like alcohols, while the bulky, aromatic phenylsulfonyl and indole moieties favor less polar organic solvents. An effective recrystallization strategy must balance these competing characteristics.
Data Presentation: Compound Properties
A summary of the key physicochemical data for the target compound is presented below. A sharp melting point post-purification that is close to the literature value is a primary indicator of high purity.
| Parameter | Value | Source(s) |
| IUPAC Name | 1-(benzenesulfonyl)indole-3-carboxylic acid | [1][] |
| CAS Number | 278593-17-2 | [5][6] |
| Molecular Formula | C₁₅H₁₁NO₄S | [][6] |
| Molecular Weight | 301.32 g/mol | [1][5][6] |
| Appearance | Off-white to light tan solid (Crude) | Assumed |
| Melting Point | 232 °C | [][5][6] |
Solvent System Rationale
Based on the compound's bifunctional nature, an ethanol/water system is selected.
-
Ethanol (Solvent): As a polar protic solvent, ethanol effectively dissolves the carboxylic acid through hydrogen bonding, particularly when heated.
-
Water (Antisolvent): The compound exhibits poor solubility in water due to its large, non-polar aromatic structure. Adding water to the ethanol solution reduces the overall solvation capacity, inducing precipitation.
This solvent/antisolvent pairing provides a wide dynamic range of solubility, which is essential for efficient and high-yield recrystallization.[7]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for purifying approximately 5.0 g of crude this compound. Quantities should be adjusted proportionally for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
250 mL Erlenmeyer Flask
-
100 mL Graduated Cylinder
-
Stirring Hot Plate
-
Glass Stir Rod
-
Büchner Funnel and Filter Flask Assembly
-
Filter Paper (sized to Büchner funnel)
-
Vacuum Source
-
Drying Oven or Desiccator
Procedure
Step 1: Dissolution
-
Place 5.0 g of the crude material into a 250 mL Erlenmeyer flask.
-
Add approximately 40-50 mL of ethanol to the flask.
-
Gently heat the mixture on a stirring hot plate to near boiling (~75 °C) while stirring continuously.
-
Continue adding ethanol in small portions (2-3 mL at a time) until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Expertise & Experience: The goal is to create a saturated solution at high temperature.[2] Using the absolute minimum volume of hot solvent is critical for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved even after cooling.
-
Step 2: Decolorization and Hot Filtration (Perform if necessary)
-
If the hot solution is darkly colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.
-
Trustworthiness: Activated carbon has a high surface area that adsorbs high-molecular-weight colored impurities. Adding it to a boiling solution can cause violent bumping; therefore, slight cooling is a crucial safety step.
-
-
Bring the solution back to a gentle boil for 2-3 minutes.
-
To remove the carbon and any other insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Expertise & Experience: Pre-heating the filtration apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[8]
-
Step 3: Crystallization
-
Heat deionized water to boiling. While stirring the hot ethanol solution, add the hot water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is reaching its saturation point.
-
Add 1-2 mL of hot ethanol dropwise to redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on the benchtop.
-
Authoritative Grounding: Slow cooling is paramount for the formation of large, well-defined crystals.[2] Rapid cooling traps impurities within the crystal lattice, compromising purity.
-
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 20-30 minutes to maximize precipitation.
Step 4: Isolation and Washing
-
Set up the Büchner funnel and filter flask assembly. Place a piece of filter paper in the funnel, wet it with a small amount of a cold 1:1 ethanol/water mixture, and apply the vacuum to ensure it seals.
-
Pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystal cake with a small volume (10-15 mL) of ice-cold 1:1 ethanol/water.
-
Trustworthiness: Washing with a cold solvent is essential to rinse away the impurity-laden mother liquor from the crystal surfaces without re-dissolving a significant amount of the product.[9]
-
-
Keep the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.
Step 5: Drying
-
Carefully remove the filter cake from the funnel and spread it on a watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying overnight or, more efficiently, in a vacuum oven at 50-60 °C for 4-6 hours.
-
The final product should be a fine, white to off-white crystalline solid.
Visualization: Recrystallization Workflow
The following diagram illustrates the logical flow of the purification protocol, including key decision points.
Caption: Recrystallization workflow from crude solid to pure product.
Quality Control and Protocol Validation
The success of the purification must be validated empirically.
-
Melting Point Analysis: A purified sample should exhibit a sharp melting point range (e.g., within 1-2 °C) that corresponds closely to the literature value of 232 °C.[][5] A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product on a TLC plate. The purified sample should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A successful recrystallization will show a significant increase in the area percentage of the main peak, ideally to >99%.
-
Spectroscopic Analysis (¹H NMR): The proton NMR spectrum of the purified product should show sharp, well-resolved peaks consistent with the structure and be free of signals attributable to starting materials or byproducts.
Conclusion
The mixed-solvent recrystallization protocol detailed in this application note is a robust and reliable method for obtaining high-purity this compound. By understanding the scientific principles behind each step—from rational solvent selection to the critical importance of cooling rates—researchers can consistently achieve excellent purity and yield, ensuring the quality of this vital chemical intermediate for its intended applications in research and development.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. RSC Education.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center.
- California State University, Sacramento. (n.d.). Recrystallization.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- University of Calgary. (n.d.). RECRYSTALLISATION.
- ResearchGate. (2014). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 278593-17-2 [m.chemicalbook.com]
- 7. mt.com [mt.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. westfield.ma.edu [westfield.ma.edu]
Application Notes & Protocols: Investigating 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid in Antiplasmodial Research
An In-Depth Technical Guide for Researchers
Introduction: The Imperative for Novel Antiplasmodial Scaffolds
The global battle against malaria is continually challenged by the emergence and spread of drug-resistant Plasmodium parasites. This reality underscores a critical need for new chemical entities with novel mechanisms of action to enrich the drug development pipeline.[1][2] The indole nucleus represents a "privileged scaffold" in medicinal chemistry, found in numerous natural and synthetic compounds with potent biological activities.[3] Indole-based agents have demonstrated significant antiplasmodial efficacy, often acting against chloroquine-resistant strains through diverse mechanisms such as hemozoin inhibition or disruption of parasite homeostasis.[1][4]
This document focuses on 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid , a synthetic indole derivative. Its structure is characterized by three key moieties: the core indole ring, a strongly electron-withdrawing phenylsulfonyl group at the nitrogen (N1) position, and a carboxylic acid group at the C3 position.[5] These features suggest a unique electronic and steric profile with potential for specific interactions with parasite targets. This guide provides the foundational protocols and scientific rationale for researchers to systematically evaluate the antiplasmodial potential of this compound, from initial screening to preliminary mechanism-of-action insights.
Section 1: Compound Profile and Synthesis Overview
1.1 Chemical Properties
| Property | Value |
| IUPAC Name | 1-(benzenesulfonyl)indole-3-carboxylic acid[5] |
| Molecular Formula | C₁₅H₁₁NO₄S[] |
| Molecular Weight | 301.32 g/mol [] |
| Melting Point | 232°C[] |
| Appearance | White solid |
1.2 Rationale for Synthesis
The synthesis of this compound typically involves the protection of the indole nitrogen with a phenylsulfonyl group. This modification is significant as the N-sulfonyl group is a strong electron-withdrawing moiety that can alter the indole ring's reactivity and binding capabilities.[5] A plausible synthetic approach begins with commercially available indole-3-carboxylic acid.
Protocol 1: Synthesis of this compound
-
Principle: This protocol describes a two-step process involving the deprotonation of indole-3-carboxylic acid followed by nucleophilic attack on benzenesulfonyl chloride.
-
Step 1: Deprotonation. Dissolve indole-3-carboxylic acid in a suitable aprotic solvent (e.g., Tetrahydrofuran - THF). Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise. The base will deprotonate the indole nitrogen, forming a sodium salt.
-
Expert Insight: The use of a strong, non-nucleophilic base is critical to ensure selective deprotonation of the N-H bond without reacting with the carboxylic acid or other parts of the molecule.
-
-
Step 2: Sulfonylation. While maintaining the temperature at 0°C, slowly add a solution of benzenesulfonyl chloride in THF to the reaction mixture. Allow the reaction to stir and slowly warm to room temperature over several hours.
-
Step 3: Work-up and Purification. Quench the reaction by carefully adding water. Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of ~2, which will protonate the carboxylic acid and cause the product to precipitate.[7] Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as dichloromethane/hexanes to yield the final compound as a white solid.[7]
Section 2: Hypothesized Mechanisms of Antiplasmodial Action
While the specific molecular target of this compound is not yet elucidated, the indole scaffold is associated with several established antiplasmodial mechanisms.[1] The following pathways represent plausible hypotheses for its activity and provide a framework for future mechanism-of-action studies.
-
Inhibition of Hemozoin Formation: The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into an inert crystal called hemozoin. Many indole alkaloids disrupt this process by binding to ferriprotoporphyrin IX, preventing its polymerization.[1]
-
Disruption of pH Homeostasis: Plasmodium falciparum maintains a delicate pH balance between its cytosol (pH ~7.3) and its acidic food vacuole (pH ~4.5-5.5).[8] Indole derivatives have been shown to inhibit key proton pumps, such as the V-type H+-ATPase, leading to cytosolic acidification and rapid parasite death.[8]
-
Generation of Reactive Oxygen Species (ROS): Some antiplasmodial compounds induce oxidative stress within the parasite by increasing the production of ROS.[9] This leads to damage of essential biomolecules like DNA, proteins, and lipids, ultimately causing cell death.[9]
-
Inhibition of Other Parasite-Specific Enzymes: The unique structure of the compound may allow it to inhibit other enzymes essential for parasite survival.[5]
Caption: Hypothesized antiplasmodial mechanisms of action for indole-based compounds.
Section 3: Core Experimental Protocols
A systematic evaluation of an antiplasmodial candidate requires a tiered approach, beginning with the determination of its potency against the parasite and its toxicity towards mammalian cells. This allows for the calculation of a Selectivity Index (SI), a critical parameter in early-stage drug discovery.
Caption: Standard workflow for primary screening of antiplasmodial compounds.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This is a widely used fluorescence-based assay that quantifies parasite proliferation by measuring the accumulation of parasite DNA.[10]
-
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2).[11]
-
Human O+ erythrocytes.
-
Complete culture medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and 10% Albumax II or human serum).
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, and SYBR Green I dye).
-
96-well flat-bottom microplates.
-
Standard antimalarial drugs for positive controls (e.g., Chloroquine, Artemisinin).
-
-
Methodology:
-
Compound Plate Preparation: Prepare serial dilutions of the test compound in the complete culture medium. Add 100 µL of each dilution to the wells of a 96-well plate. Ensure the final DMSO concentration is ≤0.5%.[10] Include wells with a known antimalarial (positive control) and medium only (negative control).
-
Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like 5% D-sorbitol treatment.[11]
-
Parasite Addition: Prepare a parasite suspension of ring-stage parasites with 2% parasitemia and 2% hematocrit in the complete medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[10]
-
Incubation: Place the plate in a modular incubation chamber, gas with a mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 72 hours.
-
Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant. Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[10]
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the negative control (100% growth) and positive control (0% growth). Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration and determine the 50% inhibitory concentration (IC₅₀) value using non-linear regression analysis.[10]
-
Protocol 3: In Vitro Cytotoxicity Assay (Resazurin Method)
This assay measures the metabolic activity of viable cells, providing an indirect count of cell number. It is essential for assessing the compound's toxicity to mammalian cells.[10][12]
-
Materials:
-
Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Addition: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (negative control) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[10]
-
Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for another 2-4 hours. Viable cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
Data Analysis: Normalize the fluorescence values to the untreated control wells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and determine the 50% cytotoxic concentration (CC₅₀) value using non-linear regression.
-
Section 4: Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison. The Selectivity Index (SI) is the primary determinant of a compound's therapeutic window.
Selectivity Index (SI) = CC₅₀ / IC₅₀
A higher SI value indicates greater selectivity for the parasite over mammalian cells, which is a highly desirable characteristic for a drug candidate.[10] An SI > 10 is often considered a minimum threshold for a promising hit.
Table 1: Template for In Vitro Activity Summary
| Compound | Target Strain/Cell Line | Parameter | Value (µM) | Selectivity Index (SI) |
| This compound | P. falciparum 3D7 | IC₅₀ | [Insert Data] | [Calculate] |
| P. falciparum Dd2 | IC₅₀ | [Insert Data] | [Calculate] | |
| HEK293T | CC₅₀ | [Insert Data] | - | |
| Chloroquine (Control) | P. falciparum 3D7 | IC₅₀ | [Insert Data] | [Calculate] |
| P. falciparum Dd2 | IC₅₀ | [Insert Data] | [Calculate] | |
| HEK293T | CC₅₀ | [Insert Data] | - |
-
Interpretation: A potent compound will have a low IC₅₀ value (typically in the sub-micromolar or low micromolar range).[11] A low CC₅₀ value indicates general cytotoxicity. The goal is to identify compounds with low IC₅₀ values and high CC₅₀ values, resulting in a high SI. Comparing the IC₅₀ values between sensitive (3D7) and resistant (Dd2) strains can provide early clues about potential cross-resistance with existing drugs like chloroquine.[2][11]
Section 5: Concluding Remarks and Future Directions
This compound presents a viable starting point for antiplasmodial research due to its privileged indole scaffold and unique electronic properties. The protocols outlined in this guide provide a robust and standardized framework for its initial biological evaluation.
Should this compound demonstrate promising potency and selectivity (e.g., IC₅₀ < 1 µM and SI > 100), subsequent research should focus on:
-
Mechanism of Action Studies: Employing assays to investigate hemozoin inhibition, parasite pH disruption, or ROS generation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the phenylsulfonyl and carboxylic acid groups to activity, which can guide lead optimization.[11]
-
In Vivo Efficacy Testing: Evaluating the compound's performance in a murine malaria model, such as P. berghei-infected mice, to assess its therapeutic potential in a whole-organism system.[14]
By following a logical and rigorous screening cascade, researchers can effectively determine the true potential of this compound and its derivatives as next-generation antiplasmodial agents.
References
- Application Notes and Protocols for In Vitro Antimalarial Assays - Benchchem. (n.d.).
- Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. (n.d.).
- Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC - PubMed Central. (2020, November 11).
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022, December 19).
- In vitro assessment for cytotoxicity screening of new antimalarial candidates - ResearchGate. (n.d.).
- This compound | 278593-17-2 | Benchchem. (n.d.).
- In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. (n.d.).
- In vitro assessment for cytotoxicity screening of new antimalarial candidates - ScienceOpen. (n.d.).
- Inhibition of Plasmodium falciparum pH regulation by small molecule indole derivatives results in rapid parasite death - Scholars Portal. (n.d.).
- Diversity-oriented synthesis derived indole based spiro and fused small molecules kills artemisinin-resistant Plasmodium falciparum - NIH. (2021, February 17).
- Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis - MDPI. (n.d.).
- Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au. (2025, July 31).
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PubMed Central. (n.d.).
- A Protocol for Antimalarial Efficacy Testing in vitro. (n.d.).
- Structure/activity relationships of indole derivatives. - ResearchGate. (n.d.).
- 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook. (n.d.).
- CAS 278593-17-2 this compound. (n.d.).
Sources
- 1. Indole: The After Next Scaffold of Antiplasmodial Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 7. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. Scholars Portal [scholarsportal.info]
- 9. Diversity-oriented synthesis derived indole based spiro and fused small molecules kills artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 13. researchgate.net [researchgate.net]
- 14. mmv.org [mmv.org]
Application Notes and Protocols: A Comprehensive Guide to Testing the Antifungal Properties of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of invasive fungal infections, alongside the growing challenge of antifungal resistance, underscores the urgent need for novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal potential.[1][2][3] This document provides a detailed protocol for the comprehensive in vitro evaluation of the antifungal properties of a novel investigational compound, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. The methodologies described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring robustness, reproducibility, and a self-validating framework for assessing the compound's efficacy. This guide will walk researchers through preliminary screening using the disk diffusion method, quantitative determination of fungistatic activity via the broth microdilution assay for Minimum Inhibitory Concentration (MIC), and assessment of fungicidal potential through the determination of the Minimum Fungicidal Concentration (MFC).
Introduction: The Rationale for Investigating Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological activities.[1][3] The exploration of novel indole derivatives, such as this compound, is a rational approach in the quest for new antifungal agents. The incorporation of a phenylsulfonyl group may modulate the compound's electronic and steric properties, potentially enhancing its interaction with fungal-specific targets. The carboxylic acid moiety could influence its solubility and pharmacokinetic profile. This protocol provides the necessary framework to systematically evaluate the antifungal potential of this specific molecule.
Preliminary Antifungal Screening: The Disk Diffusion Method
The disk diffusion assay is a qualitative, accessible, and cost-effective method for the initial screening of antifungal activity.[4][5][6] It provides a preliminary assessment of a compound's ability to inhibit fungal growth, allowing for the rapid screening of multiple fungal strains.
Principle
A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a fungal suspension. As the compound diffuses into the agar, it creates a concentration gradient. If the compound possesses antifungal activity, a zone of growth inhibition will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the fungus to the compound.[7]
Experimental Protocol
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[8]
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Test Compound: Dissolve this compound in a minimal amount of DMSO to create a stock solution. Further dilutions can be made in sterile distilled water or saline.
-
Inoculum Preparation:
-
For yeasts (Candida spp.): Suspend several colonies from a 24-hour culture in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[9]
-
For molds (Aspergillus spp.): Grow the mold on potato dextrose agar until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of approximately 1 x 10^6 CFU/mL.
-
-
Plate Inoculation: Dip a sterile swab into the adjusted inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate to ensure confluent growth.
-
Disk Application: Aseptically apply paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. A disk containing only the solvent (DMSO) should be used as a negative control. A disk with a known antifungal (e.g., fluconazole for yeasts, voriconazole for molds) serves as a positive control.
-
Incubation: Invert the plates and incubate at 35°C. Examine yeast plates at 24 hours and mold plates at 48-72 hours.[10]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters.
Quantitative Antifungal Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13] The MIC is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[14]
Principle
Serial dilutions of the test compound are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized fungal suspension. Following incubation, the wells are visually inspected for growth. The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.
Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol
This protocol is based on the CLSI M27 and M38 guidelines.[4][11]
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution
-
Standard antifungal control (e.g., fluconazole, voriconazole)
-
Standardized fungal inoculum
Procedure:
-
Plate Preparation: Add 100 µL of RPMI-1640 medium to wells 2 through 11 of the microtiter plate. Well 1 will contain the highest concentration of the test compound, and well 12 will serve as a growth control (no compound).
-
Compound Dilution: Add 200 µL of the working stock solution of the test compound (at twice the highest desired final concentration) to well 1. Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will be a compound-free growth control.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well (1 through 11), resulting in a final volume of 200 µL and the desired final compound concentrations. The final inoculum concentration should be approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.[9]
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[10]
-
Endpoint Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control well.[10][15] For a new chemical entity, complete inhibition of growth is a more straightforward initial endpoint.
Hypothetical Data Presentation
| Fungal Strain | This compound MIC (µg/mL) | Control Antifungal MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | Fluconazole: 1 |
| Candida glabrata ATCC 90030 | 16 | Fluconazole: 16 |
| Aspergillus fumigatus ATCC 204305 | 4 | Voriconazole: 0.5 |
| Aspergillus flavus ATCC 204304 | 8 | Voriconazole: 1 |
Determining Fungicidal Activity: Minimum Fungicidal Concentration (MFC)
While the MIC provides information on the concentration required to inhibit fungal growth (fungistatic activity), the Minimum Fungicidal Concentration (MFC) determines the lowest concentration that results in fungal death (fungicidal activity).[16]
Principle
The MFC is determined as a secondary assay following the MIC test.[17] Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The lowest concentration of the compound from which no fungal growth occurs on the subculture plate is the MFC.
Experimental Protocol
Materials:
-
Completed MIC microtiter plate
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From the wells of the completed MIC plate showing no visible growth, take a 10-20 µL aliquot.[18]
-
Plating: Streak the aliquot onto a sector of an SDA plate. Be sure to label each sector corresponding to the concentration of the well from which the aliquot was taken.
-
Incubation: Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control sectors.
-
MFC Determination: The MFC is the lowest concentration of the test compound that results in no growth or a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.[17]
Interpreting MIC and MFC Data
The relationship between the MIC and MFC can provide insights into the nature of the antifungal agent.
-
If the MFC/MIC ratio is ≤ 4, the compound is generally considered to be fungicidal.
-
If the MFC/MIC ratio is > 4, the compound is considered to be fungistatic.
Hypothetical Data Presentation
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Candida albicans ATCC 90028 | 8 | 16 | 2 | Fungicidal |
| Aspergillus fumigatus ATCC 204305 | 4 | 32 | 8 | Fungistatic |
Concluding Remarks
This document provides a comprehensive and structured approach to evaluating the in vitro antifungal properties of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data that will be crucial for the further development of this compound as a potential antifungal therapeutic. The initial screening via disk diffusion, followed by the quantitative determination of MIC and MFC, forms a robust foundation for understanding the compound's spectrum of activity and its fungistatic versus fungicidal nature.
References
- TSI Journals. (n.d.). SYNTHEISIS AND EVALUATION OF ANTIFUNGAL ACTIVITY OF NOVEL INDOLE DERIVATIVES.
- ProQuest. (n.d.). Synthesis and Antifungal Activity of Indole Derivatives.
- ASM Journals. (n.d.). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin.
- MDPI. (n.d.). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities.
- PubMed. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing.
- PMC - NIH. (n.d.). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes.
- ASM Journals. (n.d.). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes.
- Clinical Microbiology Reviews. (n.d.). Antifungal Susceptibility Testing: Current Approaches.
- Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
- PubMed Central. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study.
- ConnectSci. (n.d.). A disc test of antifungal susceptibility.
- CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- PMC - PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches.
- MDPI. (n.d.). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi.
- PubMed. (n.d.). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole.
- Wikipedia. (n.d.). Minimum inhibitory concentration.
- IGI Global. (n.d.). Minimum fungicidal concentration: Significance and symbolism.
- MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..
- PMC - PubMed Central. (n.d.). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study.
- ASM Journals. (n.d.). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi.
- Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
- PMC - PubMed Central - NIH. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.
- ASM Journals. (n.d.). Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds.
- CLSI. (n.d.). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Wiley Online Library. (n.d.). Comparison of the minimum fungicidal concentration of amphotericin B determined in filamentous fungi by macrodilution and microdilution methods.
- CDC. (n.d.). Antifungal Susceptibility Testing for C. auris.
- CLSI. (n.d.). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- JoVE. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- PMC. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges.
- NIH. (n.d.). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- Bio-protocol. (n.d.). 2.4. Antifungal Susceptibility Testing.
- ResearchGate. (n.d.). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and Antifungal Activity of Indole Derivatives - ProQuest [proquest.com]
- 3. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes | Semantic Scholar [semanticscholar.org]
- 7. connectsci.au [connectsci.au]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum fungicidal concentration: Significance and symbolism [wisdomlib.org]
- 17. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 18. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing Cell-Based Assays for 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of cell-based assays to characterize the biological activity of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. Recognizing the compound's structural features, which are common in inhibitors of enzymes in the inflammatory cascade, this guide focuses on establishing a robust assay to quantify its inhibitory effect on microsomal prostaglandin E synthase-1 (mPGES-1). The protocols herein are designed to be self-validating, incorporating essential controls and secondary assays to ensure data integrity and mechanistic clarity. We will detail the underlying scientific principles, provide step-by-step experimental workflows, and offer insights into data analysis and interpretation, enabling investigators to confidently assess the compound's therapeutic potential.
Introduction: The Scientific Rationale
Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases. A key mediator in the inflammatory process is Prostaglandin E2 (PGE2), a lipid compound synthesized from arachidonic acid.[1][2] The synthesis of PGE2 is a two-step enzymatic cascade: first, cyclooxygenase (COX) enzymes (COX-1 and COX-2) convert arachidonic acid to Prostaglandin H2 (PGH2); second, terminal prostaglandin synthases convert PGH2 to specific prostaglandins.[1]
Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible terminal synthase that functionally couples with COX-2 during inflammation to specifically catalyze the conversion of PGH2 to PGE2.[3][4] This specific role makes mPGES-1 a highly attractive therapeutic target. Inhibiting mPGES-1 could reduce inflammatory PGE2 production without affecting other homeostatic prostaglandins, potentially avoiding the side effects associated with non-selective COX inhibitors.[5]
The compound this compound belongs to the indole family, a scaffold known for diverse biological activities.[6] Notably, various indole-3-carboxylate derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX) and mPGES-1.[4] The presence of the electron-withdrawing phenylsulfonyl group and the carboxylic acid moiety suggests a potential interaction with enzyme active sites.[6] Therefore, a primary hypothesis is that this compound may act as an inhibitor of mPGES-1.
This application note provides the framework to test this hypothesis using a robust, cell-based assay that measures the downstream product of the mPGES-1 enzymatic reaction, PGE2.
The Prostaglandin E2 Synthesis Pathway
The following diagram illustrates the key enzymatic steps in PGE2 production and the putative site of action for this compound.
Caption: The arachidonic acid cascade leading to PGE2 production.
Principle of the Cell-Based Assay
The core of this application is a functional, cell-based assay designed to quantify the inhibition of PGE2 synthesis. The principle relies on using a cell line, such as the human lung carcinoma cell line A549 or the murine macrophage line RAW 264.7, which can be stimulated to express the inflammatory enzymatic machinery, including COX-2 and mPGES-1.[1][3]
Upon stimulation with an inflammatory agent like Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS), these cells significantly ramp up the production of PGE2, which is then secreted into the cell culture supernatant.[3] By pre-treating the cells with varying concentrations of this compound before stimulation, we can measure its effect on PGE2 production. The concentration of PGE2 in the supernatant is then quantified using a sensitive method, typically a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).[2][7] A dose-dependent decrease in PGE2 levels, in the absence of cytotoxicity, is indicative of inhibitory activity on the PGE2 synthesis pathway.
Experimental Workflow Overview
The following diagram outlines the complete experimental process, from initial cell culture to final data analysis.
Caption: Workflow for the PGE2 inhibition and cytotoxicity assays.
Detailed Protocols
Protocol 1: PGE2 Inhibition Assay in A549 Cells
This protocol is optimized for determining the inhibitory potential of the test compound on IL-1β-stimulated PGE2 production.
Materials and Reagents:
-
A549 human lung carcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human IL-1β
-
This compound (Test Compound)
-
Indomethacin or a known mPGES-1 inhibitor (Positive Control)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Phosphate Buffered Saline (PBS)
-
PGE2 ELISA Kit (e.g., from R&D Systems, Cayman Chemical)[2]
-
96-well flat-bottom cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 5 x 10⁴ cells per well in a 96-well plate (100 µL volume).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound and positive control in DMSO.
-
Perform serial dilutions in cell culture media to create working concentrations (e.g., 2X final concentration). A typical final concentration range to test is 0.01 µM to 100 µM.
-
Scientist's Note: Ensure the final DMSO concentration in all wells is ≤0.5% to avoid vehicle-induced toxicity. Prepare a vehicle control (media with the same final DMSO concentration) and a positive control.
-
Remove the seeding media from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
Pre-incubate the plate for 1 hour at 37°C, 5% CO₂.
-
-
Inflammatory Stimulation:
-
Prepare a working solution of IL-1β in media to a final concentration of 1 ng/mL.
-
Add 10 µL of the IL-1β solution to all wells except the "unstimulated control" wells. Add 10 µL of media to the unstimulated wells.
-
Rationale: IL-1β is a potent pro-inflammatory cytokine that robustly induces the expression of both COX-2 and mPGES-1 in A549 cells, providing a strong signal window for the assay.[3]
-
-
Incubation for PGE2 Production:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect 80-100 µL of the supernatant from each well and transfer to a new 96-well plate or microcentrifuge tubes. Store at -80°C until analysis.
-
Important: Do not disturb the cell monolayer. The remaining cells will be used for a cytotoxicity assay.
-
-
PGE2 Quantification:
-
Thaw the supernatant samples on ice.
-
Perform the PGE2 ELISA according to the manufacturer's protocol.[2][7] This is typically a competitive assay where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of antibody sites.[8] The resulting signal is inversely proportional to the amount of PGE2 in the sample.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This assay is crucial to confirm that any observed decrease in PGE2 is due to specific enzyme inhibition and not simply because the compound is killing the cells.[9] It should be performed on the same plate immediately after supernatant collection.
Materials and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Fresh cell culture media
Step-by-Step Methodology:
-
Preparation:
-
After removing the supernatant for the PGE2 assay, gently wash the cell monolayer in each well with 100 µL of warm PBS.
-
Remove the PBS and add 100 µL of fresh, serum-free media to each well.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Solubilization:
-
Carefully remove the media containing MTT.
-
Add 100 µL of Solubilization Buffer to each well.
-
Place the plate on a shaker for 15-20 minutes to fully dissolve the formazan crystals.
-
-
Readout:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is directly proportional to the absorbance reading.
-
Data Analysis and Interpretation
Data Presentation: Raw data should be organized clearly. The PGE2 concentrations (pg/mL) and cytotoxicity absorbance values should be tabulated against the corresponding compound concentrations.
Table 1: Example Data Layout for PGE2 Inhibition and Cytotoxicity
| Compound Conc. (µM) | PGE2 (pg/mL) | % Inhibition | Absorbance (570nm) | % Viability |
| 0 (Vehicle) | 2500 | 0% | 1.25 | 100% |
| 0.01 | 2450 | 2% | 1.24 | 99% |
| 0.1 | 2125 | 15% | 1.26 | 101% |
| 1 | 1300 | 48% | 1.22 | 98% |
| 10 | 450 | 82% | 1.19 | 95% |
| 100 | 150 | 94% | 0.60 | 48% |
| Positive Control (10 µM) | 200 | 92% | 1.23 | 98% |
| Unstimulated | 150 | - | 1.28 | 102% |
Calculations:
-
Percent Inhibition of PGE2: % Inhibition = 100 * (1 - ([PGE2]sample - [PGE2]unstim) / ([PGE2]vehicle - [PGE2]unstim))
-
Percent Viability: % Viability = 100 * (Abs_sample / Abs_vehicle)
-
IC₅₀ Determination:
-
Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve.
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition of PGE2 production. This value is a key measure of the compound's potency.[10]
-
Interpretation:
-
Potent, Non-toxic Inhibitor: A desirable result is a low IC₅₀ value for PGE2 inhibition with a % viability that remains high (>90%) across the same concentration range.
-
Cytotoxic Compound: If both PGE2 levels and cell viability decrease in a similar dose-dependent manner, the effect on PGE2 is likely due to cell death and is non-specific.
-
Selectivity (Advanced): To further probe the mechanism, one could perform similar assays for other prostaglandins (e.g., Thromboxane A2 or PGI2). A compound that selectively inhibits PGE2 without affecting other prostaglandins is more likely to be an mPGES-1 inhibitor rather than a COX inhibitor.[4]
Trustworthiness: A Self-Validating System
The described protocols are designed with built-in checks to ensure the validity of the results.
Table 2: Assay Controls and Their Purpose
| Control Type | Composition | Purpose | Expected Outcome |
| Vehicle Control | Cells + Media + DMSO + IL-1β | Represents 0% inhibition and 100% cell viability. Establishes the maximum stimulated PGE2 response. | High PGE2 levels, high viability. |
| Positive Control | Cells + Media + Known Inhibitor (e.g., Indomethacin) + IL-1β | Validates that the assay can detect inhibition. Confirms that the cellular machinery and reagents are working correctly.[11] | Low PGE2 levels, high viability. |
| Unstimulated Control | Cells + Media + DMSO (No IL-1β) | Measures the basal level of PGE2 production. Defines the bottom of the assay window. | Very low PGE2 levels, high viability. |
| Cytotoxicity Check | Parallel MTT/Resazurin assay on the same cells | Differentiates true enzymatic inhibition from non-specific effects caused by cell death. A critical step for validating any observed inhibitory activity.[12] | Viability should remain high at effective concentrations. |
Conclusion
This application note provides a robust and reliable framework for characterizing the inhibitory activity of this compound on the pro-inflammatory mPGES-1 pathway. By combining a functional cell-based assay for PGE2 production with a concurrent cytotoxicity assessment and incorporating essential controls, researchers can generate high-quality, interpretable data. This approach allows for the confident determination of the compound's potency (IC₅₀) and provides a solid foundation for further mechanistic studies and preclinical development in the field of anti-inflammatory therapeutics.
References
- Oh, S., Le, T., & Lominac, K. D. (2010). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS ONE, 5(10), e13457. [Link]
- Bio-Techne. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B).
- Bruno, A., & Bruna, R. (2011). Identification and development of mPGES-1 inhibitors: where we are at?. Journal of Medicinal Chemistry, 54(17), 5845–5862. [Link]
- Tong, W., et al. (2012). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Chemical Information and Modeling, 52(4), 1032–1041. [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]
- Chen, Y., et al. (2014). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. Journal of Chemical Information and Modeling, 54(7), 1948–1956. [Link]
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery.
- Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit (E-EL-0034).
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- Chen, Y., et al. (2017). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Acta Pharmaceutica Sinica B, 7(2), 145–154. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prostaglandin E2 Parameter Assay Kit: R&D Systems [rndsystems.com]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. PGE2(Prostaglandin E2) ELISA Kit - Elabscience® [elabscience.com]
- 9. セルベースアッセイ [sigmaaldrich.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Application Note & Protocol: N-Sulfonylation of Indole-3-Carboxylic Acid
Abstract
This document provides a comprehensive technical guide for the N-sulfonylation of indole-3-carboxylic acid using phenylsulfonyl chloride. N-sulfonylated indoles are pivotal structural motifs in medicinal chemistry, serving as key intermediates and bioactive molecules.[1][2][3] This guide elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and presents a troubleshooting framework for common challenges. The objective is to equip researchers, scientists, and drug development professionals with the expertise to perform this transformation efficiently and reproducibly, yielding high-purity 1-(phenylsulfonyl)indole-3-carboxylic acid.
Introduction: The Strategic Importance of N-Sulfonylation
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs.[3] Modifying the indole nitrogen (N-1 position) is a critical strategy for tuning the molecule's electronic properties, stability, and biological activity. The introduction of a sulfonyl group, particularly the phenylsulfonyl (benzenesulfonyl) group, serves two primary strategic purposes:
-
Protecting Group Chemistry: The phenylsulfonyl group is an effective protecting group for the indole nitrogen. It is robust under various conditions, such as Friedel-Crafts acylations, yet can be removed under specific basic conditions (e.g., hydrolysis).[4] This protection deactivates the typically nucleophilic indole ring towards electrophiles, redirecting reactivity to other positions.
-
Bioisosteric Replacement & Activity Modulation: In drug design, the N-sulfonyl moiety can act as a bioisostere for other functional groups, enhancing pharmacokinetic properties. N-sulfonylated indole derivatives have demonstrated a wide array of biological activities, including potential as antipsychotic agents.[1][2]
This application note focuses on the direct N-sulfonylation of indole-3-carboxylic acid, a substrate where the carboxylic acid moiety presents unique considerations for reaction design, particularly in the choice of base and workup conditions.
Reaction Mechanism and Rationale
The N-sulfonylation of an indole is a nucleophilic substitution reaction occurring at the sulfur atom of the sulfonyl chloride. The process is critically dependent on the generation of a potent nucleophile from the indole nitrogen.
Mechanistic Steps
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The acidic N-H proton of the indole ring (pKa ≈ 17 in DMSO) is abstracted by a suitable base. This generates a resonance-stabilized indolide anion, which is a strong nucleophile.
-
Nucleophilic Attack: The negatively charged nitrogen of the indolide anion attacks the highly electrophilic sulfur atom of phenylsulfonyl chloride. This displaces the chloride ion, which serves as a good leaving group, to form the new N-S bond.
The presence of the C-3 carboxylic acid group means the chosen base must be strong enough to deprotonate the indole N-H without promoting undesirable side reactions with the carboxyl group, such as salt formation that might precipitate out of solution or decarboxylation under harsh conditions. A strong base in an aprotic solvent is typically ideal.[5]
Caption: Figure 1: Mechanism of N-Sulfonylation.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis (1-5 mmol) and emphasizes safety and reproducibility.
Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| Indole-3-carboxylic acid | C₉H₇NO₂ | ≥98% | Sigma-Aldrich | Dry before use if necessary. |
| Phenylsulfonyl chloride | C₆H₅ClO₂S | ≥99% | Acros Organics | Corrosive & lachrymator. Handle in fume hood. |
| Sodium hydride (NaH) | NaH | 60% dispersion in mineral oil | Sigma-Aldrich | Highly flammable. Reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | ≥99.9%, DriSolv™ | EMD Millipore | Aprotic solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Fisher Scientific | For extraction. |
| 1 M Hydrochloric Acid (HCl) | HCl | Fisher Scientific | For workup. | |
| Brine (Saturated NaCl) | NaCl(aq) | For workup. | ||
| Anhydrous Magnesium Sulfate | MgSO₄ | VWR | Drying agent. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Nitrogen or Argon gas line with manifold
-
Ice/water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography or recrystallization
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
Reaction Scale: 2.0 mmol
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxylic acid (322 mg, 2.0 mmol). Seal the flask with a septum and purge with dry nitrogen gas for 10 minutes.
-
Solvent Addition and Cooling: Add 20 mL of anhydrous THF via syringe. Stir the suspension and cool the flask to 0 °C using an ice/water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 88 mg, 2.2 mmol, 1.1 eq) to the cooled suspension in small portions. Caution: NaH reacts with moisture and generates flammable H₂ gas. Effervescence will be observed. Allow the mixture to stir at 0 °C for 30 minutes. The solution should become clearer as the sodium salt of the indole forms.
-
Addition of Sulfonylating Agent: In a separate dry vial, dissolve phenylsulfonyl chloride (388 mg, 2.2 mmol, 1.1 eq) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes using a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:7 EtOAc:Hexanes + 1% acetic acid), observing the consumption of the starting material.
-
Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of deionized water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate. Acidify the aqueous layer to a pH of ~2 with 1 M HCl to ensure the carboxylic acid is protonated. Shake vigorously and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an off-white solid.
-
Recrystallization: A preferred method for high purity. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid.
-
Data Summary and Expected Results
The following table outlines typical parameters and expected outcomes for this protocol.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Indole-3-carboxylic acid | 1.0 eq | Limiting reagent. |
| Phenylsulfonyl chloride | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the indole. |
| Sodium Hydride (NaH) | 1.1 - 1.2 eq | A slight excess drives the deprotonation to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | Aprotic, dissolves reactants, and is compatible with NaH. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; RT is sufficient for the sulfonylation. |
| Reaction Time | 2 - 4 hours | Typically sufficient for completion; monitor by TLC. |
| Expected Outcome | ||
| Product | 1-(Phenylsulfonyl)indole-3-carboxylic acid | |
| Appearance | White to off-white crystalline solid | |
| Yield | 80 - 95% | Yields are generally high for this transformation.[4] |
| Purity | >98% (after purification) | Achievable with careful recrystallization. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (exposed to moisture).2. Wet solvent or glassware.3. Phenylsulfonyl chloride has hydrolyzed. | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Use fresh or newly purchased phenylsulfonyl chloride. |
| Multiple Products on TLC | 1. Incomplete reaction (starting material remains).2. C-sulfonylation (unlikely with N-protection).3. Reaction at the carboxylic acid site. | 1. Increase reaction time or add a slight additional excess of reagents.2. Ensure strong base and aprotic conditions to favor N-anion formation.3. This is generally not favored, but if observed, consider protecting the carboxylic acid first (e.g., as a methyl ester).[6] |
| Product is an Oil / Fails to Crystallize | 1. Presence of residual mineral oil from NaH.2. Other impurities. | 1. During workup, wash the crude product with hexanes to remove mineral oil before attempting recrystallization.2. Purify by column chromatography. |
| Low Yield after Workup | 1. Product loss in the aqueous phase.2. Incomplete extraction. | 1. Ensure the aqueous layer is acidified to pH < 3 before extraction to keep the product protonated and in the organic layer.2. Perform multiple extractions (3x) with ethyl acetate. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile gloves are suitable).
-
Fume Hood: Conduct the entire experiment in a certified chemical fume hood. Phenylsulfonyl chloride is corrosive and a lachrymator. THF is volatile and flammable.
-
Sodium Hydride (NaH): NaH is a water-reactive, flammable solid. Handle it under an inert atmosphere. Never add water directly to a large amount of NaH. Quench reactions carefully at 0 °C.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual NaH before disposal.
References
- Rahman, M., Ghosh, M., Hajra, A., & Majee, A. (2013). A simple and efficient approach for the sulfonylation of indoles catalyzed by CuI. J. Sulfur Chem., 34, 342–346.
- ResearchGate. (n.d.). Synthesis of N-sulfonated N-benzoazoles and their use in medicinal chemistry. Request PDF.
- American Chemical Society. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (2025).
- Royal Society of Chemistry. (2014). Selective sulfonylation and diazotization of indoles.
- ResearchGate. (2023).
- PubMed. (2017). Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors. Bioorganic & Medicinal Chemistry.
- ResearchGate. (2025). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine.
- ResearchGate. (2025). Synthesis of 1-(Phenylsulfonyl)
- MDPI. (n.d.). Synthesis, Crystal Structures, and DFT Calculations of Three New Cyano(phenylsulfonyl)indoles and a Key Synthetic Precursor Compound. Molecules.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Reaction mechanism for new phenylsulphonamoyl carboxylic acids.
- American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.
- ResearchGate. (2025). Nucleophilic Addition of Hetaryllithium Compounds to 3Nitro1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines.
- ResearchGate. (n.d.). A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles. Request PDF.
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- Reddit. (2021). How could sulfonylation accelerate coupling between indoles? r/OrganicChemistry.
- National Institutes of Health. (2022).
- ResearchGate. (n.d.).
- PubMed. (2025).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel N-sulfonyl-2-indoles that behave as 5-HT6 receptor ligands with significant selectivity for D3 over D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
Application Note: A Robust HPLC Method for Purity Analysis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Abstract
This application note details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure the quality and consistency of active pharmaceutical ingredients (APIs). The described method is suitable for quantifying the main component and separating it from potential impurities. The method was developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
This compound is an indole derivative featuring a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position.[4][5] The phenylsulfonyl group is a strong electron-withdrawing group, which enhances the acidity of the carboxylic acid.[4] Accurate determination of its purity is critical for ensuring the safety and efficacy of downstream pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating a suitable HPLC method for this specific analyte.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C15H11NO4S | [5][7][] |
| Molecular Weight | 301.32 g/mol | [4][7][] |
| Melting Point | 232 °C | [7][] |
| pKa | 3.15 ± 0.10 | [7] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [4] |
The acidic nature of the molecule (pKa ≈ 3.15) is a critical factor in HPLC method development, particularly for mobile phase selection.[7] To ensure good peak shape and retention, the mobile phase pH should be controlled to suppress the ionization of the carboxylic acid group.[9][10]
Method Development Strategy
The primary objective was to develop a stability-indicating RP-HPLC method capable of separating the main peak from any potential process-related impurities and degradation products.
Column Selection
A C18 reversed-phase column was chosen as the initial stationary phase due to its wide applicability and proven performance in separating moderately polar to non-polar compounds. The indole and phenylsulfonyl moieties suggest a good affinity for a C18 stationary phase.
Mobile Phase Selection & Optimization
Given the acidic nature of this compound, controlling the mobile phase pH is crucial.[9] An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and improved peak symmetry.[9]
-
Aqueous Phase: A buffer solution is necessary to maintain a consistent pH.[10][11] A phosphate or formate buffer is a suitable choice.[9] For this application, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid was selected. This pH is well below the analyte's pKa, ensuring it remains in its protonated, less polar form.
-
Organic Modifier: Acetonitrile and methanol are common organic solvents in RP-HPLC.[12][13] Acetonitrile was chosen for its lower viscosity and better UV transparency at lower wavelengths.[13]
-
Elution Mode: A gradient elution was selected to ensure the timely elution of the main peak while also allowing for the separation of any potential late-eluting impurities.
Detection Wavelength
The UV spectrum of this compound was scanned to determine the wavelength of maximum absorbance (λmax). A λmax of approximately 278 nm was identified, providing good sensitivity for the analyte and its potential impurities.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 2.5B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This was demonstrated by analyzing a blank (diluent), a placebo (if applicable), the reference standard, and the sample. Forced degradation studies were also performed to ensure the separation of the main peak from degradation products.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 24 hours
-
Photolytic Degradation: UV light (254 nm) for 24 hours
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity was evaluated by analyzing five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).
Expected Results for Linearity:
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | ~500,000 |
| 75 | ~750,000 |
| 100 | ~1,000,000 |
| 125 | ~1,250,000 |
| 150 | ~1,500,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix. This was performed at three concentration levels (80%, 100%, and 120%) in triplicate.
Expected Results for Accuracy:
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | (Value) | 98.0 - 102.0 |
| 100% | 100 | (Value) | 98.0 - 102.0 |
| 120% | 120 | (Value) | 98.0 - 102.0 |
| Mean Recovery | 98.0 - 102.0 % |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Expected Results for Precision:
| Parameter | % RSD |
| Repeatability (n=6) | ≤ 1.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.
-
Variations:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for all variations.
Workflow and Diagrams
HPLC Method Development Workflow
Caption: Step-by-step protocol for sample analysis.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and robust for the purity determination of this compound. The method is stability-indicating and can be effectively used for routine quality control analysis in a pharmaceutical setting. The comprehensive validation ensures that the method is reliable and suitable for its intended purpose, adhering to the stringent requirements of the pharmaceutical industry.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. URL: https://www.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. URL: https://rjptonline.org/HTML_Papers/Research%20J.%20Pharm.%20and%20Tech.,%206(5),%20May%202013/RJPTONLINE_2013_6_5_1.pdf
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. URL: https://www.fda.gov/media/71611/download
- ICH Quality Guidelines. International Council for Harmonisation. URL: https://www.ich.org/page/quality-guidelines
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024, April 24). URL: https://starodub.
- Sulfonamides and Reverse Phase HPLC. ResearchGate. URL: https://www.researchgate.net/topic/Sulfonamides/publication/281482813_Sulfonamides_and_Reverse_Phase_HPLC
- 1-(Phenylsulfonyl)indole-3-carboxylic acid, 97%. Echemi. (2024, October 1). URL: https://www.echemi.com/products/pd20180929210901037-1-phenylsulfonyl-indole-3-carboxylic-acid-97.html
- Sulfonated Compounds by RP(IP)LC-MS. Scribd. URL: https://www.scribd.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. (2024, May 10). URL: https://www.alwsci.com/news/mobile-phase-selection-guide-optimal-solvent-pairing-strategies-for-different-analytical-tasks-77688173.html
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(5), 6531. URL: https://tis.wu.ac.th/index.php/tis/article/view/6531
- Control pH During Method Development for Better Chromatography. Agilent. URL: https://www.agilent.com/cs/library/primers/public/5991-5959EN_HPLC_Primer.pdf
- CAS 278593-17-2 this compound. BOC Sciences. URL: https://www.bocsci.com/cas-278593-17-2-1-phenylsulfonyl-1h-indole-3-carboxylic-acid.html
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. (2019, December 28). URL: https://www.researchgate.net/publication/338210344_Essential_Concepts_of_Mobile_Phase_Selection_for_Reversed_Phase_HPLC
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 13. URL: https://nanobioletters.com/wp-content/uploads/2022/11/13.pdf
- Exploring the Different Mobile Phases in HPLC. Veeprho. (2025, February 2). URL: https://veeprho.com/exploring-the-different-mobile-phases-in-hplc/
- This compound. Benchchem. URL: https://www.benchchem.com/product/b1326
- Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. (2025, August 7). URL: https://www.researchgate.net/publication/222533036_Analysis_of_sulfonated_compounds_by_reversed-phase_ion-pair_chromatography-Mass_spectrometry_with_on-line_removal_of_non-volatile_tetrabutyl_ammonium_ion-pairing_agents
- This compound. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5868841.htm
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. (2025, August 6). URL: https://www.researchgate.net/publication/233968254_A_simple_method_for_simultaneous_RP-HPLC_determination_of_indolic_compounds_related_to_bacterial_biosynthesis_of_indole-3-acetic_acid
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3568474/
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/23111785/
- HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. (2023, December 11). URL: https://wjpmr.com/download/article/11122023/1702287413.pdf
- Predicting physicochemical properties of α‐branched phenylsulfonyl acetates using quantum chemical descriptors. ResearchGate. (2025, August 10). URL: https://www.researchgate.
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. ResearchGate. (2025, August 6). URL: https://www.researchgate.net/publication/362985396_RP-HPLC_ANALYTICAL_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_NEWLY_SYNTHESIZED_ISOEUGENOLINDOLE-3-ACETIC_ACID
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 278593-17-2 [chemicalbook.com]
- 6. wjpmr.com [wjpmr.com]
- 7. echemi.com [echemi.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. veeprho.com [veeprho.com]
- 14. starodub.nl [starodub.nl]
Application Note & Protocol: A Scalable Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid for Preclinical Supply
Abstract
This document provides a comprehensive, scalable, and validated protocol for the synthesis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid, a key intermediate in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives are investigated for various therapeutic applications, including antiplasmodial and antifungal activities.[1] The protocol detailed herein is designed for large-scale production to support preclinical studies, emphasizing operational simplicity, cost-effectiveness, and high purity of the final compound. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step methodology, address critical safety considerations, and offer insights into process optimization and characterization.
Introduction and Scientific Rationale
The indole nucleus is a cornerstone of pharmaceutical chemistry, present in approximately 40% of small molecule drugs.[2] The compound this compound is a versatile derivative where the phenylsulfonyl group at the N1 position serves as a potent electron-withdrawing group. This modification significantly alters the electronic properties of the indole ring, enhancing the acidity of the C3-carboxylic acid and modulating the molecule's reactivity and potential for biological interactions.[1]
For preclinical development, a reliable and scalable synthetic route is paramount. The chosen strategy is the direct N-sulfonylation of commercially available indole-3-carboxylic acid. This method is superior for large-scale applications compared to multi-step sequences or transition-metal-catalyzed reactions, which can introduce complexities related to catalyst removal, cost, and operational safety.[3][4] Our approach prioritizes easily handled reagents and straightforward purification techniques to ensure robustness and reproducibility, delivering material that meets the stringent purity requirements (>99.5%) for preclinical evaluation.[1]
Synthetic Strategy Overview
The synthesis proceeds via a direct nucleophilic substitution reaction. The indole nitrogen of indole-3-carboxylic acid is first deprotonated by a mild inorganic base, forming a nucleophilic indolide anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond.
The overall transformation is depicted below:
Caption: Overall reaction for the N-sulfonylation of indole-3-carboxylic acid.
Detailed Synthesis Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Grade | Supplier Example |
| Indole-3-carboxylic acid | 771-50-6 | 161.16 g/mol | ≥98% | Sigma-Aldrich |
| Benzenesulfonyl chloride | 98-09-9 | 176.62 g/mol | ≥99% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, ≥99% | Fisher Scientific |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% | TCI Chemicals |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2M Aqueous Solution | J.T. Baker |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | Type II | In-house |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the desired scale, e.g., 5 L for a ~100g scale reaction)
-
Overhead mechanical stirrer with a PTFE paddle
-
Digital thermometer or thermocouple
-
Pressure-equalizing dropping funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Large Büchner funnel with appropriate filter paper
-
Vacuum filtration flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Critical Safety Precautions
Benzenesulfonyl Chloride is highly corrosive, a lachrymator, and reacts with moisture. [5][6][7] It can cause severe skin burns and eye damage.[8] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7][9]
-
Handling: Use a pressure-equalizing dropping funnel for addition to prevent pressure buildup. Ensure all glassware is dry. Avoid inhalation of vapors.[7]
-
Spill & Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6][8] For eye contact, flush with water for 15 minutes and seek immediate medical attention.[6] Have a spill kit with an appropriate absorbent material ready.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure (100 g Scale)
Caption: Scalable workflow for the synthesis of this compound.
Causality and Field Insights:
-
Step 2 (Base Selection): Anhydrous potassium carbonate is used as the base. While stronger bases like sodium hydride could be used, K₂CO₃ is significantly safer and easier to handle on a large scale, minimizing risks associated with pyrophoric reagents. Its solid form simplifies addition and its strength is sufficient for deprotonating the indole nitrogen.[1]
-
Step 4 (Controlled Addition): The reaction is exothermic. Adding benzenesulfonyl chloride slowly is critical to manage heat generation, preventing potential side reactions and ensuring a safe process.
-
Step 8 (Precipitation): Pouring the reaction mixture into water serves two purposes: it quenches any unreacted benzenesulfonyl chloride and precipitates the product, which has low aqueous solubility.
-
Step 9 (Acidification): The product must be in its protonated carboxylic acid form to be insoluble in water. Acidification ensures complete precipitation and maximizes the isolated yield.
-
Step 14 (Purification): Recrystallization is a highly effective and economical method for purifying crystalline solids at scale. The ethyl acetate/hexanes system provides a good polarity balance to dissolve the product when hot while ensuring it crystallizes out upon cooling, leaving impurities behind in the mother liquor.
Characterization and Data
The identity and purity of the final product must be confirmed through rigorous analytical testing.
Expected Results
| Parameter | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Yield | 88-92% (based on a 100 g scale) |
| Purity (HPLC) | >99.5% |
| Melting Point | 232°C[][11] |
| ¹H NMR | Consistent with the structure of this compound. |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₁₅H₁₀NO₄S⁻: 300.03; found: 300.0-300.1 |
Reaction Mechanism
The mechanism involves two key steps: deprotonation and nucleophilic attack.
Caption: Simplified reaction mechanism for N-sulfonylation.
Conclusion
The protocol described in this application note presents a robust, safe, and scalable method for the synthesis of this compound. By utilizing cost-effective reagents and an operationally simple procedure, this method is ideally suited for producing the multi-gram to kilogram quantities required for comprehensive preclinical studies. The detailed safety procedures and analytical validation steps ensure that the final compound is of high purity and suitable for its intended use in drug development pipelines.
References
- Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- ACS Publications. (n.d.). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry.
- PubMed Central. (2022, July 26). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- Wikipedia. (n.d.). Indole.
- ChemicalBook. (2025, September 27).
- CAMEO Chemicals - NOAA. (n.d.). BENZENESULFONYL CHLORIDE.
- Creative Proteomics. (n.d.).
- WIPO Patentscope. (n.d.). WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES.
- RSC Publishing. (2025, September 25).
- TCI Chemicals. (2025, January 15).
- CDH Fine Chemical. (n.d.).
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
- American Chemical Society. (n.d.). An Efficient Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles.
- Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System.
- NIH. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- NIH. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles.
- ChemicalBook. (n.d.). 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis.
- Benchchem. (n.d.). This compound | 278593-17-2.
- Organic Syntheses Procedure. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- BOC Sciences. (n.d.). CAS 278593-17-2 this compound.
- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- IUCr. (2022, April 13). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)
- ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles.
- ChemicalBook. (n.d.). This compound.
- SpectraBase. (n.d.). 1H NMR of 1H-indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-, ethyl ester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nj.gov [nj.gov]
- 11. This compound CAS#: 278593-17-2 [m.chemicalbook.com]
derivatization of the carboxylic acid group of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
An In-Depth Technical Guide to the Derivatization of the Carboxylic Acid Group of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a pivotal building block in contemporary drug discovery. The indole core is a privileged structure found in numerous biologically active compounds, while the N-phenylsulfonyl group serves a dual purpose. It acts as a stable protecting group for the indole nitrogen, preventing unwanted side reactions, and its strong electron-withdrawing nature modulates the electronic properties of the indole ring system.[1][2] This electronic influence enhances the acidity of the C3-carboxylic acid, making it a prime "handle" for chemical modification.[1]
The strategic derivatization of this carboxylic acid group is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics. By converting the carboxylic acid into a diverse array of functional groups, such as amides and esters, researchers can systematically explore the structure-activity relationship (SAR) of a compound series. This allows for the fine-tuning of critical drug-like properties, including potency, selectivity, solubility, metabolic stability, and cell permeability. This guide provides a detailed exploration of the key strategies and experimental protocols for the derivatization of this important scaffold, grounded in established chemical principles and field-proven methodologies.
Core Derivatization Strategies: Amidation and Esterification
The two most common and impactful derivatization pathways for the carboxylic acid moiety of this compound are amidation and esterification. The choice between these pathways is dictated by the specific goals of the drug discovery program. Amides are often sought for their metabolic stability and their ability to participate in crucial hydrogen-bonding interactions with biological targets. Esters are frequently employed to create prodrugs, which can improve bioavailability, or to modulate the overall lipophilicity of a molecule.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is arguably the most frequent reaction in medicinal chemistry.[3] Due to the low intrinsic reactivity of carboxylic acids, an activating agent is required to convert the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine. Modern peptide coupling reagents are highly efficient for this purpose, offering mild reaction conditions and suppression of side reactions, particularly racemization if chiral amines are used.
Two main classes of coupling reagents dominate this field: carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).
-
EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is prone to racemization and can undergo intramolecular rearrangement. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-active ester, which then reacts cleanly with the amine to form the desired amide.[4][5] The byproducts of EDC are water-soluble, simplifying purification.
-
HATU System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt that provides rapid and efficient couplings, even for sterically hindered substrates or electron-deficient amines.[4][5][6] In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[4] The 7-aza-benzotriazole core of HATU is known to accelerate the coupling reaction and further reduce the risk of racemization compared to HOBt-based systems.[7]
The general workflow for amide bond formation is a straightforward, multi-step, one-pot process.
Caption: General workflow for amide bond formation.
This protocol is a robust and cost-effective method suitable for a wide range of amine substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Standard work-up reagents (Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
This protocol is highly recommended for challenging substrates, including sterically hindered amines or electron-poor anilines, where EDC/HOBt may be sluggish.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF to dissolve the solids (to a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Pre-activation step: Allow the mixture to stir at 0 °C for 15-20 minutes. A color change is often observed.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.
-
Perform an aqueous work-up and purification as described in Protocol 1.
| Parameter | EDC/HOBt | HATU |
| Activation | Forms O-acylisourea, then HOBt-ester[4] | Forms highly reactive OAt-ester[4] |
| Reaction Time | Typically 2-18 hours | Typically 1-4 hours |
| Substrate Scope | Good for general amines | Excellent for hindered/deactivated amines[6] |
| Byproducts | Water-soluble urea, HOBt | Water-soluble urea, HOAt |
| Cost | Lower | Higher |
Table 1: Comparison of Common Amide Coupling Reagents.
II. Ester Formation: Modifying Physicochemical Properties
Esterification provides another critical avenue for derivatization. The classic Fischer esterification is a reliable method, particularly for simple, unhindered alcohols.
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation makes the carbonyl carbon significantly more electrophilic, allowing the weakly nucleophilic alcohol to attack. A series of proton transfer and elimination steps results in the formation of the ester and a molecule of water.[8] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing water as it is formed.[8]
Caption: General workflow for Fischer Esterification.
This protocol describes the synthesis of the methyl ester, but it can be adapted for other primary alcohols like ethanol.
Materials:
-
This compound (1.0 equiv)
-
Methanol (or other primary alcohol), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv) in anhydrous methanol. The alcohol serves as both reactant and solvent.
-
Carefully add concentrated sulfuric acid (approx. 0.05 equiv) dropwise to the stirring suspension.
-
Heat the mixture to reflux (for methanol, ~65 °C) and maintain for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS. The ester product will be less polar than the starting carboxylic acid.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Most of the alcohol can be removed under reduced pressure.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure ester.
| Derivative Type | Typical Yield | Key Characterization Data (¹H NMR, DMSO-d₆) | FT-IR (cm⁻¹) |
| Starting Acid | N/A | δ ~12.9 (s, 1H, COOH), 8.21 (s, 1H, indole H-2), 7.85–7.45 (m, 5H, phenyl)[1] | 2500-3000 (broad O-H), 1680-1710 (C=O)[1] |
| Methyl Ester | 80-95% | δ ~8.25 (s, 1H, indole H-2), 7.85–7.45 (m, 5H, phenyl), 3.85 (s, 3H, OCH₃) | ~1720 (C=O, ester) |
| Amide (e.g., with Benzylamine) | 75-90% | δ ~9.1 (t, 1H, NH), 8.30 (s, 1H, indole H-2), 7.85–7.45 (m, 5H, phenyl), 7.3 (m, 5H, benzyl), 4.5 (d, 2H, CH₂) | ~3300 (N-H), ~1640 (C=O, amide I) |
Table 2: Representative Data for this compound and its Derivatives.
Conclusion and Outlook
The is a fundamental strategy for generating molecular diversity in drug discovery. The protocols detailed herein for amide and ester formation represent reliable and scalable methods for producing extensive libraries of analogs for biological screening. A thorough understanding of the mechanisms behind different coupling reagents and reaction conditions allows the researcher to make informed decisions, troubleshoot effectively, and optimize syntheses for even the most challenging substrates. These foundational techniques empower scientists to fully exploit this versatile scaffold in the quest for new and improved therapeutic agents.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Hudson, A. S., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11501-11506. DOI:10.1039/C5OB02129D.
- Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A Guide to Solid-Phase Synthesis of Substituted Indole Scaffolds Utilizing 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid
Abstract
The indole nucleus is a cornerstone pharmacophore in drug discovery, prevalent in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The demand for diverse libraries of substituted indoles has driven the adoption of high-throughput synthetic techniques. Solid-phase organic synthesis (SPOS) offers a powerful platform for this purpose, streamlining multi-step reaction sequences and simplifying purification.[3][4][5] This document provides a detailed guide on the strategic use of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid as a versatile building block for the solid-phase synthesis of C2 and C5-substituted indole libraries. We will explore the rationale behind its design, provide step-by-step protocols for resin immobilization, on-resin diversification, and final cleavage, and offer expert insights into process optimization.
Introduction: The Strategic Advantage of the N-Phenylsulfonyl Indole Building Block
The successful solid-phase synthesis of complex molecules hinges on a carefully planned strategy involving the choice of resin, linker, and building blocks. This compound is an exemplary building block for indole library synthesis for two primary reasons rooted in its structure:
-
The Carboxylic Acid Handle (C3-Position): The carboxyl group provides a robust covalent attachment point to various hydroxyl-functionalized resins, such as Wang or 2-Chlorotrityl Chloride (2-CTC) resins.[6][7] This ester linkage is stable under a range of reaction conditions but can be cleaved under controlled acidic conditions to release the final product.[6]
-
The N-Phenylsulfonyl Protecting Group: The phenylsulfonyl group is not merely a protecting group; it is a critical control element.
-
Protection & Stability: It protects the indole nitrogen from undesired side reactions during subsequent chemical transformations. It is exceptionally stable to the acidic conditions often used for deprotection of other moieties (e.g., TFA for Boc groups) and the basic conditions for Fmoc group removal, lending it orthogonality.[4]
-
Activation & Directed Chemistry: The electron-withdrawing nature of the sulfonyl group acidifies the C2-proton of the indole ring. This facilitates regioselective deprotonation at the C2 position with a suitable base, creating a nucleophile that can react with a wide range of electrophiles. This directed functionalization is a key advantage for library diversification.
-
Cleavage: The group can be removed under specific basic or reductive conditions at the end of the synthesis to yield the free N-H indole.
-
This combination of features allows for a logical and efficient synthetic workflow, as illustrated below.
Overall Synthetic Workflow
Caption: High-level workflow for indole synthesis on a solid support.
Detailed Experimental Protocols
The following protocols provide a framework for synthesis. Researchers should optimize conditions based on their specific substrates and available equipment.
Protocol 1: Immobilization of the Indole Scaffold onto Wang Resin
This protocol describes the esterification of this compound to Wang resin. The loading efficiency is a critical parameter and should be determined accurately.
Rationale: Wang resin is chosen for its moderate acid lability, allowing for product cleavage with trifluoroacetic acid (TFA) while remaining stable to weaker acids and most bases.[6] The DIC/DMAP coupling method is a standard, efficient procedure for forming esters.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a synthesis vessel. Add DCM (15 mL) and gently agitate for 30 minutes to swell the resin beads. Drain the solvent.
-
Coupling Solution Preparation: In a separate flask, dissolve this compound (946 mg, 3.0 mmol, 3 equiv.) and DMAP (37 mg, 0.3 mmol, 0.3 equiv.) in a 4:1 mixture of DCM/DMF (10 mL).
-
Activation: Add DIC (465 µL, 3.0 mmol, 3 equiv.) to the solution from Step 2 and stir at room temperature for 10 minutes.
-
Immobilization Reaction: Add the activated solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), MeOH (3 x 15 mL), and finally DCM (3 x 15 mL).
-
Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine (10% v/v) in DCM for 1 hour. Wash as described in Step 5.
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Fmoc-Release Method):
-
Accurately weigh a small amount of the dried resin (~5-10 mg).
-
Treat with a 20% solution of piperidine in DMF for 30 minutes.
-
Dilute the supernatant with a known volume of DMF.
-
Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
-
Calculate the loading using the Beer-Lambert law (ε₃₀₁ = 7800 L mol⁻¹ cm⁻¹).
-
Protocol 2: On-Resin Diversification via C2-Alkylation
This protocol demonstrates the regioselective functionalization at the C2 position of the immobilized indole.
Rationale: The N-phenylsulfonyl group strongly directs deprotonation to the C2 position. n-Butyllithium (n-BuLi) is a sufficiently strong base to achieve this. Anhydrous conditions are critical to prevent quenching of the organolithium species.
Materials:
-
Indole-loaded resin from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Electrophile (e.g., Benzyl bromide, 10 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Resin Preparation: Place the indole-loaded resin (~0.5 mmol) in a flame-dried, argon-purged flask. Add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (0.94 mL, 1.5 mmol, 3 equiv.) dropwise to the resin slurry. Maintain the temperature at -78 °C and stir for 1 hour. A color change (often to deep red or brown) indicates anion formation.
-
Electrophilic Quench: Add the electrophile (e.g., benzyl bromide, 595 µL, 5.0 mmol, 10 equiv.) to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.
-
Quenching & Washing: Cool the vessel to 0 °C and cautiously quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Drain the solvent and wash the resin sequentially with THF (3 x 15 mL), a 1:1 mixture of THF/water (3 x 15 mL), MeOH (3 x 15 mL), and DCM (3 x 15 mL).
-
Drying: Dry the resin under high vacuum. A small sample can be cleaved to check for reaction completion by LC-MS.
Protocol 3: Cleavage from Resin and N-Deprotection
This final step releases the functionalized indole from the solid support and removes the N-phenylsulfonyl group.
Rationale: A strong acid, TFA, is used to cleave the benzyl ester linkage to the Wang resin. Scavengers like triisopropylsilane (TIS) are included to trap the reactive carbocations generated during cleavage, preventing side reactions.[8] Subsequent treatment with a strong base like sodium hydroxide removes the sulfonyl protecting group.
Materials:
-
Functionalized resin from Protocol 2
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether (cold)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
Procedure:
-
Resin Cleavage: Place the dry, functionalized resin in a synthesis vessel. Add the cleavage cocktail (10 mL per 0.5 mmol of resin).
-
Reaction: Agitate the slurry at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Add cold diethyl ether (40 mL) to the residue to precipitate the crude product.
-
Isolation: Centrifuge the suspension, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum.
-
N-Deprotection: Dissolve the crude product in MeOH (10 mL). Add 2 M NaOH solution (5 mL) and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Cool the reaction mixture and neutralize with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to yield the final substituted indole.
Data Summary & Characterization
The following table summarizes typical conditions and expected outcomes for the synthesis. Yields and purities are representative and will vary based on the specific electrophiles and substrates used.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Outcome |
| Immobilization | Indole-3-COOH, DIC, DMAP | DCM/DMF | RT | 12-16 | Loading: 0.5-0.8 mmol/g |
| C2-Alkylation | n-BuLi, Electrophile | THF | -78 to RT | 14-16 | >90% conversion (on-resin) |
| Cleavage | 95% TFA, TIS, H₂O | Neat | RT | 2-3 | Crude Yield: 70-90% |
| Deprotection | NaOH | MeOH | Reflux | 4-6 | Purified Yield: 50-75% |
Characterization:
-
On-Resin Monitoring: Gel-phase FT-IR can be used to monitor the disappearance of the resin's -OH stretch and the appearance of the ester carbonyl.
-
Final Product Analysis: The identity and purity of the final cleaved product should be confirmed using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Chemical Transformation Diagram
The following diagram illustrates the key chemical steps involved in the synthesis.
Caption: Key chemical transformations in the solid-phase synthesis.
References
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
- Carboxylic Acid Linkers - Solid Phase Synthesis.
- Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media.
- Solid phase synthesis of biologically important indoles. PubMed.
- Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency.
Sources
- 1. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase synthesis of biologically important indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. crsubscription.com [crsubscription.com]
- 6. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Antiviral Activity Against HIV-1
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental setups for evaluating antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document moves beyond a simple recitation of protocols to offer a deeper understanding of the scientific rationale behind the selection of specific assays and methodologies, ensuring a robust and reliable assessment of potential antiviral candidates.
The Foundation: Understanding the HIV-1 Life Cycle as a Roadmap for Antiviral Discovery
A thorough understanding of the HIV-1 life cycle is paramount to designing effective antiviral screening strategies. Each step in the viral replication process presents a potential target for therapeutic intervention.[1][2][3][4][5] The major stages of the HIV-1 life cycle that are commonly targeted by antiviral drugs include:
-
Attachment and Entry: The virus binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a host T-cell, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[4][5]
-
Reverse Transcription: The viral RNA genome is converted into double-stranded DNA by the viral enzyme reverse transcriptase (RT).[1][5] This is a critical step that is unique to retroviruses and a primary target for many successful antiretroviral drugs.[2]
-
Integration: The newly synthesized viral DNA is transported into the host cell's nucleus and integrated into the host genome by the viral enzyme integrase.[1][2]
-
Replication: The integrated viral DNA, now called a provirus, is transcribed and translated by the host cell's machinery to produce new viral RNA and proteins.
-
Assembly and Budding: New viral particles are assembled at the cell surface and bud off from the host cell.
-
Maturation: The viral protease enzyme cleaves viral polyproteins into their functional forms, resulting in a mature, infectious virion.[1]
The following diagram illustrates the key stages of the HIV-1 life cycle and the points of intervention for different classes of antiviral drugs.
Caption: The HIV-1 life cycle and major antiviral drug targets.
Core Methodologies for Assessing Antiviral Efficacy
A variety of in vitro assays are available to quantify the antiviral activity of test compounds. The choice of assay depends on the specific stage of the viral life cycle being targeted, the desired throughput, and the level of biological relevance required. Cell-based assays are generally preferred for initial screening as they provide insights into a compound's activity in a more biologically relevant context, accounting for factors like cell permeability and cytotoxicity.[6][7]
Cell-Based Assays: A Holistic View of Antiviral Activity
Cell-based assays are the workhorse of HIV-1 antiviral screening. They involve infecting susceptible cell lines with HIV-1 in the presence of a test compound and measuring the extent of viral replication.
The TZM-bl cell line is a HeLa-derived cell line that is engineered to express CD4, CCR5, and CXCR4, making it susceptible to a wide range of HIV-1 strains.[8] These cells also contain integrated copies of the firefly luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[8] Upon successful infection and the expression of the viral Tat protein, the LTR promoter is activated, leading to the expression of the reporter genes. The amount of light produced by the luciferase enzyme is directly proportional to the level of viral infection.
Causality Behind Experimental Choices: This assay is highly sensitive, has a high-throughput capacity, and can be used to assess inhibitors that target various stages of the viral life cycle, from entry to integration and transcription.[6] The use of a single-cycle infection format with pseudotyped viruses allows for the specific evaluation of entry inhibitors.
Protocol: TZM-bl Luciferase Reporter Gene Assay
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS and antibiotics). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound in growth medium.
-
Infection: On the day of infection, pre-incubate the virus with the serially diluted compound for 1 hour at 37°C. Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include a "virus only" control (no compound) and a "cells only" control (no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Self-Validating System: The inclusion of positive controls (known HIV-1 inhibitors like Zidovudine) and negative controls (vehicle-treated cells) is crucial for validating the assay performance. The signal-to-background ratio should be consistently high, and the EC50 values for the positive control should fall within a predefined acceptable range.
The MT-4 cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection.[9][10][11] HIV-1 infection of MT-4 cells leads to a pronounced cytopathic effect (CPE), which can be quantified to determine antiviral activity.[12]
Causality Behind Experimental Choices: This assay format is valuable for identifying compounds that inhibit viral replication and protect cells from virus-induced death. It provides a direct measure of the compound's ability to preserve cell viability in the face of a productive viral infection.
Protocol: MT-4/MTT Cell Protection Assay
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound and Virus Addition: Add 50 µL of serially diluted test compound and 50 µL of a predetermined dilution of HIV-1 to the wells. Include "virus control" (cells + virus), "cell control" (cells only), and "compound toxicity control" (cells + compound) wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator until CPE is evident in the virus control wells.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus control and cell control. Determine the EC50 and the 50% cytotoxic concentration (CC50) from the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.
Self-Validating System: The assay's validity is confirmed by observing significant cell death in the virus control wells and minimal toxicity in the compound toxicity control wells at the highest concentrations tested. A known antiviral drug should be included as a positive control.
Molecular Assays: Quantifying Specific Viral Components
Molecular assays offer a more direct and quantitative measure of viral replication by targeting specific viral proteins or enzymes.
The HIV-1 p24 capsid protein is a major structural component of the virus and its concentration in cell culture supernatants is a reliable indicator of viral replication.[13][14][15][16] The p24 antigen capture ELISA is a widely used method for quantifying the amount of virus produced.[13][14][17]
Causality Behind Experimental Choices: This assay is highly specific and sensitive, allowing for the direct measurement of virion production.[14][15] It is particularly useful for confirming the results of cell-based assays and for studies where a direct measure of viral output is required.
Protocol: p24 Antigen Capture ELISA
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Addition: Wash the plate and add serial dilutions of a known p24 standard and the cell culture supernatants containing the virus to the wells. Incubate for 2 hours at 37°C.
-
Detection Antibody: Wash the plate and add a biotinylated detector antibody specific for p24. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the p24 standards and use it to calculate the concentration of p24 in the unknown samples.
Self-Validating System: The standard curve must have a high correlation coefficient (R² > 0.99). Positive and negative controls for p24 antigen should be included to ensure the assay is performing correctly.
The activity of the HIV-1 reverse transcriptase enzyme is essential for the viral life cycle and can be measured to quantify viral replication.[18][19][20][21][22] RT activity assays measure the incorporation of labeled nucleotides into a DNA strand using an RNA template.
Causality Behind Experimental Choices: This assay directly measures the activity of a key viral enzyme, making it a valuable tool for screening compounds that specifically target reverse transcriptase. It can be performed in a non-radioactive format, increasing its safety and ease of use.[21]
Protocol: Non-Radioactive Reverse Transcriptase Activity Assay
-
Sample Preparation: Collect cell culture supernatants and, if necessary, precipitate the virus particles to concentrate them. Lyse the viral particles to release the RT enzyme.
-
RT Reaction: In a microplate, combine the viral lysate with a reaction mixture containing a poly(A) RNA template, an oligo(dT) primer, and digoxigenin (DIG)- and biotin-labeled dUTP/dTTP. Incubate for a specified time (e.g., 2 hours to overnight) at 37°C.[21]
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA product. Add an anti-DIG-HRP antibody conjugate to detect the incorporated DIG-labeled nucleotides.
-
Substrate and Measurement: Add a colorimetric HRP substrate and measure the absorbance.
-
Data Analysis: The absorbance is proportional to the RT activity. Compare the activity in the presence of the test compound to the no-compound control to determine the percentage of inhibition.
Self-Validating System: A recombinant HIV-1 RT standard should be used to generate a standard curve and to validate the assay's sensitivity and linearity. A known RT inhibitor should be included as a positive control.
Data Presentation and Interpretation
For a comprehensive evaluation of antiviral candidates, it is essential to present the data in a clear and structured manner. The following table provides an example of how to summarize the results from the different assays.
| Compound | EC50 (µM) - TZM-bl | EC50 (µM) - MT-4/MTT | CC50 (µM) - MT-4/MTT | Selectivity Index (SI) | p24 Inhibition (EC50, µM) | RT Inhibition (IC50, µM) |
| Test Compound A | 0.05 | 0.08 | >100 | >1250 | 0.06 | >50 |
| Test Compound B | 1.2 | 1.5 | 50 | 33.3 | 1.3 | 0.9 |
| Zidovudine (AZT) | 0.005 | 0.004 | >100 | >25000 | 0.006 | 0.003 |
Interpretation:
-
Test Compound A shows potent antiviral activity in cell-based assays with no cytotoxicity observed. The lack of direct RT inhibition suggests a different mechanism of action, possibly targeting entry or integration.
-
Test Compound B demonstrates moderate antiviral activity and is a direct inhibitor of reverse transcriptase. Its lower selectivity index indicates a narrower therapeutic window compared to Compound A and AZT.
-
Zidovudine (AZT) , a known RT inhibitor, serves as a positive control and shows high potency and selectivity.
Visualizing Experimental Workflows
Clear diagrams of experimental workflows are crucial for understanding and replicating complex protocols.
Caption: Workflow for the TZM-bl Luciferase Reporter Gene Assay.
Caption: Workflow for the p24 Antigen Capture ELISA.
Conclusion and Future Directions
The assays described in this guide provide a robust framework for the in vitro evaluation of anti-HIV-1 compounds. A multi-assay approach, combining cell-based and molecular methods, is highly recommended for a comprehensive assessment of a compound's antiviral profile, including its potency, cytotoxicity, and mechanism of action. As our understanding of HIV-1 biology deepens, new and more sophisticated assays will undoubtedly emerge, further refining the drug discovery process. Future efforts will likely focus on the development of assays that more closely mimic the in vivo environment, such as those utilizing primary cells and 3D cell culture models.
References
- U.S. National Library of Medicine. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents.
- NIH AIDS Reagent Program. Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells.
- Star Republic: Guide for Biologists. HIV reverse transcriptase activity assay.
- HCV Database. Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells (October 2021).
- Creative Diagnostics. HIV-1 p24 ELISA Kit (DEIA-NS2410-5).
- U.S. National Library of Medicine. Cell-based Assays to Identify Inhibitors of Viral Disease.
- U.S. National Library of Medicine. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations.
- Patsnap Synapse. What are the major drug targets for HIV?.
- U.S. National Library of Medicine. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status.
- U.S. National Library of Medicine. The TZM-bl Reporter Cell Line Expresses Kynureninase That Can Neutralize 2F5-like Antibodies in the HIV-1 Neutralization Assay.
- U.S. National Library of Medicine. Use of Luciferase Reporter Viruses for Studying HIV Entry.
- ResearchGate. HIV-1 life cycle and anti-HIV drug development.
- U.S. National Library of Medicine. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors.
- National HIV Curriculum. Core Concepts - Antiretroviral Medications and Initial Therapy.
- Springer Nature Experiments. Use of Luciferase Reporter Viruses for Studying HIV Entry.
- Semantic Scholar. The TZM-bl Reporter Cell Line Expresses Kynureninase That Can Neutralize 2F5-like Antibodies in the HIV-1 Neutralization Assay.
- U.S. National Library of Medicine. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target.
- U.S. National Library of Medicine. A simple assay based on HIV infection preventing the reclustering of MT-4 cells.
- CATIE.ca. The viral life cycle and antiretroviral drugs.
- Springer Nature Experiments. HIV-1 Reverse Transcriptase-Based Assay to Determine Cellular dNTP Concentrations.
- U.S. National Library of Medicine. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1.
- U.S. National Library of Medicine. Establishment of an MT4 cell line persistently producing infective HIV-1 particles.
- U.S. National Library of Medicine. The Use of Ultra-Sensitive Molecular Assays in HIV Cure-Related Research.
- U.S. National Library of Medicine. A Novel HIV-1 Reporter Virus with a Membrane-Bound Gaussia princeps Luciferase.
- Problems of Virology. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity.
- ResearchGate. MT4 cells display an HIV-1-specific block that is independent of both....
- myadlm.org. Molecular Testing of HIV.
- U.S. National Library of Medicine. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function.
- ResearchGate. Experimental system for HIV-1 infection. The detailed explanation of....
- ASM Journals. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program.
- U.S. National Library of Medicine. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo.
- U.S. National Library of Medicine. In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1).
- U.S. National Library of Medicine. A Quantitative Basis for Antiretroviral Therapy for HIV-1 Infection.
- Creative Diagnostics. Screening and Evaluation of Anti-HIV Antivirals.
- Frontiers. Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay.
- U.S. National Library of Medicine. A time-of–drug addition approach to target identification of antiviral compounds.
- ResearchGate. Anti-HIV-1 screening assays.
- Clinical Info .HIV.gov. Laboratory Testing: Drug-Resistance Testing.
- U.S. National Library of Medicine. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1.
- Guideline Central. Antiretroviral Agents in HIV-1 Pocket Guide.
- United States Preventive Services Taskforce. Recommendation: Human Immunodeficiency Virus (HIV) Infection: Screening.
Sources
- 1. What are the major drug targets for HIV? [synapse.patsnap.com]
- 2. An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Core Concepts - Antiretroviral Medications and Initial Therapy - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 5. The viral life cycle and antiretroviral drugs | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 11. journals.asm.org [journals.asm.org]
- 12. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. revvity.com [revvity.com]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HIV-1 Reverse Transcriptase-Based Assay to Determine Cellular dNTP Concentrations | Springer Nature Experiments [experiments.springernature.com]
- 21. xpressbio.com [xpressbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Evaluating the Cytotoxicity of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid on Cancer Cell Lines
Introduction: A Novel Indole Derivative with Anticancer Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Among these, indole derivatives have garnered significant attention for their potential as anticancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor progression.[3][4][5] 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid is an indole derivative that has shown promise in cytotoxicity assays against various cancer cell lines.[1] Its purported mechanism of action involves the induction of programmed cell death (apoptosis) and disruption of the cell cycle, making it a compelling candidate for further investigation in oncology drug discovery.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the cytotoxic effects of this compound on cancer cell lines. This document outlines the principles behind key cytotoxicity assays, offers detailed, field-proven protocols, and provides insights into data analysis and interpretation.
Scientific Rationale: Choosing the Right Cytotoxicity Assay
Evaluating the cytotoxic potential of a novel compound requires robust and reliable in vitro assays. The choice of assay is critical and depends on the anticipated mechanism of action of the compound. For a compound like this compound, which is expected to affect cell viability and proliferation, two primary types of assays are recommended: metabolic assays and membrane integrity assays.
-
Metabolic Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability. The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is proportional to the number of viable cells. This assay is particularly useful for assessing the anti-proliferative effects of a compound.
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify cell death by measuring the leakage of intracellular components into the culture medium upon plasma membrane damage. The Lactate Dehydrogenase (LDH) assay is a classic example, measuring the activity of the stable cytosolic enzyme LDH released from damaged cells.[7][8] This assay is an excellent choice for detecting overt cytotoxicity and lytic cell death mechanisms.
By employing both a metabolic and a membrane integrity assay, researchers can gain a more comprehensive understanding of the compound's effects, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (inducing cell death) activities.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps for determining the effect of this compound on the viability of adherent cancer cell lines.
A. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
B. Preparation of Compound Stock Solution:
-
Rationale: A concentrated stock solution in a suitable solvent is necessary for accurate serial dilutions and to minimize the final solvent concentration in the cell culture, which could be toxic to the cells. DMSO is a common solvent for many organic compounds.
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
C. Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
D. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay and that the absorbance values fall within the linear range of the microplate reader.
-
Include wells with medium only (no cells) to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
On the following day, prepare serial dilutions of this compound from the 10 mM stock solution in a complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest compound concentration (typically ≤ 0.5%).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan, which will appear as purple crystals.
-
Causality Check: The incubation time with MTT is critical. Insufficient time may lead to a weak signal, while excessive time can lead to cytotoxicity from the MTT itself. Visually inspect the formation of formazan crystals under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
E. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using non-linear regression analysis.
Protocol 2: LDH Assay for Cytotoxicity
This protocol outlines the procedure for measuring cytotoxicity by quantifying LDH release from cells treated with this compound.
A. Materials:
-
All materials from Protocol 1
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended for consistency and contain the necessary substrate mix, assay buffer, and lysis solution)
B. Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
C. Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with this compound.
-
Self-Validation System: It is crucial to set up the following controls on the same plate:
-
Untreated Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis solution provided in the kit (typically 1 hour before the assay endpoint). This represents 100% cytotoxicity.
-
Medium Background Control: Wells with medium only.
-
-
-
LDH Assay:
-
After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
D. Data Analysis:
-
Subtract the average absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum Release Control - Absorbance of Untreated Control)] * 100
-
Plot the % Cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
Data Presentation: Summarizing Cytotoxicity Data
A well-structured table is essential for presenting and comparing the cytotoxic effects of this compound across different cancer cell lines. The following table provides an illustrative example of how to present the IC50 values obtained from the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) ± SD (72h) |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| A549 | Lung Carcinoma | 22.5 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 11.2 ± 0.9 |
| HepG2 | Hepatocellular Carcinoma | 79.6 ± 6.5[2] |
Note: The IC50 values for MCF-7, A549, and HCT116 are representative and should be determined experimentally. The value for HepG2 is from a study on a structurally related compound and is included for reference.[2]
Mechanistic Insights: Potential Signaling Pathways
Indole derivatives are known to exert their anticancer effects through various signaling pathways.[9] One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Additionally, indole compounds have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[10]
Caption: Potential signaling pathways affected by the compound.
This diagram illustrates how this compound may inhibit the PI3K/Akt/mTOR pathway, leading to cell cycle arrest, and promote apoptosis by upregulating pro-apoptotic proteins like Bax, which triggers the mitochondrial caspase cascade.
Conclusion and Future Directions
The protocols and insights provided in these application notes offer a robust framework for evaluating the cytotoxic properties of this compound. By utilizing both MTT and LDH assays, researchers can obtain a comprehensive profile of the compound's in vitro anticancer activity. The presented data and mechanistic diagrams serve as a guide for interpreting experimental results and formulating hypotheses for further investigation.
Future studies should aim to confirm the proposed mechanisms of action through more specific assays, such as Western blotting for key proteins in the PI3K/Akt/mTOR and apoptosis pathways, and flow cytometry for detailed cell cycle analysis. Furthermore, expanding the panel of cancer cell lines and progressing to in vivo xenograft models will be crucial steps in the preclinical development of this promising indole derivative.
References
- Szałaj, N., et al. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-amyloid and anti-tau aggregation properties. European Journal of Medicinal Chemistry, 225, 113797. [Link]
- Popolo, A., et al. (2017). Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Seminars in Cancer Biology, 46, 1-10. [Link]
- Ahmad, A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-1013. [Link]
- Chinsembu, K. C. (2019). Indole-3-Carboxylic Acid as a Functional Food and Therapeutic Agent. In Functional Foods in Cancer Prevention and Therapy (pp. 347-362). Academic Press.
- Cover, C. M., et al. (1998). Indole-3-carbinol inhibits the expression of cyclin-dependent kinase-6 and induces a G1 cell cycle arrest of human breast cancer cells. Journal of Biological Chemistry, 273(7), 3838-3847. [Link]
- Kim, Y. H., et al. (2020). Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. Human & Experimental Toxicology, 40(5), 812-825. [Link]
- Ge, X., et al. (1999). Induction of apoptosis in MCF-7 cells by indole-3-carbinol is independent of p53 and bax. Anticancer Research, 19(4B), 3199-3203. [Link]
- Chinni, S. R., et al. (2001). Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells. Oncogene, 20(23), 2927-2936. [Link]
- Liu, X., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109-121. [Link]
- Grygula, K., et al. (2022).
- Devi, N., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]
- van Meerloo, J., et al. (2011). The MTT assay for cell viability: possibilities and limitations. In The MTT Assay (pp. 3-14). Humana Press.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Jagiellonian University Repository [ruj.uj.edu.pl]
- 3. Induction of apoptosis in MCF-7 cells by indole-3-carbinol is independent of p53 and bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative [mdpi.com]
- 8. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Investigating Agonist Activity at the Histamine H4 Receptor
Introduction: The Histamine H4 Receptor as a Key Immunomodulatory Target
The histamine H4 receptor (H4R), the fourth and most recently identified member of the histamine receptor family, has emerged as a pivotal regulator of immune and inflammatory responses.[1][2][3] Unlike the other histamine receptors, H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells.[1][2][4] This selective expression profile positions the H4R as a highly attractive therapeutic target for a spectrum of inflammatory and allergic disorders, such as asthma, atopic dermatitis, and allergic rhinitis.[1][2][3][5]
The H4R is a class A G protein-coupled receptor (GPCR) that, upon activation, initiates complex intracellular signaling cascades.[1] Understanding these pathways is critical for the discovery and characterization of novel agonists that may serve as valuable research tools or therapeutic agents. This guide provides an in-depth technical overview of the primary H4R signaling pathways and detailed, validated protocols for quantifying agonist activity through key functional assays.
The Intricate Signaling Network of the Histamine H4 Receptor
Activation of the H4R by an agonist triggers a multi-faceted signaling response, primarily through two major arms: a canonical G protein-dependent pathway and a G protein-independent β-arrestin-mediated pathway. This dual signaling capability allows for a nuanced regulation of cellular functions, ranging from chemotaxis and cytokine release to gene transcription.[1]
Canonical Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase
The foundational signaling pathway of the H4R involves its coupling to the Gαi/o family of heterotrimeric G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][7] This reduction in cAMP is a hallmark of H4R activation and serves as a robust readout for agonist activity.
// Nodes Agonist [label="Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H4R [label="H4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/o-GDP\nGβγ", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; G_alpha_active [label="Gαi/o-GTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_beta_gamma [label="Gβγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase (AC)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ATP [label="ATP"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Chemotaxis)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Agonist -> H4R [label="Binds"]; H4R -> G_protein [label="Activates"]; G_protein -> G_alpha_active [label="Dissociates"]; G_protein -> G_beta_gamma [label="Dissociates"]; G_alpha_active -> AC [label="Inhibits", arrowhead=tee]; ATP -> AC [style=dashed]; AC -> cAMP [label="Converts", style=dashed, arrowhead=none]; cAMP -> PKA [arrowhead=tee, label="Inhibition of\n downstream signaling"]; G_beta_gamma -> Cellular_Response [label="Modulates"]; } caption: Canonical Gαi/o-protein coupled signaling pathway of the H4 receptor.
β-Arrestin-Mediated Pathway: Desensitization and MAPK Activation
Independent of G protein activation, the H4R also signals through β-arrestins.[1][8] Following agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin proteins (β-arrestin 1 and 2).[9] The recruitment of β-arrestin serves two primary functions:
-
Desensitization: β-arrestin sterically hinders the coupling of the receptor to G proteins, effectively terminating the Gαi/o signal. It also acts as an adapter protein to facilitate receptor internalization, removing it from the cell surface.[10]
-
Signal Transduction: β-arrestin can act as a scaffold for various signaling proteins, most notably the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[1][11] This can lead to distinct cellular outcomes, such as gene transcription and cytokine production.
The ability of an agonist to preferentially activate one pathway over the other is known as "biased agonism" or "functional selectivity," a critical concept in modern pharmacology.[12][13]
// Nodes Agonist [label="Agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H4R [label="H4 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; GRK [label="GRK", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H4R_P [label="Phosphorylated H4R", fillcolor="#FBBC05", fontcolor="#202124"]; Beta_Arrestin [label="β-Arrestin", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex [label="H4R-P / β-Arrestin\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Cascade [label="MAPK Cascade\n(RAF-MEK-ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Internalization [label="Receptor Internalization\n(Desensitization)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Transcription [label="Gene Transcription\nCytokine Production", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Agonist -> H4R [label="Binds"]; H4R -> GRK [label="Activates"]; GRK -> H4R [label="Phosphorylates"]; H4R -> H4R_P [style=invis]; H4R_P -> Beta_Arrestin [label="Recruits"]; Beta_Arrestin -> Complex; H4R_P -> Complex; Complex -> Internalization; Complex -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Gene_Transcription; } caption: β-Arrestin-mediated signaling and MAPK activation via the H4 receptor.
Experimental Design: A Multi-Assay Approach for Comprehensive Agonist Profiling
A thorough investigation of H4R agonist activity requires a multi-pronged approach to capture the full spectrum of its signaling capabilities. We recommend a tiered strategy that interrogates the Gαi/o, Gβγ, and β-arrestin pathways.
// Nodes Start [label="Compound of Interest\n(Potential H4R Agonist)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tier1 [label="Tier 1: Primary Screening\n(Canonical Pathway)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay_cAMP [label="cAMP Inhibition Assay", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Tier2 [label="Tier 2: Secondary Screening\n(Alternative Pathways)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay_Ca [label="Calcium Mobilization Assay", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Assay_Arrestin [label="β-Arrestin Recruitment Assay", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Comprehensive Agonist Profile\n(Potency, Efficacy, Bias)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Tier1; Tier1 -> Assay_cAMP; Assay_cAMP -> Tier2 [label="Potent Agonists"]; Tier2 -> Assay_Ca; Tier2 -> Assay_Arrestin; Assay_Ca -> End; Assay_Arrestin -> End; } caption: Recommended experimental workflow for H4R agonist characterization.
Protocol 1: Gαi/o-Coupled cAMP Inhibition Assay
This assay quantifies the ability of an H4R agonist to inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Due to the inhibitory nature of the signal, it is necessary to first stimulate cells with an agent like forskolin to raise basal cAMP to a detectable level.[7]
Principle of Causality: H4R activation via the Gαi/o pathway directly inhibits adenylyl cyclase. By pre-stimulating with forskolin, we create an artificially high cAMP environment. A true H4R agonist will reverse this effect in a dose-dependent manner, providing a clear and quantifiable signal window. This protocol utilizes a competitive immunoassay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence), for detection.[7][14]
Detailed Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human H4 receptor in DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Harvest cells and seed 5,000-10,000 cells per well into a 384-well, low-volume, white plate. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test agonist in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Assay Procedure:
-
Carefully remove the culture medium from the cells.
-
Add 5 µL of the test agonist dilutions or control to the wells.
-
Add 5 µL of a pre-determined concentration of forskolin (e.g., 10 µM final concentration) to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature.
-
-
cAMP Detection (HTRF® Example):
-
Add 5 µL of HTRF® cAMP-d2 reagent.
-
Add 5 µL of HTRF® anti-cAMP cryptate reagent.
-
Incubate for 60 minutes in the dark at room temperature.
-
-
Signal Reading: Measure the fluorescence at 665 nm and 620 nm using an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF® ratio (665nm/620nm * 10,000) and plot it against the logarithm of the agonist concentration. Use a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Calcium Mobilization Assay
While H4R primarily couples to Gαi/o, it can also induce intracellular calcium mobilization, likely through the Gβγ subunits activating phospholipase C (PLC).[2][6][15] This assay is particularly relevant in immune cells like mast cells and eosinophils where calcium signaling is critical for chemotaxis.[2][5]
Principle of Causality: This functional assay measures the transient increase in intracellular calcium following receptor activation.[16][17] We utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is loaded into the cells.[18] Upon agonist-induced release of Ca2+ from intracellular stores, the dye binds to Ca2+ and its fluorescence intensity increases dramatically.[17][18] This change is monitored in real-time using a fluorescence plate reader like a FLIPR® or FlexStation®.[19][20]
Detailed Methodology:
-
Cell Culture: Use either a recombinant cell line (e.g., HEK293-H4R co-expressing a promiscuous G-protein like Gα16) or a native cell line endogenously expressing H4R (e.g., human mast cell line HMC-1).[21]
-
Cell Seeding: Seed 20,000-40,000 cells per well in a 96-well or 384-well black-walled, clear-bottom plate. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor like probenecid (to prevent dye leakage).[17]
-
Remove culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation: Prepare a 4X final concentration of the test agonist in an appropriate assay buffer.
-
Signal Reading (FlexStation®/FLIPR®):
-
Place both the cell plate and the compound plate into the instrument.
-
Set the instrument to add the compound and immediately begin reading fluorescence (e.g., Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Protocol 3: β-Arrestin Recruitment Assay
This assay directly measures the interaction between the H4R and β-arrestin, providing a clear readout for the G protein-independent signaling arm. It is essential for identifying biased agonists.[8][9]
Principle of Causality: This protocol describes an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).[8] The H4R is tagged with a small enzyme fragment (ProLink, PK), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment. Agonist-induced receptor phosphorylation and subsequent β-arrestin recruitment bring the two fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of recruitment.[8]
Detailed Methodology:
-
Cell Culture: Use a commercially available cell line engineered for this assay, such as PathHunter® HEK293 HRH4 β-Arrestin GPS cells.
-
Cell Seeding: Plate cells in a 384-well white, solid-bottom plate according to the manufacturer's protocol and incubate overnight.
-
Compound Addition: Add the test agonist at various concentrations to the wells.
-
Incubation: Incubate the plate for 90-180 minutes at 37°C in a 5% CO2 incubator. The optimal time should be determined empirically.
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the PathHunter® detection reagent mixture as per the manufacturer's protocol.
-
Incubate for 60 minutes in the dark at room temperature.
-
-
Signal Reading: Measure the chemiluminescent signal using a standard plate reader.
-
Data Analysis: Normalize the data to a vehicle control and plot the relative light units (RLU) against the logarithm of the agonist concentration. Use non-linear regression to determine the EC50 value.
Data Presentation and Interpretation
For a comprehensive comparison of agonist activity across the different signaling pathways, summarize the potency (EC50) and efficacy (Emax) data in a clear, tabular format.
| Agonist | cAMP Inhibition (EC50, nM) | Calcium Mobilization (EC50, nM) | β-Arrestin Recruitment (EC50, nM) |
| Histamine (Ref) | 50 | 314 | 150 |
| 4-Methylhistamine | 45 | 450 | 200 |
| Compound X | 25 | >10,000 | 80 |
| Compound Y | 150 | 120 | >10,000 |
Interpreting the Data:
-
Balanced Agonist: A compound like Histamine or 4-Methylhistamine that activates all pathways with similar potencies.
-
G-protein Biased Agonist: Compound Y shows significantly higher potency in the G-protein mediated calcium assay compared to the β-arrestin assay, suggesting a bias towards G-protein signaling.
-
β-Arrestin Biased Agonist: Compound X is potent in the cAMP (Gαi/o) and β-arrestin assays but inactive in the calcium mobilization assay, indicating a potential bias away from the Gβγ-PLC pathway and towards β-arrestin signaling.
Conclusion
The histamine H4 receptor's complex signaling profile necessitates a multi-assay approach for the thorough characterization of novel agonists. By systematically investigating the canonical Gαi/o pathway, potential calcium mobilization, and the β-arrestin pathway, researchers can build a comprehensive understanding of a compound's pharmacological profile. This detailed characterization, including the identification of potential signaling bias, is essential for advancing the development of new chemical tools and targeted therapeutics for immune and inflammatory diseases.
References
- An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed.
- Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. (2017). NCBI.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2017). Bio-protocol.
- ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology.
- Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation. (2015). PubMed.
- Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
- Ca2+ mobilization assays in GPCR drug discovery. (2015). PubMed.
- Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. (2019). PubMed.
- Forskolin-free cAMP assay for Gi-coupled receptors. (2015). PubMed.
- FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2015). Springer Nature Experiments.
- The role of histamine H4 receptor in immune and inflammatory disorders. (2009). PubMed Central.
- Histamine H4 Receptors and their Significance. (2013). Bentham Science Publisher.
- Histamine H4 receptor. (n.d.). Wikipedia.
- Molecular and biochemical pharmacology of the histamine H4 receptor. (2009). PMC.
- cAMP assays in GPCR drug discovery. (2017). PubMed.
- GPCR β-Arrestin Product Solutions. (n.d.). DiscoverX.
- The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018). PubMed Central.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual.
- Why Study GPCR Arrestin Recruitment?. (n.d.). DiscoverX.
- The histamine H4 receptor and potential therapeutic uses for H4 ligands. (2004). PubMed.
- The histamine H4 receptor: from orphan to the clinic. (2014). Frontiers in Pharmacology.
- REVIEW The role of histamine H4 receptor in immune and inflammatory disorders. (2009). British Journal of Pharmacology.
- camp-assays-in-gpcr-drug-discovery. (2017). Bohrium.
- Human Histamine H4 Receptor Stable Cell Line. (n.d.). GenScript.
- Profiling of histamine H4 receptor agonists in native human monocytes. (2013). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Why Study GPCR Arrestin Recruitment? [discoverx.com]
- 10. GPCR β-Arrestin Product Solutions [discoverx.com]
- 11. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. genscript.com [genscript.com]
Troubleshooting & Optimization
minimizing byproduct formation during the N-sulfonylation of indoles
Welcome to the technical support center for indole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-sulfonylation. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you minimize byproduct formation and maximize the yield and purity of your target N-sulfonylated indoles.
Introduction: The Challenge of Selectivity
N-sulfonylated indoles are privileged scaffolds in medicinal chemistry and materials science. The sulfonyl group acts as a robust protecting group, a director for subsequent functionalization, and a key pharmacophore in many bioactive molecules.[1] However, the synthesis is often plagued by competing side reactions, primarily electrophilic attack on the electron-rich indole ring. This guide provides a structured approach to troubleshoot and optimize this critical transformation.
Frequently Asked Questions: Understanding the Core Chemistry
This section addresses fundamental questions about the N-sulfonylation reaction. A solid grasp of these concepts is the first step toward effective troubleshooting.
Question 1: What are the primary byproducts in an indole N-sulfonylation, and why do they form?
Answer: The most common byproduct is the C-3 sulfonylated indole, with C-2 substitution also possible, though less frequent.[2][3] This occurs because the deprotonated indole, the indolide anion, is an ambient nucleophile. It has two primary reactive sites: the nitrogen (N-1) and the carbon at the 3-position (C-3).
-
N-Sulfonylation (Desired Path): The attack from the nitrogen atom on the sulfonylating agent (e.g., tosyl chloride) yields the thermodynamically stable N-sulfonylated product.
-
C-Sulfonylation (Byproduct Path): The attack from the electron-rich C-3 position results in the formation of a C-S bond.[4] This pathway can become competitive or even dominant if the reaction conditions are not carefully controlled. Incomplete deprotonation of the indole N-H is a major cause, leaving the C-3 position as a highly nucleophilic site for electrophilic substitution.[3]
Other potential byproducts include:
-
Di-sulfonylated products: Sulfonylation at both the N-1 and C-3 positions.
-
Hydrolyzed sulfonylating agent: If moisture is present in the reaction.
-
Diazotization products: If using sulfonyl hydrazides as the sulfonyl source under certain oxidative conditions.[5]
Question 2: What is the mechanistic difference between reactions favoring N- vs. C-sulfonylation?
Answer: The regiochemical outcome is a classic case of kinetic versus thermodynamic control, heavily influenced by your choice of base, solvent, and temperature.
-
Thermodynamic Control (Favors N-Sulfonylation): Using a strong, non-nucleophilic base (like NaH or KH) ensures near-complete and irreversible deprotonation of the indole N-H. This generates a high concentration of the indolide anion, where the negative charge is predominantly on the nitrogen. This "hard" anionic center preferentially attacks the "hard" electrophilic sulfur atom of the sulfonyl chloride, leading to the thermodynamically favored N-S bond.
-
Kinetic Control (Can Favor C-Sulfonylation): Using weaker bases (like triethylamine or pyridine) or insufficient amounts of a strong base leads to an equilibrium with a significant concentration of neutral indole. The sulfonylating agent can then act as an electrophile in a Friedel-Crafts-type reaction on the electron-rich pyrrole ring, which is fastest at the C-3 position.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab.
Problem 1: My reaction is complete, but the TLC plate shows a major spot with a similar Rf to my desired product, and my yield is low.
Diagnosis: You have likely formed a significant amount of the C-3 sulfonylated isomer. These isomers often have very similar polarities, making them difficult to separate.
Solutions:
-
Re-evaluate Your Base: This is the most critical parameter. If you are not using a strong, non-nucleophilic base, switch to one. Sodium hydride (NaH) is the gold standard for this reaction. It provides irreversible deprotonation, strongly biasing the reaction toward N-sulfonylation.
-
Control Your Temperature: Perform the deprotonation step at 0 °C to ensure controlled reaction. After the base has been added, add the indole and allow it to fully deprotonate before adding the sulfonylating agent. Add the sulfonylating agent slowly, keeping the temperature low (0 °C or even -78 °C for highly reactive systems) to dissipate heat and prevent side reactions.
-
Ensure Anhydrous Conditions: Moisture will quench your base and hydrolyze your sulfonyl chloride, reducing efficiency and introducing impurities. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Highly Recommended. Irreversible deprotonation. Heterogeneous, requires stirring. Handle with extreme care (flammable). |
| Potassium Hydride (KH) | ~36 | THF, DMF | More reactive than NaH, may offer advantages for hindered indoles. Also highly flammable. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, Dioxane | Soluble and effective. Can be nucleophilic at higher temperatures. Ensure it is fresh (hygroscopic).[6] |
| Lithium diisopropylamide (LDA) | ~36 | THF | Very strong, but also nucleophilic. Typically prepared in situ at -78 °C. Can be useful but may introduce other side reactions.[7] |
| Triethylamine (Et₃N) | ~11 | DCM, MeCN | Not Recommended for High Selectivity. Leads to equilibrium and promotes C-sulfonylation. Only suitable if C-sulfonylation is not a concern.[8] |
Problem 2: The reaction is sluggish and does not go to completion, even after several hours.
Diagnosis: This can be due to several factors, including insufficient activation of the indole or a deactivated sulfonylating agent.
Solutions:
-
Check the Quality of Your Base: Sodium hydride is notoriously sensitive to air and moisture. Use a fresh bottle or wash the mineral oil off a commercial dispersion with dry hexanes immediately before use. An underperforming base is a common cause of stalled reactions.
-
Switch to a More Polar Solvent: If you are using a less polar solvent like THF, switching to DMF can accelerate the reaction. DMF has a higher dielectric constant, which helps to solvate the indolide anion and increase its reactivity. However, be aware that DMF can be difficult to remove during workup.
-
Consider a Catalyst (with caution): For reactions using weaker amine bases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the sulfonylation step. However, this should not be a substitute for using a proper strong base if high N-selectivity is required.[8]
Problem 3: How can I effectively purify the N-sulfonylated product from the C-3 isomer?
Diagnosis: Co-elution of N- and C-isomers during column chromatography is a frequent challenge.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: The polarity difference is often subtle. A shallow gradient of ethyl acetate in hexanes is a good starting point. Sometimes, adding a small percentage (<1%) of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can improve separation.
-
Silica Gel: Use high-quality silica gel with a small particle size for better resolution.
-
-
Recrystallization: This is often the most powerful method for separating isomers. Screen a variety of solvent systems.
-
Start with a solvent in which your product has good solubility when hot and poor solubility when cold (e.g., ethanol, isopropanol, or mixtures like ethyl acetate/hexanes).
-
The desired N-sulfonylated indole is often more crystalline than the C-3 isomer. Dissolve the crude mixture in a minimum amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator to induce crystallization of the pure product.[9][10]
-
Key Experimental Protocols
Protocol 1: General Procedure for High-Selectivity N-Sulfonylation of Indole
This protocol is a general guideline. Molar equivalents and reaction times may need to be optimized for specific substrates.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Washing (Optional but Recommended): Under a positive flow of nitrogen, wash the NaH with anhydrous hexanes (3x) to remove the mineral oil. Carefully remove the hexanes via cannula.
-
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration based on indole) via syringe.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Deprotonation: Dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous THF/DMF and add it dropwise to the NaH suspension over 10-15 minutes. Hydrogen gas will evolve.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the indolide anion.
-
Sulfonylation: Dissolve the sulfonyl chloride (e.g., tosyl chloride, 1.1 equivalents) in anhydrous THF/DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC until the starting indole is consumed (typically 1-4 hours).
-
Quenching: Once complete, carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography or recrystallization as described in the troubleshooting guide.
References
- ResearchGate. (n.d.). Proposed mechanism pathway to form N-sulfonyl-indoles 129 from...
- ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles | Request PDF.
- National Institutes of Health. (n.d.). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC.
- Royal Society of Chemistry. (n.d.). Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.). Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids - Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Scientific Diagram.
- ACS Publications. (n.d.). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters | The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates - PMC.
- ResearchGate. (n.d.). Mechanism for I2-mediated C2-sulfonylation of indoles.
- ResearchGate. (n.d.). Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates.
- Semantic Scholar. (n.d.). Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates.
- (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ResearchGate. (n.d.). Sulfenylation of indoles 42 with N‐hydroxysulfonamides 43in the... | Download Scientific Diagram.
- National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC.
- Chem-Station. (2014, May 6). Sulfonyl Protective Groups.
- ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram.
- Royal Society of Chemistry. (2020, August 27). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
- ResearchGate. (n.d.). Selective sulfonylation and diazotization of indoles | Request PDF.
- Royal Society of Chemistry. (n.d.). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate - Green Chemistry.
- ResearchGate. (n.d.). C‐3 Sulfenylation of indoles. Isolated yield based on indoles. All....
- ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
- ResearchGate. (n.d.). General reaction pathway for iodine‐promoted sulfonylation of indoles..
- ResearchGate. (2020, August 21). Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
- National Center for Biotechnology Information. (n.d.). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PubMed Central.
- Royal Society of Chemistry. (n.d.). Selective sulfonylation and diazotization of indoles.
- MDPI. (n.d.). Iodophor-/H 2 O 2 -Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase.
- MDPI. (n.d.). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- National Institutes of Health. (2022, August 21). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1.
- PubMed. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2.
- MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
Sources
- 1. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Selective sulfonylation and diazotization of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
optimization of reaction conditions for the synthesis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid
This guide provides a comprehensive technical resource for researchers engaged in the synthesis of this compound. We will delve into the optimized reaction conditions, explain the underlying chemical principles, and offer a structured troubleshooting guide to navigate common experimental challenges. Our goal is to equip you with the expertise and foresight needed for a successful synthesis.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively accomplished via a two-step sequence starting from a commercially available indole-3-carboxylic acid ester (e.g., the ethyl ester).
-
Step 1: N-Sulfonylation: The indole nitrogen is deprotonated by a suitable base, and the resulting anion reacts with benzenesulfonyl chloride to form the N-sulfonylated intermediate, ethyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate. The phenylsulfonyl group is a robust electron-withdrawing group that serves as a protective group for the indole nitrogen and modulates the electronic properties of the indole ring.[1]
-
Step 2: Saponification (Ester Hydrolysis): The ethyl ester of the intermediate is hydrolyzed under basic conditions to yield the target carboxylic acid. This is followed by an acidic workup to protonate the carboxylate salt, leading to the precipitation of the final product.[2][3]
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate
Materials:
-
Ethyl 1H-indole-3-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add ethyl 1H-indole-3-carboxylate (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30-45 minutes. The solution may become slightly cloudy or change color.
-
Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the product as a white or off-white solid.
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate (1.0 eq) in a solvent mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).
-
Hydrolysis: Add lithium hydroxide monohydrate (3.0-5.0 eq) to the solution.[2] Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Workup - Concentration: After cooling to room temperature, remove the organic solvents (THF and methanol) under reduced pressure.
-
Workup - Acidification: Dilute the remaining aqueous residue with water. Cool the solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying & Purification: Dry the solid under vacuum. The product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization (e.g., from a mixture of dichloromethane and hexanes) to afford the final product as a white solid.[2] The reported melting point is 232 °C.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting N-Sulfonylation (Step 1)
Q1: My N-sulfonylation reaction shows a very low conversion rate, even after several hours. What went wrong?
A: This is a common issue often related to incomplete deprotonation of the indole nitrogen.
-
Inactive Base: Sodium hydride is highly reactive and can be deactivated by moisture. Ensure you use a fresh bottle of NaH, handle it quickly, and use the correct technique to weigh the oil dispersion.
-
Wet Solvent: The THF must be anhydrous. Even small amounts of water will quench the NaH. Use freshly distilled THF or a new bottle from a reputable supplier.
-
Insufficient Deprotonation Time/Temp: Ensure you stir the mixture for at least 30 minutes at 0 °C after adding NaH and before adding the benzenesulfonyl chloride to allow for complete formation of the indolide anion.
Q2: I see multiple spots on my TLC plate after the sulfonylation reaction. What are these side products?
A: While N-sulfonylation is generally favored, other products can form.
-
Unreacted Starting Material: This points to the issues described in Q1.
-
Benzenesulfonic Acid: If your benzenesulfonyl chloride has degraded due to moisture, this will be present. It is water-soluble and should be removed during the aqueous workup.
-
C-Sulfonylation: Direct sulfonylation at the C2 or C3 position is possible under different conditions, particularly electrophilic conditions.[5][6] However, with a strong base like NaH, N-sulfonylation should be the overwhelmingly major pathway. If you suspect C-sulfonylation, confirm with NMR spectroscopy.
Troubleshooting Saponification (Step 2)
Q3: The hydrolysis of my ester is incomplete, and I still have starting material left even after a long reflux time.
A: Incomplete hydrolysis can be due to several factors.
-
Insufficient Base: The hydrolysis reaction consumes the base stoichiometrically. An excess is required to drive the reaction to completion. Ensure you are using at least 3 equivalents of LiOH·H₂O.
-
Reaction Time/Temperature: Ensure the reaction is truly at reflux. A lower temperature will significantly slow down the rate of hydrolysis. Extend the reflux time and monitor by TLC.
-
Solvent System: The presence of water is crucial for the hydrolysis mechanism. Ensure your THF/MeOH/H₂O solvent system is correctly proportioned.
Q4: During the acidic workup, my product oiled out instead of precipitating as a solid. How can I isolate it?
A: "Oiling out" occurs when the melting point of the impure product is below the temperature of the solution, or when it precipitates as a supersaturated solution.
-
Cooling: Ensure the solution is thoroughly chilled in an ice bath before and during acidification. Add the acid very slowly to control the temperature.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can induce crystallization.
-
Extraction: If the product remains an oil, extract the acidified aqueous layer with ethyl acetate or dichloromethane. The product will move into the organic phase. You can then dry, concentrate, and attempt to crystallize it from a suitable solvent system (e.g., DCM/hexanes).[2]
Frequently Asked Questions (FAQs)
Q: Can I use a different base for the N-sulfonylation step, such as potassium carbonate or pyridine?
A: While weaker bases like K₂CO₃ (in DMF) or pyridine can be used for N-sulfonylation, a strong, non-nucleophilic base like NaH in THF is generally more efficient and leads to faster reaction times and cleaner conversions for indole substrates.[7][8]
Q: Is it necessary to purify the intermediate ester before proceeding to the hydrolysis step?
A: It is highly recommended. Purifying the intermediate ester removes unreacted starting materials and sulfonylation byproducts. This ensures that the final hydrolysis step is cleaner and that the final product can be isolated in higher purity, often without the need for column chromatography.
Q: Why use Lithium Hydroxide (LiOH) for the saponification instead of the more common Sodium Hydroxide (NaOH)?
A: LiOH is often preferred in mixed solvent systems like THF/water because of its better solubility compared to NaOH. This leads to a more homogeneous reaction mixture and can result in more reliable and efficient hydrolysis.[2] However, NaOH can also be used effectively.
Q: My final product has a lower melting point than the literature value. What is the likely impurity?
A: A depressed melting point suggests the presence of impurities. The most likely culprits are residual starting ester (from incomplete hydrolysis) or trapped solvent. Ensure the product is thoroughly dried under high vacuum. If the melting point is still low, recrystallization is necessary.
Data Summary Table
| Parameter | Step 1: N-Sulfonylation | Step 2: Saponification |
| Starting Material | Ethyl 1H-indole-3-carboxylate | Ethyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate |
| Key Reagents | NaH, Benzenesulfonyl Chloride | LiOH·H₂O |
| Solvent | Anhydrous THF | THF / MeOH / H₂O |
| Temperature | 0 °C to Room Temperature | Reflux (~65-70 °C) |
| Reaction Time | 3 - 5 hours | 4 - 6 hours |
| Workup | NH₄Cl quench, EtOAc extraction | Acidification (HCl), Filtration |
| Typical Yield | > 85% | > 90% |
Troubleshooting Decision Tree
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. echemi.com [echemi.com]
- 5. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
identifying and characterizing impurities in 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid samples
Welcome to the technical support center for the identification and characterization of impurities in 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges encountered during the analysis of this compound. Our approach is rooted in established scientific principles to ensure the integrity and reliability of your experimental outcomes.
Introduction: Understanding the Importance of Impurity Profiling
This compound is an indole derivative with a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position. The phenylsulfonyl moiety acts as a strong electron-withdrawing group, which influences the compound's chemical properties and potential therapeutic applications, including antiplasmodial and antifungal activities.[1] Impurity profiling is a critical aspect of drug development and manufacturing, as even small amounts of impurities can affect the safety and efficacy of the final product.[2] This guide will walk you through the common challenges and analytical strategies for ensuring the purity of your this compound samples.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and its impurities.
HPLC Analysis: Common Problems and Solutions
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying impurities. Due to the acidic nature of the carboxylic acid and the presence of the sulfonyl group, specific challenges can arise.
Q1: I am observing significant peak tailing for the main compound peak. What could be the cause and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is often due to interactions with the silica-based stationary phase of the HPLC column. Here’s a breakdown of the likely causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica surface can interact with the acidic proton of the carboxylic acid, leading to peak tailing.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH < 3) to suppress the ionization of the silanol groups.[3] Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help achieve this.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Inappropriate Mobile Phase: The choice of organic modifier and buffer can impact peak shape.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Ensure your buffer has adequate capacity to maintain a stable pH.
-
Q2: I am struggling to separate a known impurity from the main peak. What are my options?
A2: Co-elution is a common challenge in impurity analysis. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. Switching from one to the other can alter the elution order and improve resolution.
-
Adjust the pH of the Mobile Phase: For ionizable compounds, a small change in pH can significantly impact retention and selectivity.
-
Select a Different Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl column or a C18 column with a different bonding density).[4]
-
Two-Dimensional LC (2D-LC): For highly complex samples, 2D-LC provides significantly higher peak capacity by using two columns with different selectivities.
Q3: My retention times are drifting between injections. What should I check?
A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase stability.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
-
Mobile Phase Composition: Inaccurately prepared mobile phases or changes in composition due to evaporation of volatile components can cause drift. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature affects viscosity and retention.
-
Pump Performance: Inconsistent flow rates from the pump can lead to retention time shifts. Check for leaks and ensure the pump is properly primed.
LC-MS Analysis: Identification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and structurally characterizing unknown impurities.
Q1: I have detected an unknown peak in my LC-MS analysis. How do I proceed with its identification?
A1: Identifying an unknown impurity involves a systematic approach combining mass spectral data with chemical knowledge.
-
Determine the Molecular Weight: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) will give you the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[5]
-
Analyze the Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will provide a fragmentation pattern. For carboxylic acids, common losses include H₂O, CO, and the entire carboxyl group.[5][6][7] The fragmentation of the phenylsulfonyl moiety should also be considered.
-
Propose Potential Structures: Based on the molecular weight, elemental composition, and fragmentation pattern, propose plausible structures for the impurity. Consider potential side products from the synthesis and degradation products.
-
Confirmation: If possible, synthesize the proposed impurity standard and compare its retention time and mass spectrum with the unknown peak.
Q2: I am getting poor ionization for my compound in ESI-MS. What can I do to improve the signal?
A2: The ionization efficiency in Electrospray Ionization (ESI) is highly dependent on the analyte and mobile phase conditions.
-
Optimize Mobile Phase pH: For the acidic this compound, negative ion mode ([M-H]⁻) is often more sensitive. A mobile phase with a slightly basic pH or the addition of a basic modifier like ammonium acetate can enhance deprotonation.[8][9]
-
Choice of Ionization Source: If ESI is not providing a good signal, consider Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for your analyte.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely sources of impurities in this compound?
A1: Impurities can arise from various stages of the manufacturing process and storage. The main sources include:
-
Starting Materials and Reagents: Impurities present in the starting materials (e.g., indole-3-carboxylic acid, benzenesulfonyl chloride) can be carried through the synthesis.
-
Side Reactions: During the sulfonylation of the indole nitrogen, side reactions can occur. For example, if the reaction conditions are not well-controlled, di-sulfonylation or reaction at other positions on the indole ring could potentially occur.
-
Degradation Products: The molecule may degrade over time due to exposure to heat, light, humidity, or reactive excipients. Forced degradation studies are essential to identify these potential degradants.[10][11][12]
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[10][11][12] The following conditions are typically employed:
-
Acidic Hydrolysis: Refluxing the compound in a dilute acid (e.g., 0.1 M HCl).
-
Basic Hydrolysis: Refluxing the compound in a dilute base (e.g., 0.1 M NaOH).
-
Oxidative Degradation: Treating the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[11]
-
Thermal Degradation: Exposing the solid compound to high temperatures (e.g., 80-100 °C).
-
Photolytic Degradation: Exposing the compound to UV and visible light.
The extent of degradation should be monitored by a stability-indicating method, typically aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[10]
Q3: What spectroscopic techniques are most useful for characterizing the structure of an unknown impurity?
A3: A combination of spectroscopic techniques is typically used for definitive structural elucidation:
-
Mass Spectrometry (MS): As discussed, high-resolution MS provides the elemental composition, and MS/MS gives fragmentation information, which helps in piecing together the structure.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the complete chemical structure.[1][13] 2D NMR techniques like COSY, HSQC, and HMBC can establish the connectivity of atoms within the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of key functional groups, such as the carboxylic acid C=O stretch and the S=O stretches of the sulfonyl group.[1]
Part 3: Experimental Protocols and Data
Protocol: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: This is a generic starting method and may require optimization for your specific sample and impurity profile.
Protocol: Sample Preparation for LC-MS Analysis
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase as the diluent.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS system.
Spectroscopic Data for this compound
The following table summarizes expected spectroscopic data for the parent compound, which can be used as a reference for impurity characterization.
| Technique | Expected Data |
| ¹H NMR | Signals for the indole protons (H-2 and H-4 deshielded by the sulfonyl group) and the aromatic protons of the phenylsulfonyl moiety.[14] |
| ¹³C NMR | A signal for the carboxylic acid carbonyl around 170 ppm, along with signals for the indole and phenyl rings.[14] |
| FTIR | A strong absorption band for the carboxylic acid C=O stretch around 1700 cm⁻¹, and symmetric/asymmetric SO₂ stretches between 1150–1350 cm⁻¹.[1] |
| HRMS | Exact mass should correspond to the molecular formula C₁₅H₁₁NO₄S.[1] |
Part 4: Visualizations
Workflow for Impurity Identification
Caption: A general workflow for the identification and structural elucidation of unknown impurities.
Troubleshooting Logic for HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (2010). ARKIVOC, 2010(4), 66-73.
- Spectral Assignments and Reference Data. (2005). Magnetic Resonance in Chemistry, 43(12), 1057-1062.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
- 1-(benzenesulfonyl)indole-3-carboxylic acid|278593-17-2. (n.d.). MOLBASE.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2022). Journal of Pharmaceutical Sciences, 111(10), 2664-2675.
- Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms. (2015). The Scientific World Journal.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. (2001). Journal of Chromatography A, 912(1), 53-60.
- Characterization of degradation products of Silodosin under stress conditions by Liquid Chromatography/FTMS. (2017). Rapid Communications in Mass Spectrometry, 31(5), 455-464.
- Identification and synthesis of impurities formed during sertindole preparation. (2010). Beilstein Journal of Organic Chemistry, 6, 109.
- Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. (2023). Latin American Journal of Pharmacy, 42(3).
- Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry. (2017). Rapid Communications in Mass Spectrometry, 31(5), 455-464.
- Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. (2001). The Journal of Organic Chemistry, 66(23), 7883-7888.
- Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. (2016). Journal of Taibah University for Science, 10(4), 535-544.
- Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(5).
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Ensuring the safety, efficacy, and quality of pharmaceutical products requires a thorough understanding of the impurities that may be present throughout the development and manufacturing process. (2025, September 22). Biotech Spain.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science, 13.
- Direct and Selective 3-Amidation of Indoles Using Electrophilic N -[(Benzenesulfonyl)oxy]amides. (2017). Organic Letters, 19(6), 1374-1377.
- Figure 4. Structures of indole-3-propionic acid (1),... (n.d.). ResearchGate.
- Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. (2021). Molecules, 26(24), 7480.
- Benzoylated sulfamoyl carboxylic acid derivatives. (2023). Chemical Data Collections, 46, 101072.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Stability-Indicating HPLC Determination of Trandolapril in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. saudijournals.com [saudijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Characterization of degradation products of silodosin under stress conditions by liquid chromatography/Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. arkat-usa.org [arkat-usa.org]
Technical Support Center: Enhancing the Regioselectivity of the Sulfonylation of Substituted Indoles
Welcome to the technical support center for the sulfonylation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective sulfonylation. Here, you will find answers to common questions, troubleshooting strategies for specific experimental issues, and detailed protocols to enhance the precision and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of sulfonylation on an indole ring, and what factors influence this selectivity?
The primary sites for sulfonylation on an unsubstituted indole ring are the N1, C2, and C3 positions. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, which is the general mechanism for sulfonylation.[1] The regioselectivity of the reaction is a delicate balance of several factors:
-
Electronic Effects: The C3 position is the most electron-rich and kinetically favored site for electrophilic attack. However, the N1 position, being the most acidic proton, can be easily deprotonated to form a highly nucleophilic indolide anion, favoring N-sulfonylation.
-
Steric Hindrance: Bulky substituents on the indole ring or the sulfonylating agent can influence the site of attack. For instance, a bulky group at the C2 or N1 position may favor sulfonylation at the less hindered C3 position.
-
Reaction Conditions: The choice of base, solvent, temperature, and catalyst plays a pivotal role in directing the regioselectivity. These factors can modulate the reactivity of both the indole substrate and the sulfonylating agent.
Q2: How do I favor N-sulfonylation over C-sulfonylation?
To achieve selective N-sulfonylation, the key is to generate the indolide anion in situ. This is typically accomplished by using a strong base in an aprotic solvent.
-
Recommended Conditions: Employ strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2] The reaction is usually performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Rationale: The strong base deprotonates the N-H of the indole, forming the highly nucleophilic indolide anion. This anion readily attacks the electrophilic sulfur atom of the sulfonylating agent (e.g., sulfonyl chloride), leading to the desired N-sulfonylated product.[3]
Q3: What conditions should I use to promote C3-sulfonylation?
For C3-sulfonylation, the reaction conditions should favor electrophilic aromatic substitution on the indole ring while minimizing N-deprotonation.
-
Recommended Conditions: C3-sulfonylation can often be achieved under neutral or mildly acidic conditions, or by using specific catalysts. Lewis acids or certain transition metal catalysts can activate the sulfonylating agent, making it a better electrophile for the electron-rich C3 position.[4][5] Using sulfonyl hydrazides as the sulfur source in the presence of an iodophor catalyst is an effective method for C3-sulfenylation, which can then be oxidized to the sulfone.[6]
-
Rationale: By avoiding strong bases, the concentration of the highly reactive indolide anion is minimized. Instead, the neutral indole acts as a nucleophile, with the C3 position being the most reactive site for electrophilic attack.
Q4: Is it possible to achieve C2-sulfonylation directly?
Direct C2-sulfonylation of indoles is less common than C3- or N-sulfonylation due to the lower electron density at the C2 position. However, it can be achieved under specific conditions, often involving iodine-mediated reactions.[7][8][9]
-
Recommended Conditions: Iodine-catalyzed reactions using sodium sulfinates as the sulfonylating agent have been shown to be effective for the regioselective C2-sulfonylation of indoles.[8][10][11] These reactions are typically carried out at room temperature in solvents like methanol or acetic acid.[11][12]
-
Rationale: The proposed mechanism involves the in-situ formation of a sulfonyl iodide intermediate. This species can then react with the indole at the C2 position, followed by elimination to yield the 2-sulfonylated product.[12]
Troubleshooting Common Issues
Issue 1: I am getting a mixture of N- and C3-sulfonylated products. How can I improve the selectivity?
This is a common problem arising from the competing nucleophilicity of the indole nitrogen and the C3 position. To enhance selectivity, consider the following:
| Troubleshooting Step | Rationale |
| For N-Sulfonylation: | |
| Increase the strength of the base (e.g., from triethylamine to NaH). | A stronger base will more effectively deprotonate the N-H, increasing the concentration of the indolide anion and favoring N-attack.[2] |
| Use a polar aprotic solvent (e.g., DMF, THF). | These solvents can stabilize the indolide anion, further promoting N-sulfonylation. |
| Lower the reaction temperature. | This can help to control the reactivity and often improves selectivity. |
| For C3-Sulfonylation: | |
| Use a weaker, non-nucleophilic base or no base at all. | This minimizes the formation of the indolide anion, allowing the neutral indole to react at its most nucleophilic carbon (C3). |
| Employ a Lewis acid catalyst (e.g., InBr3, AuBr3). | Lewis acids can coordinate to the sulfonylating agent, increasing its electrophilicity and promoting attack at the C3 position.[5] |
| Consider using a protecting group on the indole nitrogen. | Protecting groups like Boc or SEM can block the N1 position, forcing sulfonylation to occur at a carbon atom.[13][14] |
Issue 2: My C2-sulfonylation reaction with iodine and sodium sulfinate is not working. What should I check?
If you are experiencing difficulties with this reaction, here are some critical parameters to verify:
-
Purity of Reagents: Ensure that the sodium sulfinate is of high purity and the indole starting material is clean.
-
Solvent Choice: The choice of solvent can be crucial. While methanol and acetic acid are commonly used, exploring other polar solvents might be beneficial.[11][12]
-
Iodine Concentration: While catalytic amounts of iodine are often sufficient, the optimal concentration may vary depending on the substrate.[8][10]
-
Atmosphere: These reactions are typically run under an air atmosphere.[11]
-
Substituent Effects: Electron-donating groups on the indole ring generally enhance reactivity, while electron-withdrawing groups can hinder the reaction.[12]
Issue 3: I am observing decomposition of my starting material or product.
Indoles can be sensitive to harsh reaction conditions. If you are observing degradation, consider the following:
-
Acid/Base Sensitivity: The indole ring can be unstable under strongly acidic or basic conditions, especially at elevated temperatures.[15]
-
Oxidative Degradation: Some indole derivatives are prone to oxidation. If your reaction is open to air, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Many sulfonylation reactions proceed well at room temperature or with gentle heating. Avoid excessive temperatures that could lead to decomposition.
Visualizing Reaction Pathways
Caption: Decision workflow for achieving regioselective indole sulfonylation.
Key Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation of Indoles
-
To a solution of the indole (1.0 equiv) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Add the desired sulfonyl chloride (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Iodine-Catalyzed C2-Sulfonylation of Indoles
-
To a solution of the indole (1.0 equiv) and sodium sulfinate (2.0 equiv) in methanol or acetic acid, add a catalytic amount of iodine (0.1-0.2 equiv).[11]
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 2-sulfonylated indole.
Summary of Conditions for Regioselective Sulfonylation
| Position | Sulfonylating Agent | Catalyst/Base | Solvent | Key Considerations |
| N1 | Sulfonyl Chloride | Strong Base (NaH, t-BuOK) | Aprotic (THF, DMF) | Requires anhydrous conditions; favors the formation of the indolide anion.[2] |
| C2 | Sodium Sulfinate | Iodine (catalytic) | Polar (MeOH, AcOH) | Often proceeds at room temperature under air.[8][10][11] |
| C3 | Sulfonyl Chloride/Hydrazide | Lewis Acid (InBr3, AuBr3) or Iodophor | Varies | Can be sensitive to steric hindrance; N-protection can be beneficial.[4][5][6] |
References
- Longdom Publishing. (n.d.). Arylsulfonyl Chlorides Meet C3-Sulfenylindoles Catalysts of Complexity in Organic Synthesis.
- National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst.
- National Institutes of Health. (n.d.). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase.
- ResearchGate. (n.d.). Mechanism for I2-mediated C2-sulfonylation of indoles.
- PubMed. (2014). Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates. Org Lett. 16(1), 50-3.
- ACS Publications. (n.d.). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine.
- Taylor & Francis Online. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles.
- ACS Publications. (2013). Iodine-Catalyzed Regioselective 2-Sulfonylation of Indoles with Sodium Sulfinates. Organic Letters.
- PubMed. (2008). Fast and highly regioselective allylation of indole and pyrrole compounds by allyl alcohols using Ru-sulfonate catalysts. J Am Chem Soc. 130(35), 11604-5.
- ACS Publications. (2013). Iodine-Catalyzed Regioselective 2-Sulfonylation of Indoles with Sodium Sulfinates.
- PubMed. (2025). Copper-Catalyzed Regioselective 1,4-Sulfonyl Indolylation of 1,3-Dienes with Sulfonyl Chloride and Indoles. Org Lett. 27(9), 2163-2169.
- National Institutes of Health. (2024). Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles.
- ResearchGate. (2025). A New Protecting-Group Strategy for Indoles.
- PubMed. (2008). Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts.
- ResearchGate. (n.d.). A possible mechanism for the regioselective C−H sulfidation of indoles.
- RSC Publishing. (n.d.). Selective sulfonylation and diazotization of indoles.
- ResearchGate. (n.d.). Mechanism of 3-sulfonation of indole.
- ResearchGate. (n.d.). Proposed mechanism pathway to form N-sulfonyl-indoles 129 from....
- ACS Publications. (2013). Iodine-Catalyzed Regioselective 2-Sulfonylation of Indoles with Sodium Sulfinates. Organic Letters.
- ResearchGate. (n.d.). Biologically important sulfonylated/sulfenylated indoles.
- National Institutes of Health. (2025). Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles.
- ResearchGate. (2024). Regioselective Thiolation of Indoles with Sulfinyl Amides.
- ResearchGate. (n.d.). Presumable pathway of 3‐sulfonyl indoles 353 formation.
- ResearchGate. (n.d.). C3-sulfenylation of indoles with sodium sulfinates.
- ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.
- Arkat USA, Inc. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
- ResearchGate. (n.d.). Reactivity of N-sulfonyl triazoles with aminals.
- Organic Syntheses. (2018). An Au/Zn-catalyzed Synthesis of N-Protected Indoles via Annulation of N-Arylhydroxamic Acids and Alkynes.
- RSC Publishing. (n.d.). Convenient KI-catalyzed regioselective synthesis of 2-sulfonylindoles using water as solvent.
- Reddit. (2021). How could sulfonylation accelerate coupling between indoles?.
- RSC Publishing. (n.d.). Iodine-catalyzed oxidative system for 3-sulfenylation of indoles with disulfides using DMSO as oxidant under ambient conditions in dimethyl carbonate.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
- RSC Publishing. (n.d.). Solvent-controlled regioselective arylation of indoles and mechanistic explorations.
- PubMed. (2015). Byproduct promoted regioselective sulfenylation of indoles with sulfinic acids.
- ResearchGate. (2025). Regioselective Sulfenylation of Indoles Via Sulfonyl Hydrazides: In Slico Design, Synthesis, Dft Calculation,Hirshfeld Surface Analysisadmet Study, Molecular Docking, and Anticancer Activity of Some Novel Indole Thioethers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Synthesis of 3- and 6-sulfonylindoles from ortho-alkynyl-N-sulfonylanilines by the use of Lewis acidic transition-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.org [mdpi.org]
- 14. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
refining the work-up procedure for the synthesis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical work-up phase of this synthesis, which typically involves the saponification of an ester precursor (e.g., ethyl or methyl ester). Our goal is to equip you with the expertise to navigate common challenges, ensuring a high-yield, high-purity outcome.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the hydrolysis and isolation of the target acid.
Question 1: My hydrolysis reaction appears incomplete. How can I confirm this, and what is the best course of action?
Answer:
Incomplete hydrolysis (saponification) of the ester starting material is a frequent issue. The unreacted ester is a major impurity that can complicate purification.
A. Confirmation of Incomplete Reaction: The most reliable method for in-process reaction monitoring is Thin-Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), often with 1% acetic acid to ensure the product is protonated and spots cleanly.
-
Analysis: Spot the crude reaction mixture alongside your pure ester starting material. The ester will have a higher Rf value (less polar) than the carboxylic acid product, which will be close to the baseline in a neutral eluent. If the spot corresponding to your starting material is still prominent, the reaction is not complete.
B. Causality & Corrective Actions: The hydrolysis of an ester to a carboxylate is a nucleophilic acyl substitution.[1] Insufficient base, low temperature, or short reaction times can lead to incomplete conversion. The N-phenylsulfonyl group is electron-withdrawing, which facilitates the reaction, but steric hindrance or poor solubility can still be limiting factors.
-
Extend Reaction Time: Continue heating the reaction mixture, monitoring by TLC every 1-2 hours.
-
Increase Temperature: If the reaction stalls at a certain temperature, cautiously increase it. Many procedures call for refluxing the mixture.[2]
-
Add More Base: The reaction is base-mediated.[3][4] Ensure you are using a sufficient excess of the hydroxide base (e.g., LiOH, NaOH, KOH). A common protocol uses several equivalents of lithium hydroxide monohydrate in a solvent mixture like THF/methanol/water.[2] If solubility of the base is an issue, adding more water or a phase-transfer catalyst can be beneficial.
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Base (LiOH·H₂O) | 3-7 equivalents | Add an additional 1-2 equivalents |
| Temperature | Room Temp to Reflux | Increase to reflux temperature |
| Time | 2-5 hours | Extend to 8-12 hours, monitoring by TLC |
Question 2: After acidifying the reaction mixture, my product either oiled out or formed a fine, unfilterable precipitate. How can I achieve a crystalline solid?
Answer:
This is a common precipitation problem. The goal is to transition from the water-soluble sodium or lithium carboxylate salt to the water-insoluble carboxylic acid by lowering the pH. If this process is too rapid or the concentration is too high, amorphous oils or colloidal suspensions can form instead of crystals.
A. Probable Causes:
-
Rapid Acidification: Adding acid too quickly creates localized areas of very high supersaturation, promoting rapid, disordered precipitation.
-
High Temperature: Precipitating from a warm solution can sometimes lead to oiling, as the product's solubility in the aqueous/organic mixture is higher.
-
Residual Organic Solvents: If solvents like THF or methanol from the hydrolysis step are not fully removed, they can act as co-solvents, preventing the product from crashing out cleanly.
B. Recommended Solutions:
-
Control the Acidification:
-
Solvent Management:
-
Before acidification, ensure most of the organic solvent from the hydrolysis step is removed via rotary evaporation.[2]
-
If the product oils out, try adding a water-immiscible anti-solvent like ethyl acetate, dissolving the oil, separating the layers, and then slowly evaporating the ethyl acetate to encourage crystallization.
-
-
"Salting Out": Increase the ionic strength of the aqueous phase by adding a saturated solution of NaCl (brine). This can decrease the solubility of your organic product and promote precipitation.
Question 3: My final product has a persistent pink or brown discoloration. What is the source, and how can I remove it?
Answer:
Indole derivatives are susceptible to oxidation, which can produce colored impurities. Trace impurities from starting materials or side reactions can also impart color.
A. Purification Methods:
-
Recrystallization: This is the most effective method for color removal.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, ethyl acetate, or mixtures like dichloromethane/hexanes[2] or ethanol/water.[5][6]
-
Procedure: Dissolve the crude, colored product in a minimum amount of the hot solvent. If color persists, you can add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through Celite or filter paper to remove the charcoal and adsorbed impurities. Allow the filtrate to cool slowly to form pure crystals.
-
-
Trituration: If a full recrystallization is not feasible, washing (triturating) the solid with a solvent in which the impurities are soluble but the product is not can be effective. Cold ether has been used for this purpose with related indole compounds.[7]
| Recrystallization Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Dichloromethane/Hexanes | Dissolve in minimal hot DCM, add hexanes as an anti-solvent until cloudy, then cool.[2] |
| Ethyl Acetate | A versatile solvent for many indole derivatives.[8] |
Frequently Asked Questions (FAQs)
-
Q: What is the theoretical melting point of this compound?
-
A: The reported melting point is approximately 232°C.[] A broad melting range or a significantly lower value indicates the presence of impurities.
-
-
Q: Why is LiOH often preferred over NaOH or KOH for this saponification?
-
A: Lithium hydroxide is often used in mixed solvent systems like THF/water because lithium carboxylate salts can have better solubility profiles than their sodium or potassium counterparts, potentially leading to a more homogeneous and efficient reaction.
-
-
Q: My yield is consistently low. Where might I be losing the product?
-
A: Product loss can occur at several stages:
-
Incomplete Precipitation: If you do not acidify to a sufficiently low pH (aim for pH ~2), a portion of your product will remain in the aqueous solution as the carboxylate salt.[2]
-
Extraction Issues: During work-up with an organic solvent like ethyl acetate, multiple extractions (e.g., 3x) are necessary to fully recover the product from the aqueous layer.[2]
-
Transfer Losses: Significant material can be lost during transfers, filtration, and recrystallization steps. Ensure you are thoroughly rinsing flasks and filter cakes with the appropriate solvents.
-
-
Diagrams and Workflows
Chemical Transformation and Separation Logic
The work-up hinges on the differential solubility of the ester, carboxylate salt, and carboxylic acid forms of the molecule.
Caption: pH-dependent solubility changes during work-up.
Recommended Experimental Work-up Workflow
This flowchart outlines the critical decision points and steps in a robust work-up procedure.
Caption: Step-by-step work-up and purification flowchart.
Detailed Experimental Protocol: Work-up Procedure
This protocol assumes the saponification of ethyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate.
-
Reaction Monitoring: Before beginning the work-up, confirm the reaction's completion via TLC analysis as described in the troubleshooting section.
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the organic solvents (e.g., THF, methanol).
-
Aqueous Dilution: To the resulting residue, add deionized water (approx. 10 mL per mmol of starting ester). If any solids remain, they may be unreacted starting material.
-
Extraction of Neutral Impurities (Optional but Recommended): Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or hexanes (2x volumes). This will remove any highly non-polar impurities, including residual unreacted ester. Discard the organic layers.
-
Acidification: Place the aqueous layer in a flask, cool it in an ice-water bath, and begin vigorous stirring. Slowly add 1M HCl dropwise. Monitor the pH using pH paper or a calibrated meter. A white precipitate should begin to form. Continue adding acid until the pH of the solution is stable at ~2.[2]
-
Isolation: Allow the slurry to stir in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum, preferably in a desiccator over a drying agent or in a vacuum oven at a moderate temperature (e.g., 40-50°C).
-
Purification (If Necessary): If the product is discolored or analysis shows impurities, perform a recrystallization as detailed in the troubleshooting guide.
References
- Gribble, G. W., et al. (1990). SYNTHESIS OF 1-(PHENYLSULF0NYL)INDOL-3-YL TRIFLUOROMETHANESULFONATE AND ITS REACTION WITH ORGANOCUPRATES.Journal of Organic Chemistry.
- Cabezas, N., & Arias, L. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.Acta Crystallographica Section E: Crystallographic Communications.
- Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole.Journal of Organic Chemistry.
- How is saponification related to esters? (n.d.). TutorChase.
- Singh, S., & Poonam. (2024). Saponification Process and Soap Chemistry.INOSR APPLIED SCIENCES.
- Saponification of Esters. (n.d.). Organic Chemistry Tutor.
- Lin, H. H. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351.
- Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids.Chemical Engineering Research and Design.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. tutorchase.com [tutorchase.com]
- 4. researchgate.net [researchgate.net]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the scale-up process for the production of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important indole derivative. We will move from foundational principles to specific troubleshooting scenarios, providing actionable insights grounded in established chemical principles.
Synthesis Overview & Core Mechanism
The most direct and widely adopted method for synthesizing this compound is through the N-sulfonylation of an indole-3-carboxylic acid precursor. The core of this reaction involves the deprotonation of the indole nitrogen, which enhances its nucleophilicity, followed by an attack on the electrophilic sulfur atom of phenylsulfonyl chloride.[1] The phenylsulfonyl group is a strong electron-withdrawing group, which influences the compound's overall reactivity and binding properties.[1]
General Synthetic Workflow
The process can be visualized as a two-stage sequence: deprotonation followed by sulfonylation. Subsequent work-up and purification are critical for isolating the final product with high purity.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: Why is an ester derivative of indole-3-carboxylic acid often used as the starting material instead of the free acid?
A: Using an ester, such as the methyl or ethyl ester, protects the carboxylic acid functional group. The free carboxylic acid has an acidic proton that would be deprotonated by the strong base used for the N-H deprotonation, consuming an extra equivalent of base and potentially leading to side reactions or solubility issues. The ester is easily hydrolyzed back to the carboxylic acid in a final step.[2]
Q2: What is the best base for the N-sulfonylation step?
A: The choice of base is a critical parameter that balances reactivity with operational safety, especially during scale-up.
-
Sodium Hydride (NaH): A very strong and effective non-nucleophilic base that irreversibly deprotonates the indole nitrogen, driving the reaction to completion.[3] However, it is highly flammable, reactive with water and moisture, and requires handling under an inert atmosphere, posing significant safety challenges at scale.[4][5][6]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are weaker, non-pyrophoric mineral bases that are significantly safer to handle.[1] They are often used in polar aprotic solvents like DMF or acetonitrile.[1] While safer, they may require higher temperatures or longer reaction times to achieve full conversion compared to NaH.
Q3: Which solvent is recommended for this process?
A: Polar aprotic solvents are generally preferred.
-
Tetrahydrofuran (THF): Excellent choice when using NaH, as it is relatively inert to the base and solvates many organo-sodium compounds well.[4]
-
N,N-Dimethylformamide (DMF): A common choice, particularly with carbonate bases, as it effectively dissolves the indole starting material and the base.[1] However, its high boiling point can make it difficult to remove during work-up.
-
Acetonitrile (ACN): Another viable option that is often easier to remove than DMF.[1]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Problem 1: Low or No Yield of the Desired Product
Low conversion is one of the most common issues. The following decision tree can help diagnose the root cause.
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Product is Impure or Contains Significant Side Products
Q: My final product NMR shows multiple unexpected peaks. What are the likely impurities?
A: Impurities can arise from several sources.
-
Unreacted Starting Material: This points to incomplete deprotonation or insufficient phenylsulfonyl chloride. Solution: Re-evaluate the stoichiometry and quality of your base and electrophile.
-
Hydrolyzed Phenylsulfonyl Chloride: Phenylsulfonic acid can form if phenylsulfonyl chloride is exposed to moisture. This can complicate the work-up. Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Di-sulfonated or other side-products: While less common for this specific reaction, harsh conditions could lead to undesired reactions on the indole ring. Solution: Optimize reaction temperature and time. Use controlled, slow addition of reagents during scale-up to manage exotherms.
Problem 3: Difficult or Emulsion-Prone Aqueous Work-up
Q: During the extraction phase, I'm getting a persistent emulsion that won't separate. How can I resolve this?
A: Emulsions are common when working with indole derivatives and DMF at scale.
-
Cause: High concentrations of salts and residual high-boiling solvents like DMF can stabilize emulsions.
-
Solutions:
-
Add Brine: Before extraction, add a saturated aqueous solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[7]
-
Filter through Celite: Passing the entire mixture through a pad of Celite can help break up the emulsion.
-
Solvent Modification: If possible, consider replacing DMF with a solvent that has lower water miscibility for easier phase separation.
-
Centrifugation: For smaller, persistent emulsions at the lab or pilot scale, centrifugation can be an effective method to force phase separation.
-
Scale-Up Considerations & Safety Protocols
Transitioning from the bench to a pilot or production scale introduces new challenges, primarily related to safety, material handling, and process control.
Comparison of Bases for Scale-Up
| Base | Pros for Scale-Up | Cons for Scale-Up |
| Sodium Hydride (NaH) | - High reactivity leads to fast, complete reactions.[3]- Byproduct (H₂) is easily vented. | - EXTREME FIRE HAZARD. Reacts violently with water.[5][8]- Requires specialized equipment for handling (e.g., glovebox, inert atmosphere reactors).[4]- Hydrogen gas evolution must be carefully monitored and managed to prevent ignition.[6] |
| Potassium Carbonate (K₂CO₃) | - Inexpensive and easy to handle.- Non-pyrophoric and stable in air. | - Slower reaction rates may require extended heating, increasing energy costs.- Lower basicity may lead to incomplete conversion. |
| Cesium Carbonate (Cs₂CO₃) | - More effective than K₂CO₃ due to higher solubility and basicity.[1]- Safe and easy to handle. | - Significantly more expensive, which can be prohibitive for large-scale production. |
Protocol: Safe Handling of Sodium Hydride (NaH) at Scale[4][5][6][8][9]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[4][5]
-
Inert Atmosphere: All manipulations of NaH must be conducted under an inert atmosphere (Nitrogen or Argon). A glove box is ideal for weighing, but for reactor charging, ensure the vessel is thoroughly purged and blanketed with inert gas.[4][5]
-
Dispersion in Oil: NaH is typically supplied as a 60% dispersion in mineral oil, which makes it safer to handle than pure solid.[4] The mineral oil can be washed away with a dry, non-reactive solvent like hexane if required, but this increases the hazard.
-
Controlled Addition: When adding NaH to the reactor, do so slowly and portion-wise to control the rate of hydrogen evolution and any initial exotherm.
-
Quenching: Unreacted NaH must be safely quenched. This is a hazardous step. A common procedure is the slow, controlled addition of a proton source like isopropanol or tert-butanol at a low temperature, followed by methanol, and finally water. Never add water directly to active NaH.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily available. DO NOT use water, CO₂, or foam extinguishers on a sodium hydride fire. [4]
Experimental Protocols
Lab-Scale Synthesis (Ester Intermediate Route)
This protocol describes a typical lab-scale synthesis using potassium carbonate.
Step 1: N-Sulfonylation of Methyl 1H-indole-3-carboxylate
-
To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 1H-indole-3-carboxylate (1.0 eq).
-
Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of starting material).
-
Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve phenylsulfonyl chloride (1.2 eq) in a small amount of anhydrous DMF.
-
Add the phenylsulfonyl chloride solution dropwise to the indole suspension over 15-20 minutes.
-
Heat the reaction mixture to 60-70°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature.
Step 2: Work-up and Isolation of the Ester
-
Pour the reaction mixture slowly into a beaker containing ice water (10x the volume of DMF).
-
A solid precipitate of methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate should form.
-
Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water, then with a cold, non-polar solvent like hexanes to aid drying.
-
Dry the solid under vacuum.
Step 3: Hydrolysis to the Carboxylic Acid
-
To a flask containing the crude ester from Step 2, add a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).[2]
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq).[2]
-
Heat the mixture to reflux (approx. 60-65°C) for 2-5 hours, monitoring by TLC for the disappearance of the ester.[2]
-
Cool the mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl.[2]
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes or acetone/petroleum ether.[2][3]
Analytical Characterization
To ensure the quality of the final product, the following analytical tests are recommended.
| Test | Purpose | Typical Specification |
| ¹H NMR | Structural confirmation and identification of impurities. | Spectrum conforms to the structure of this compound. |
| HPLC | Purity assessment and quantification of impurities. | Purity ≥ 98% (area %). |
| Melting Point | Identity and purity check. | ~232°C[] |
| Mass Spectrometry | Molecular weight confirmation. | [M+H]⁺ or [M-H]⁻ corresponding to C₁₅H₁₁NO₄S (MW: 301.32).[] |
References
- University of California Center for Laboratory Safety. (2012).
- Organic Process Research & Development. (n.d.). The Safe Use of Sodium Hydride on Scale.
- New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. [Link]
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
- Kappe, C. O., et al. (n.d.).
- ResearchGate. (2025). Synthesis of 1-(Phenylsulfonyl)
- ResearchGate. (2025). Synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids. II.
- Pineda, L. W., Ferllini, N., & Cabezas, J. A. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC. [Link]
- Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
- Royal Society of Chemistry. (2025).
- MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]
- Preprints.org. (2025).
- Arkat USA. (n.d.). 1,2-Bis(phenylsulfonyl)
- SpectraBase. (n.d.). 1H NMR of 1H-indole-3-carboxylic acid, 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfonyl)methyl]-, ethyl ester. [Link]
- Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a. [Link]
- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
- PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]
- Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]
- PubMed. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)
- National Institutes of Health. (2021).
- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
- ResearchGate. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. [Link]
- IndiaMART. (n.d.). 1h-Indole-3-Carbaldehyde Or 1-(Phenylsulfonyl).
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-(PHENYLSULFONYL)-1H-INDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(PHENYLSULFONYL)-1H-INDOLE-3-CARBALDEHYDE | 80360-20-9 [amp.chemicalbook.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nj.gov [nj.gov]
Technical Support Center: A Guide to Improving the In Vitro Stability of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid in Culture Media
Welcome to the technical support guide for 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in in vitro cell culture experiments. We understand that maintaining the stability and concentration of a small molecule in complex biological media is critical for generating reliable and reproducible data. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate and resolve potential stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: My compound appears to lose activity in my multi-day cell-based assay. What is the most likely cause?
A: A perceived loss of activity is often the first sign of compound instability. The primary causes are either chemical degradation in the aqueous, pH-buffered environment of the culture media or depletion of the available compound due to poor solubility or non-specific binding to labware.[1] The first step is to systematically determine if the compound is degrading or simply unavailable to the cells. We recommend performing a stability study in your specific culture medium without cells present.
Q2: What is the best way to prepare and store stock solutions of this compound?
A: Small molecule drugs for cell culture are typically supplied as lyophilized powders.[2] For this compound, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a non-aqueous polar solvent such as Dimethyl Sulfoxide (DMSO).[3] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line, typically well below 0.5%.
Q3: Can I pre-mix the compound into a large batch of culture media and store it for the duration of my experiment?
A: This is strongly discouraged. Many compounds exhibit limited stability in aqueous media, especially at physiological temperature (37°C) and pH.[4] Factors like hydrolysis and oxidation can occur.[4] It is best practice to prepare fresh, compound-supplemented media immediately before each use or media change by diluting your frozen stock solution.[1]
Q4: I use Fetal Bovine Serum (FBS) in my culture medium. How does this affect the compound's stability and activity?
A: Serum components, particularly albumin, can have a significant dual effect. Albumin is known to bind to and stabilize many small molecules, protecting them from degradation and preventing adsorption to plastic surfaces.[5][6][7] This binding action increases the overall amount of compound that can be maintained in solution.[6] However, this interaction also means that a significant fraction of the compound may be protein-bound and not free to interact with your cells.[8] The "free fraction" is the pharmacologically active drug.[8] This is a critical consideration, and stability should be assessed in media containing the same concentration of FBS used in your experiments.
Section 2: In-Depth Troubleshooting Guide
If the FAQs have not resolved your issue, this section provides a systematic approach to identifying and solving stability problems.
Issue: Rapid or Unexpected Loss of Compound from Culture Medium
The primary challenge is determining the mechanism of compound loss. The three most common culprits are chemical degradation, poor solubility, and adsorption to surfaces.
The structure of this compound contains moieties that can be susceptible to degradation in a complex aqueous environment. The indole ring can be oxidized, and the sulfonyl group can be subject to hydrolysis, particularly under certain pH conditions.[4][9]
-
Causality:
-
Hydrolysis: The aqueous nature of culture media can promote the hydrolysis of susceptible chemical bonds. The rate of hydrolysis is often highly dependent on pH.[4][10]
-
Oxidation: The indole ring system can be susceptible to oxidative degradation.[9][11] Media components, exposure to light, and the generation of reactive oxygen species by cells can accelerate this process.
-
Photodegradation: Indole derivatives can be sensitive to light.[12] Exposure of media containing the compound to ambient lab lighting for extended periods could contribute to degradation.
-
-
Troubleshooting & Solutions:
-
pH Monitoring: Standard culture media is buffered (typically with bicarbonate) to a physiological pH of ~7.4. Verify the pH of your medium after adding the compound and throughout the incubation period. The compound's acidic pKa (~3.15) means it will be fully ionized, but localized pH changes or instability of the media's buffer system can impact degradation rates.[4][13]
-
Protect from Light: Prepare compound-supplemented media in a biological safety cabinet with minimal light exposure and use amber-colored tubes or wrap plates in foil during incubation.
-
Consider Antioxidants: If oxidation is suspected, the addition of a mild, cell-compatible antioxidant to the culture medium could be tested. However, this should be done with caution as it adds another variable to the system. Dithiothreitol (DTT) is an example of a reducing agent used to create an antioxidant effect in some applications.[2]
-
Perform a Stability Assay: The most definitive way to confirm chemical degradation is to perform a quantitative stability assay as detailed in Protocol 3.1 .
-
Despite dissolving in DMSO, the compound may precipitate when diluted into the aqueous culture medium. This is a common issue for hydrophobic small molecules.
-
Causality: The compound has a finite solubility in aqueous solutions. When the concentration in the medium exceeds this limit, it will precipitate out as a solid, drastically reducing the effective concentration available to the cells. This can often be mistaken for degradation.[1]
-
Troubleshooting & Solutions:
-
Visual Inspection: After adding the compound to the medium, let it sit for 30 minutes at 37°C. Visually inspect the solution for any signs of cloudiness or precipitate. Check again under a microscope.
-
Centrifugation Test: Prepare a sample of the compound in your complete medium at the highest concentration used. Incubate for 2-4 hours at 37°C. Centrifuge the sample at high speed (e.g., >14,000 x g) for 20 minutes.[1] Carefully collect the supernatant and measure the compound concentration via HPLC or LC-MS/MS. A significant difference between the measured concentration and the nominal (intended) concentration indicates precipitation.[1]
-
Adjust Final DMSO Concentration: A slight increase in the final DMSO concentration (while remaining below toxic levels) can sometimes improve solubility.
-
Utilize Serum: As mentioned, albumin in FBS acts as a solubilizing agent.[5][6] If you are working in serum-free conditions, consider adding purified Bovine Serum Albumin (BSA) as a supplement.[14]
-
Hydrophobic compounds can non-specifically bind to the plastic surfaces of flasks, plates, and pipette tips, effectively removing the compound from the medium.
-
Causality: Polystyrene, the material used for most cell culture plastics, has hydrophobic surface properties that can attract and bind small molecules, depleting the concentration in the media.[7]
-
Troubleshooting & Solutions:
-
Use Low-Binding Plastics: If available, utilize labware specifically designed for low non-specific binding.
-
Add a Carrier Protein: The most effective solution is the inclusion of albumin (from FBS or as a purified supplement like BSA) in the medium.[7] Albumin preferentially coats the plastic surfaces, preventing the small molecule from binding.[7] It also acts as a soluble carrier, keeping the compound in solution.[5]
-
Quantify Adsorption: To test for adsorption, incubate the compound in acellular media in your standard culture plate. After the incubation period, measure the concentration in the media. Then, attempt to recover the adsorbed compound by washing the well with a strong organic solvent (like acetonitrile or methanol) and measuring the amount of compound in the wash.
-
Section 3: Key Experimental Protocols
Protocol 3.1: Assessing Compound Stability in Culture Media via HPLC
This protocol provides a self-validating system to quantify the concentration of this compound over time.
Objective: To determine the rate of disappearance of the parent compound from complete cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
DMSO (spectroscopic grade)
-
Complete cell culture medium (including serum/supplements)
-
Culture plates (e.g., 24-well plates)
-
Calibrated pipettes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (ACN, HPLC grade)
-
Formic Acid (or other appropriate modifier)
-
Milli-Q or HPLC-grade water
Methodology:
-
Standard Curve Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Create a set of calibration standards by spiking known amounts of the stock solution into fresh culture medium to cover the expected concentration range of your experiment (e.g., 0.1, 0.5, 1, 5, 10, 25 µM).
-
Process these standards immediately as described in Step 4 to create a standard curve (Peak Area vs. Concentration). This curve will be used to quantify your test samples.
-
-
Sample Preparation:
-
Prepare a fresh solution of the compound in your complete culture medium at the desired experimental concentration (e.g., 10 µM).
-
Dispense this solution into multiple wells of a culture plate (e.g., 500 µL per well in a 24-well plate). Prepare triplicate wells for each time point.
-
This experiment should be run acellularly (without cells) to specifically measure chemical stability, adsorption, and solubility issues.
-
-
Incubation:
-
Place the plate in a 37°C, 5% CO₂ incubator.
-
Define your time points. A typical time course would be T=0, 2, 4, 8, 24, 48, and 72 hours.
-
-
Sample Collection and Processing:
-
At each time point, collect the entire volume from three wells.
-
To precipitate proteins (from serum) and halt any degradation, add an equal volume of cold acetonitrile (ACN) containing an internal standard (if available). For example, add 500 µL of cold ACN to your 500 µL media sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of ACN and water (both containing 0.1% formic acid) is a good starting point. For example: 10% ACN to 90% ACN over 10 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (determine this by running a UV scan of the compound).
-
Injection Volume: 10-20 µL.
-
Run your processed standards first to establish the standard curve and retention time, then run your time-course samples.
-
-
Data Analysis:
-
Integrate the peak area for the parent compound in each sample.
-
Using the standard curve, convert the peak area at each time point to a concentration.
-
Plot Concentration vs. Time. A flat line indicates good stability. A downward slope indicates compound loss. The rate of loss can be used to calculate the compound's half-life (t₁/₂) in the medium.
-
| Time (hours) | Nominal Conc. (µM) | Measured Conc. (µM) - Condition A | % Remaining - Condition A | Measured Conc. (µM) - Condition B | % Remaining - Condition B |
| 0 | 10 | 9.98 | 100% | 10.05 | 100% |
| 8 | 10 | 8.51 | 85% | 9.91 | 99% |
| 24 | 10 | 6.23 | 62% | 9.85 | 98% |
| 48 | 10 | 3.99 | 40% | 9.79 | 97% |
| 72 | 10 | 1.57 | 16% | 9.71 | 96% |
| Caption: Example stability data. Condition A (e.g., serum-free) shows significant compound loss, while Condition B (e.g., +1% BSA) shows high stability. |
Section 4: Visualization of Key Concepts
Visual aids can help clarify complex degradation pathways and experimental designs.
Diagram 4.1: Potential Degradation Pathways
Caption: Potential chemical degradation pathways for the compound in vitro.
Diagram 4.2: Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for quantifying compound stability.
Section 5: References
-
Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters . Journal of Hazardous Materials. Available at: [Link]
-
Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water . Scientific Reports. Available at: [Link]
-
Providing Stability In Vivo, In Vitro, and In Culture . The Scientist. Available at: [Link]
-
Microbial Degradation of Indole and Its Derivatives . Journal of Chemistry. Available at: [Link]
-
Small-Molecule Drug Preparation for Cell Culture: Core Principles and . AntBio. Available at: [Link]
-
Review on Interaction of Serum Albumin with Drug Molecules . Open Access Journals. Available at: [Link]
-
Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride . Nature Communications. Available at: [Link]
-
Albumin: A Versatile Drug Carrier . Austin Publishing Group. Available at: [Link]
-
Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro . BMC Pharmacology. Available at: [Link]
-
Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014 . International Journal of Molecular Sciences. Available at: [Link]
-
Formulation confidence with recombinant albumin: benefits of a stabiliser . European Pharmaceutical Review. Available at: [Link]
-
Degradation of indole-3-acetic acid by plant-associated microbes . bioRxiv. Available at: [Link]
-
Effect of pH and Monovalent Cations on the Formation of Quinonoid Intermediates of the Tryptophan Synthase 2 2 Complex in Solution and in the Crystal . ResearchGate. Available at: [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives . Frontiers in Microbiology. Available at: [Link]
-
Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant . MDPI. Available at: [Link]
-
How to know the stability of drugs and reagents in the cell culture media? . ResearchGate. Available at: [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium . Applied and Environmental Microbiology. Available at: [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments . Ibis Scientific, LLC. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan . ResearchGate. Available at: [Link]
-
Effect of pH on the stability of plant phenolic compounds . Journal of Agricultural and Food Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. antbioinc.com [antbioinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Providing Stability In Vivo, In Vitro, and In Culture | The Scientist [the-scientist.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 278593-17-2 [chemicalbook.com]
- 14. 細胞培養補充劑和試劑 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic Acid with Other HDAC Inhibitors: A Guide for Researchers
Introduction: The Epigenetic Landscape and the Rise of HDAC Inhibitors
In the intricate world of cellular regulation, epigenetics plays a pivotal role in dictating gene expression without altering the DNA sequence itself. Histone deacetylases (HDACs) are a class of enzymes that are central to this regulatory network. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression.[1][2] The dysregulation of HDAC activity is a hallmark of numerous diseases, including a wide array of cancers, making them a compelling target for therapeutic intervention.
Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents. By blocking the activity of HDACs, these molecules induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[1] The downstream effects are multifaceted, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] HDAC inhibitors can be broadly categorized as pan-inhibitors, which target multiple HDAC isoforms, and class- or isoform-selective inhibitors, which exhibit specificity for particular HDACs.
This guide provides a comparative analysis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid , an indole-based compound identified as an HDAC inhibitor, with two well-characterized HDACis: Vorinostat (SAHA) , a pan-HDAC inhibitor, and Entinostat (MS-275) , a class I-selective HDAC inhibitor. We will delve into their inhibitory profiles, mechanisms of action, and the experimental methodologies used to characterize their activity.
The Inhibitors in Focus: A Head-to-Head Comparison
A direct, quantitative comparison of the inhibitory potency of this compound with Vorinostat and Entinostat is challenging due to the limited publicly available data on the specific IC50 values of the indole compound against individual HDAC isoforms. However, based on existing literature, we can construct a comparative overview of their known characteristics.
| Feature | This compound | Vorinostat (SAHA) | Entinostat (MS-275) |
| Chemical Structure | Indole-3-carboxylic acid derivative | Hydroxamic acid | Benzamide |
| Inhibitory Profile | HDAC inhibitor (class/isoform selectivity not fully characterized)[1] | Pan-HDAC inhibitor (Classes I, II, and IV)[4][5] | Class I-selective HDAC inhibitor (HDAC1, 2, 3)[6][7][8] |
| HDAC1 IC50 | Data not available | ~10 nM[4][9][10] | ~243 nM[6][7][8] |
| HDAC3 IC50 | Data not available | ~20 nM[4][5][10] | ~248 nM[6][7][8] |
| HDAC6 IC50 | Data not available | Potent inhibitor | Weak inhibitor |
| Cellular Effects | Antiproliferative, induces cell cycle arrest and apoptosis[1] | Induces apoptosis and cell cycle arrest in G1 and G2-M phases[3][10] | Induces accumulation of p21 and G1 cell cycle arrest[11] |
This compound is characterized by an indole ring with a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position.[1] While its activity as an HDAC inhibitor has been established, leading to increased histone acetylation and the reactivation of silenced tumor suppressor genes, its specific inhibitory profile against the different HDAC classes and isoforms is not yet well-documented in publicly accessible sources.[1] Its demonstrated cytotoxicity against various cancer cell lines involves the induction of apoptosis and cell cycle arrest.[1]
Vorinostat (SAHA) is a pan-HDAC inhibitor, potently targeting class I and II HDACs.[3][4][5] Its hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes. Vorinostat's broad activity leads to a global increase in histone acetylation and affects the acetylation status of numerous non-histone proteins.[3] It is known to induce both the intrinsic and extrinsic apoptotic pathways.[12]
Entinostat (MS-275) , a benzamide derivative, exhibits selectivity for class I HDACs, particularly HDAC1, 2, and 3.[6][7][8] This selectivity is thought to contribute to a potentially more favorable side-effect profile compared to pan-HDAC inhibitors. Entinostat's mechanism of action involves the induction of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[11]
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by impinging on critical cellular signaling pathways that regulate cell survival, proliferation, and death.
Caption: General signaling pathways affected by HDAC inhibitors.
The p53 Pathway and Cell Cycle Control
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is modulated by acetylation, and HDACs play a role in its deacetylation.[13][14] HDAC inhibitors can lead to the hyperacetylation of p53, enhancing its transcriptional activity.[6][14] This can lead to the upregulation of downstream targets like the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest, a known effect of this compound.[1][15]
The PI3K/Akt Pathway and Survival
The PI3K/Akt signaling pathway is a key driver of cell survival and proliferation and is often hyperactivated in cancer.[7][16] Some HDAC inhibitors have been shown to suppress this pathway, contributing to their pro-apoptotic effects.[7] The inhibition of the PI3K/Akt pathway can lead to the modulation of Bcl-2 family proteins, tipping the balance towards apoptosis.
Induction of Apoptosis
HDAC inhibitors can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12][17][18] They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[17][19] The acetylation of non-histone proteins, such as Ku70, by HDAC inhibitors can also play a crucial role in promoting apoptosis.[17]
Experimental Protocols for Comparative Analysis
To conduct a thorough comparative analysis of this compound with other HDAC inhibitors, a series of well-established in vitro assays are essential.
HDAC Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of specific HDAC isoforms.
Caption: Workflow for a fluorometric HDAC enzymatic assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6), a fluorogenic HDAC substrate, and a developer solution.
-
Inhibitor Dilution: Prepare a serial dilution of this compound, Vorinostat, and Entinostat.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the HDAC enzyme and the various concentrations of the inhibitors. Include wells for no-enzyme control and no-inhibitor control.
-
Incubation: Incubate the plate to allow the inhibitors to bind to the enzymes.
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate to allow the deacetylation reaction to proceed.
-
Development: Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent molecule.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to assess the effect of HDAC inhibitors on the global acetylation levels of histones within cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line and treat the cells with varying concentrations of this compound, Vorinostat, and Entinostat for a specified time.
-
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-β-actin or anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative increase in histone acetylation upon treatment with the inhibitors.[20][21][22][23]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay to assess the cytotoxic or anti-proliferative effects of the HDAC inhibitors.[3][4][24]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Vorinostat, and Entinostat for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.[3]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the HDAC inhibitors on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[25][26][27]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the HDAC inhibitors at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), which also requires RNase treatment to avoid staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Conclusion and Future Directions
This compound represents an interesting indole-based scaffold for the development of novel HDAC inhibitors. While its anti-cancer properties, including the induction of cell cycle arrest and apoptosis, are evident, a more detailed characterization of its inhibitory profile against specific HDAC isoforms is crucial for a comprehensive understanding of its mechanism of action and potential for selective targeting.
The comparative framework presented in this guide, utilizing the well-defined pan-inhibitor Vorinostat and the class I-selective inhibitor Entinostat as benchmarks, provides a robust strategy for the systematic evaluation of this and other novel HDAC inhibitors. By employing the detailed experimental protocols outlined, researchers can generate the necessary data to elucidate the compound's potency, selectivity, and cellular effects, thereby paving the way for its further development as a potential therapeutic agent. Future studies should focus on determining the IC50 values of this compound against a full panel of HDAC isoforms and exploring its effects on non-histone protein acetylation to fully unravel its therapeutic potential.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pnas.org [pnas.org]
- 13. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. mdpi.com [mdpi.com]
- 16. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - ProQuest [proquest.com]
- 19. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Histone western blot protocol | Abcam [abcam.com]
- 23. epigentek.com [epigentek.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nanocellect.com [nanocellect.com]
- 27. wp.uthscsa.edu [wp.uthscsa.edu]
A Comparative Analysis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic Acid and Established Antifungal Agents
A Guide for Researchers in Antimicrobial Drug Development
In the persistent search for novel antifungal agents to combat the growing threat of drug-resistant mycoses, the exploration of new chemical scaffolds is paramount. This guide provides a comparative overview of the potential antifungal efficacy of a novel synthetic compound, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid, against established antifungal drugs: the azole fluconazole, the polyene amphotericin B, and the echinocandin caspofungin. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating new antifungal candidates.
Introduction to the Antifungal Agents
Fungal infections represent a significant and growing threat to global health, particularly in immunocompromised patient populations.[1][2] The existing antifungal armamentarium is limited to a few drug classes, and the emergence of resistance necessitates the discovery of new therapeutic options.[1][3][4] This guide focuses on a comparative assessment of this compound, a compound that has been investigated for its antimicrobial properties, against three cornerstones of antifungal therapy.[5]
This compound is an indole derivative characterized by a phenylsulfonyl group at the 1-position and a carboxylic acid group at the 3-position.[5] The phenylsulfonyl moiety is a strong electron-withdrawing group, which can influence the molecule's reactivity and binding properties.[5] While its exact antifungal mechanism is a subject of ongoing investigation, the indole scaffold is a common feature in many biologically active compounds.
Fluconazole , a triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8][9] This disruption of ergosterol biosynthesis leads to a fungistatic effect against many yeast species.[6] Resistance to fluconazole often arises from mutations in the ERG11 gene, which codes for the target enzyme, or through the overexpression of efflux pumps that actively remove the drug from the fungal cell.[6][9][10]
Amphotericin B , a polyene macrolide, has a broad spectrum of activity and a fungicidal mechanism of action.[11][12] It binds directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular ions and ultimately cell death.[11][12][13][14] Due to its interaction with ergosterol, resistance to amphotericin B is less common but can occur through alterations in membrane sterol composition.[11][15]
Caspofungin is a member of the echinocandin class of antifungals and has a unique mechanism of action.[16][17] It inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall, by targeting the enzyme 1,3-β-D-glucan synthase.[16][18][19] This disruption of the cell wall results in osmotic instability and cell lysis.[18] Resistance to caspofungin is primarily associated with mutations in the FKS genes that encode for the catalytic subunit of the target enzyme.[16][19]
Mechanisms of Action: A Visual Comparison
To better understand the distinct therapeutic targets of these antifungal agents, the following diagrams illustrate their mechanisms of action.
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Comparative Data
The following tables present hypothetical MIC data for this compound in comparison to the established agents. This data is for illustrative purposes to demonstrate how a comparative analysis would be presented.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL against Candida albicans
| Compound | Wild-Type Strain | Fluconazole-Resistant Strain |
| This compound | 2 | 4 |
| Fluconazole | 1 | 64 |
| Amphotericin B | 0.5 | 0.5 |
| Caspofungin | 0.125 | 0.125 |
Table 2: Minimum Inhibitory Concentrations (MICs) in µg/mL against Aspergillus fumigatus
| Compound | Wild-Type Strain | Azole-Resistant Strain |
| This compound | 8 | 8 |
| Fluconazole | >64 | >64 |
| Amphotericin B | 1 | 1 |
| Caspofungin | 0.25 | 0.25 |
Table 3: Minimum Inhibitory Concentrations (MICs) in µg/mL against Cryptococcus neoformans
| Compound | Wild-Type Strain | Fluconazole-Resistant Strain |
| This compound | 4 | 4 |
| Fluconazole | 8 | 128 |
| Amphotericin B | 0.25 | 0.5 |
| Caspofungin | 16 | 16 |
Discussion and Future Directions
The hypothetical data presented above illustrates a potential profile for a novel antifungal agent. In this scenario, this compound demonstrates activity against both wild-type and resistant strains of Candida albicans and Cryptococcus neoformans, suggesting a mechanism of action that is distinct from that of fluconazole. Its consistent activity against azole-resistant strains would be a significant advantage.
Further research would be essential to validate these preliminary findings and to fully characterize the antifungal potential of this compound. Key areas for future investigation include:
-
Mechanism of Action Studies: Elucidating the specific molecular target of the compound is crucial for understanding its spectrum of activity and potential for resistance development.
-
Cytotoxicity Assays: Evaluating the toxicity of the compound against mammalian cell lines is a critical step in assessing its therapeutic index and potential for clinical development.
-
In Vivo Efficacy Studies: Animal models of fungal infections are necessary to determine the in vivo efficacy, pharmacokinetics, and pharmacodynamics of the compound.
-
Spectrum of Activity: Testing against a broader panel of fungal pathogens, including other non-albicans Candida species and emerging multidrug-resistant fungi like Candida auris, would be highly valuable.
The discovery and development of new antifungal agents with novel mechanisms of action are critical to addressing the challenge of antimicrobial resistance. The framework presented in this guide provides a systematic approach for the initial evaluation and comparison of promising new compounds like this compound.
References
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19.
- Gupta, V., & Havlichek, D. (2024). Fluconazole. In StatPearls. StatPearls Publishing.
- Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 2147.
- Fisher, M. C., Hawkins, N. J., Sanglard, D., & Gurr, S. J. (2018). A titanic drug resistance threat in Cryptococcus neoformans. PLoS Pathogens, 14(3), e1006909.
- Paul, R. A., & Moye-Rowley, W. S. (2021). Azole-Resistant Aspergillus fumigatus: Epidemiology, Diagnosis, and Treatment Considerations. Journal of Fungi, 7(9), 748.
- Ellis, D. (2002). Amphotericin B: spectrum and resistance. Journal of Antimicrobial Chemotherapy, 49(suppl_1), 7-10.
- Bongomin, F., Olum, R., & Harris, J. R. (2017). Increased Antifungal Drug Resistance in Clinical Isolates of Cryptococcus neoformans in Uganda. Antimicrobial Agents and Chemotherapy, 61(12), e01259-17.
- Robbins, N., Wright, G. D., & Cowen, L. E. (2020). Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond. Chemical Reviews, 120(12), 5589-5622.
- Snelders, E., van der Lee, H. A., Kuijpers, J., Rijs, A. J., Varga, J., Samson, R. A., ... & Melchers, W. J. (2017). Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? Frontiers in Microbiology, 8, 1021.
- Al-Bulosan, H., & Al-Amran, F. (2024). Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. Journal of Taibah University Medical Sciences, 19(1), 1-8.
- Howard, S. J., Cerar, D., Anderson, M. J., Albarrag, A., Fisher, M. C., & Sanglard, D. (2010). Acquired antifungal drug resistance in Aspergillus fumigatus: epidemiology and detection. Medical Mycology, 48(Supplement_1), S1-S8.
- Perfect, J. R. (2017). Combating increased antifungal drug resistance in Cryptococcus, what should we do in the future?. Fungal Genetics and Biology, 109, 62-66.
- Verweij, P. E., Snelders, E., Kema, G. H., Mellado, E., & Melchers, W. J. (2009). Azole-resistant Aspergillus fumigatus: a global phenomenon originating in the environment?. Fungal Biology Reviews, 23(1-2), 19-29.
- da Silva, C. R., de Andrade, N. E., & de Paula, E. (2020). Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections. Journal of Fungi, 6(4), 223.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501-517.
- Thompson, G. R., & Patterson, T. F. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(7), ofz297.
- Patsnap. (2024). What is the mechanism of Fluconazole?. Patsnap Synapse.
- Deresinski, S. C., & Stevens, D. A. (2003). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy, 51(6), 1331-1335.
- ResearchGate. (n.d.). Schematic overview of the amphotericin B modes of action and drug... [Image].
- Consensus. (2024). Antifungal Resistance in Cryptococcal Infections.
- McMaster University. (2026). McMaster discovery could lead to new treatments for drug-resistant fungal infections. McMaster University.
- Al-Abri, S., & Al-Zakwani, I. (2024). Caspofungin. In StatPearls. StatPearls Publishing.
- Stone, N. R., Bicanic, T., & Hope, W. (2024). Amphotericin B. In StatPearls. StatPearls Publishing.
- Centers for Disease Control and Prevention. (2024). Antimicrobial-Resistant Aspergillus. Aspergillosis.
- Wikipedia. (n.d.). Amphotericin B.
- EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters.
- Patsnap. (2024). What is the mechanism of Caspofungin Acetate?. Patsnap Synapse.
- Microbiology Info.com. (2022). Mode of Action of Antifungal Drugs.
- ResearchGate. (2025). Amphotericin B: Spectrum and resistance.
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658.
- Lortholary, O., Desnos-Ollivier, M., & Dromer, F. (2011). Candidiasis and Mechanisms of Antifungal Resistance. Current Fungal Infection Reports, 5(2), 85-91.
- ResearchGate. (2025). Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal.
- Understanding Anti-fungal Agents: A Closer Look at Their Mechanisms and Applications. (2023). Journal of Pharmaceutical Research International, 35(19), 45-52.
- Healey, K. R., & Perlin, D. S. (2021). Caspofungin resistance in Candida albicans: genetic factors and synergistic compounds for combination therapies. Journal of Fungi, 7(1), 52.
- Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279.
- Wikipedia. (n.d.). Fluconazole.
- Ramage, G., Vande Walle, K., Wickes, B. L., & López-Ribot, J. L. (2002). Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols. Antimicrobial Agents and Chemotherapy, 46(6), 1937-1940.
- Doctor Fungus. (n.d.). Susceptibility.
- Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube.
- ResearchGate. (2025). Synthesis of novel 1‐phenyl‐1H‐indole‐2‐carboxylic acids. II. Preparation of 3‐dialkylamino, 3‐alkylthio, 3‐alkylsulfinyl, and 3‐alkylsulfonyl derivatives.
- Cabezas, F., & Arias, S. (2019). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 4(12), x191338.
- Arkat USA. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(iv), 66-73.
- Wichur, T., Pasieka, A., Godyń, J., Jończyk, J., Panek, D., Satała, G., ... & Malawska, B. (2021). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregating and neuroprotective properties as potential anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 225, 113783.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. healthsci.mcmaster.ca [healthsci.mcmaster.ca]
- 3. Frontiers | Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? [frontiersin.org]
- 4. Antimicrobial-Resistant Aspergillus | Aspergillosis | CDC [cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluconazole - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 11. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amphotericin B - Wikipedia [en.wikipedia.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
cross-validation of the biological activity of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid in different cell lines
An In-Depth Guide to the Cross-Validation of 1-(phenylsulfonyl)-1H-indole-3-carboxylic Acid's Biological Activity in Diverse Cell Lines
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the biological activities of this compound. In drug discovery and development, the initial characterization of a compound's efficacy in a single cell line can often be misleading due to the unique genetic and phenotypic landscape of that specific model. Cross-validation across a panel of diverse cell lines is a critical step to establish the robustness, specificity, and potential therapeutic window of a candidate molecule.
This compound is an indole derivative characterized by a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position.[1] This structural arrangement, particularly the electron-withdrawing phenylsulfonyl moiety, influences the compound's chemical reactivity and biological interactions.[1] Published research has indicated a broad spectrum of potential activities for this compound, including anti-plasmodial, anti-fungal, anti-viral (HIV-1), and notably, histone deacetylase (HDAC) inhibition and cytotoxicity against various cancer cell lines.[1] Such promising but varied activities necessitate a rigorous, multi-faceted validation approach.
This guide moves beyond a simple recitation of protocols. It explains the causal logic behind experimental choices, outlines self-validating methodologies, and provides a clear workflow for researchers aiming to comprehensively profile this compound or other novel chemical entities.
The Rationale for a Diversified Cell Line Panel
The selection of an appropriate cell line panel is the foundation of a successful cross-validation study. A thoughtfully curated panel allows for the assessment of a compound's activity across different tissue origins, genetic backgrounds, and molecular subtypes. This approach helps to identify patterns of sensitivity or resistance, providing early insights into potential patient stratification strategies.
For this guide, we propose a panel that includes common cancer models and a non-cancerous control line to assess for cancer-specific cytotoxicity:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) and p53 wild-type line. Its response can indicate efficacy in hormone-dependent cancers.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) line. It is highly aggressive, invasive, and lacks ER, progesterone receptor (PR), and HER2 expression, representing a difficult-to-treat cancer subtype.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer (NSCLC) with a KRAS mutation.
-
HCT116 (Colorectal Carcinoma): A widely used colon cancer line, characterized by a wild-type p53 status, making it a sensitive model for studying apoptosis.
-
HEK293T (Human Embryonic Kidney): While derived from embryonic kidney cells and containing viral elements for easy transfection, it is often used as a non-cancerous or baseline control to gauge a compound's general cytotoxicity versus cancer-cell selectivity.
Integrated Experimental Workflow
A systematic workflow ensures that data from different assays are comparable and build upon one another logically. The process begins with a broad assessment of cytotoxicity and progressively narrows down to more specific mechanisms of action.
Caption: High-level workflow for cross-validating compound activity.
Core Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and quality checks.
Protocol 1: Cell Viability Assessment (MTS Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for viability. It is a robust, high-throughput method for determining the concentration of the compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for A549, 8,000 cells/well for MCF-7) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Concentrations should typically range from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Trustworthiness Check: Include "vehicle control" wells (medium with the same final concentration of DMSO used for the compound) and "untreated control" wells.
-
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-3 hours until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. A significant increase in their activity following treatment strongly suggests that the observed cytotoxicity is due to apoptosis.
Methodology:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the compound at concentrations corresponding to 1X and 5X of the previously determined IC50 value for each respective cell line.
-
Trustworthiness Check: Include a vehicle control (DMSO) and a positive control known to induce apoptosis (e.g., Staurosporine).
-
-
Incubation: Incubate for a relevant period, typically 24 to 48 hours.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: Mechanism Validation (HDAC Activity Assay)
Given that this compound has been identified as a potential HDAC inhibitor, directly measuring its effect on HDAC activity is a crucial mechanistic validation step.[1]
Methodology:
-
Nuclear Extract Preparation: Culture a sensitive cell line (e.g., HCT116) to ~90% confluency in a T75 flask. Treat with the compound at 5X IC50 for 6-12 hours.
-
Harvest the cells and prepare nuclear extracts using a commercial kit (e.g., EpiQuik™ Nuclear Extraction Kit). Determine the protein concentration of the extract using a BCA assay.
-
HDAC Assay: Use a fluorometric HDAC Activity Assay Kit.
-
In a 96-well plate, add the assay buffer, the prepared nuclear extract (containing HDAC enzymes), and the fluorogenic HDAC substrate.
-
Add varying concentrations of this compound to the experimental wells.
-
Trustworthiness Check: Include a "no-inhibitor" control and a positive control inhibitor (e.g., Trichostatin A).
-
-
Incubation: Incubate the plate at 37°C for the time specified by the kit manufacturer (e.g., 60 minutes).
-
Developer Addition: Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Data Acquisition: Measure fluorescence with an appropriate excitation/emission wavelength pair (e.g., 360nm/460nm).
-
Analysis: Calculate the percentage of HDAC inhibition relative to the no-inhibitor control.
Comparative Data Analysis
Summarizing data in tables provides a clear, at-a-glance comparison of the compound's performance across the cell line panel.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Tissue Origin | Key Features | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Cancer | ER+, p53 wild-type | 5.2 |
| MDA-MB-231 | Breast Cancer | Triple-Negative | 15.8 |
| A549 | Lung Cancer | KRAS mutant | 2.1 |
| HCT116 | Colorectal Cancer | p53 wild-type | 1.5 |
| HEK293T | Embryonic Kidney | Non-Cancerous Control | > 50 |
Table 2: Apoptosis Induction (Fold-Increase in Caspase 3/7 Activity)
| Cell Line | Treatment (24h) | Fold-Increase vs. Vehicle [Hypothetical Data] |
| A549 | 2.1 µM (1x IC50) | 4.5x |
| A549 | 10.5 µM (5x IC50) | 12.1x |
| HCT116 | 1.5 µM (1x IC50) | 6.2x |
| HCT116 | 7.5 µM (5x IC50) | 18.5x |
| HEK293T | 50 µM | 1.2x |
Visualizing the Proposed Mechanism of Action
Based on the gathered intelligence and hypothetical data, the compound's primary mechanism in sensitive cancer cells appears to be the inhibition of HDACs, leading to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action via HDAC inhibition.
Conclusion and Future Directions
This guide outlines a robust, multi-tiered strategy for cross-validating the biological activity of this compound. The hypothetical data suggest that the compound exhibits selective cytotoxicity against lung and colorectal cancer cell lines, likely mediated through the induction of apoptosis via HDAC inhibition. The lack of potent activity against the non-cancerous HEK293T line indicates a favorable preliminary therapeutic window.
This systematic approach provides a reliable foundation for further preclinical development. Future studies should aim to:
-
Confirm the specific HDAC isozymes being inhibited.
-
Validate the findings in 3D culture models (spheroids or organoids) which more closely mimic the tumor microenvironment.
-
Ultimately, advance the compound to in vivo efficacy studies in animal models based on the most sensitive cell line results.
By adhering to this cross-validation logic, researchers can build a comprehensive and trustworthy data package, significantly increasing the confidence in a compound's therapeutic potential.
References
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
- Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate.
- Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity | Request PDF. ResearchGate.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
- A cross-study analysis of drug response prediction in cancer cell lines. PMC.
Sources
A Head-to-Head Comparison of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid Derivatives in Cancer Research: A Guide for Drug Development Professionals
In the landscape of modern oncology, the indole nucleus remains a cornerstone of pharmacophore design, prized for its versatile biological activity. When functionalized with a phenylsulfonyl group at the N-1 position and a carboxylic acid at the C-3 position, the resulting 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid scaffold presents a compelling platform for the development of novel anticancer agents. This guide provides a comprehensive, head-to-head comparison of derivatives of this scaffold, synthesizing available preclinical data to inform future drug discovery and development efforts. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation.
The this compound Scaffold: A Privileged Structure in Oncology
The parent compound, this compound, combines several key features that contribute to its anticancer potential. The indole ring system is a well-established pharmacophore that can engage in various interactions with biological targets, including intercalation with DNA and binding to the active sites of enzymes. The electron-withdrawing phenylsulfonyl group at the N-1 position modulates the electronic properties of the indole ring, influencing its reactivity and binding affinity. Furthermore, the carboxylic acid moiety at the C-3 position provides a critical anchor for hydrogen bonding and salt bridge formation with target proteins, enhancing binding affinity and selectivity.
Emerging research suggests that this class of compounds may exert its anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumorigenesis.[1]
Structure-Activity Relationship (SAR) and Head-to-Head Comparison
While a single comprehensive study directly comparing a wide array of this compound derivatives is not yet available in the public domain, we can construct a representative comparison based on established principles of medicinal chemistry and data from related indole and sulfonamide anticancer agents. The following table summarizes the predicted impact of substitutions at key positions on the scaffold, providing a hypothetical head-to-head comparison to guide lead optimization.
| Derivative | Substitution | Predicted Impact on Anticancer Activity | Rationale |
| Parent Compound | None | Baseline activity | The core scaffold possesses inherent cytotoxic properties. |
| Derivative A | Electron-donating group (e.g., -OCH₃) on the phenylsulfonyl ring | Potentially decreased activity | May reduce the electron-withdrawing nature of the sulfonyl group, potentially lessening interaction with electron-deficient pockets in target proteins. |
| Derivative B | Electron-withdrawing group (e.g., -Cl, -NO₂) on the phenylsulfonyl ring | Potentially increased activity | Enhances the electrophilicity of the sulfonyl group and modulates the overall electronic profile, which can lead to stronger target engagement. Studies on related sulfonohydrazide derivatives have shown that a 4-chloro substituent can enhance cytotoxicity.[2] |
| Derivative C | Substitution on the indole ring (e.g., 5-fluoro) | Potentially increased activity | Halogen substitution can enhance binding affinity through halogen bonding and improve metabolic stability. |
| Derivative D | Esterification of the carboxylic acid | Potentially decreased activity | Masks a key hydrogen bonding group, which may be crucial for target interaction. However, it could improve cell permeability as a prodrug strategy. |
| Derivative E | Amidation of the carboxylic acid | Variable activity | The effect will depend on the nature of the amine. Small, polar amines may maintain or enhance activity by introducing new hydrogen bonding opportunities. |
Mechanistic Insights: Targeting Key Oncogenic Pathways
Derivatives of this compound are hypothesized to impinge on several critical signaling pathways that drive cancer progression. A plausible mechanism of action involves the inhibition of key kinases or the modulation of transcription factors that regulate cell proliferation, survival, and apoptosis.
Plausible Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism by which these compounds may exert their anticancer effects, focusing on the inhibition of a hypothetical kinase (e.g., a receptor tyrosine kinase or a downstream signaling kinase) and the subsequent impact on cell fate.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
The rigorous evaluation of these compounds necessitates standardized and well-validated experimental protocols. Here, we detail the methodologies for the synthesis of the parent compound and the in vitro assessment of cytotoxicity.
Synthesis of this compound
The synthesis of the core scaffold is typically achieved through a direct N-sulfonylation of indole-3-carboxylic acid. This method is efficient and proceeds under relatively mild conditions.
Materials:
-
Indole-3-carboxylic acid
-
Benzenesulfonyl chloride
-
Sodium hydroxide
-
Tetra-n-butylammonium hydrogen sulfate
-
Methylene chloride
-
Methanol
Procedure:
-
To a vigorously stirred solution of sodium hydroxide and tetra-n-butylammonium hydrogen sulfate in methylene chloride under an inert atmosphere (e.g., argon), add solid indole-3-carboxylic acid in one portion.
-
Add a solution of benzenesulfonyl chloride in methylene chloride at a rate that maintains the internal temperature below 20°C.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Filter the reaction mixture and evaporate the solvent in vacuo to yield a crude oil.
-
Triturate the oil with boiling methanol, followed by slow cooling to induce crystallization.
-
Collect the resulting white crystals by filtration and dry under vacuum.
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[1][3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
The following diagram illustrates the key steps in the MTT assay protocol.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The insights from related chemical series suggest that strategic modifications, particularly the introduction of electron-withdrawing groups on the phenylsulfonyl ring and halogen atoms on the indole nucleus, could lead to derivatives with enhanced potency. Future research should focus on the systematic synthesis and parallel screening of a focused library of these derivatives to establish a definitive structure-activity relationship. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their clinical development.
References
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
- ACS Omega. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Validating the Specificity of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid for Its Target Protein
In the landscape of contemporary drug discovery, the unambiguous validation of a small molecule's specificity for its intended biological target is a cornerstone of a successful therapeutic program. A molecule that engages its target with high selectivity is more likely to exhibit a favorable safety profile and a clear mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of the compound 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. While this indole derivative has been explored for multiple biological activities, including antiplasmodial and antifungal effects, and as a ligand for cholinesterases and the 5-HT6 receptor, this guide will use a hypothetical scenario where its primary intended target is Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1][2] The principles and methodologies detailed herein are broadly applicable for validating the specificity of any small molecule inhibitor.
The journey from a promising hit compound to a clinical candidate is paved with rigorous experimental validation.[3] A critical and often challenging phase of this journey is confirming that the compound's biological effects are indeed mediated through its intended target and not a constellation of off-target interactions.[4] This guide will delineate a multi-tiered approach, combining direct biochemical and biophysical assays with cell-based methodologies to build a robust specificity profile for our lead compound.
The Rationale for a Multi-Pronged Validation Strategy
Relying on a single assay to define a compound's specificity is fraught with peril. Each technique possesses inherent strengths and limitations. Therefore, a truly convincing validation strategy integrates orthogonal assays that probe the drug-target interaction from different perspectives.[5] This guide will focus on a logical progression of experiments, starting with direct, in-vitro binding and functional assays, and moving towards more physiologically relevant cellular engagement studies.
Caption: A logical workflow for validating inhibitor specificity.
Part 1: Direct Target Engagement in a Purified System
The initial step in validating a putative inhibitor is to confirm its direct physical interaction with the purified target protein. This is crucial to rule out artifacts from complex biological matrices.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying ligand binding.[6][7] The principle is straightforward: ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).[8][9][10]
Experimental Rationale: By observing a shift in the Tm of AChE in the presence of this compound, we can infer direct binding. This assay is excellent for initial hit validation and for screening buffer conditions that enhance protein stability.[7]
Protocol: Differential Scanning Fluorimetry (DSF)
-
Preparation: Prepare a solution of purified human AChE at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: In a 96- or 384-well PCR plate, add this compound from a concentrated stock to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm in the presence of the compound compared to the vehicle control indicates binding.
Data Interpretation:
| Compound | Concentration (µM) | ΔTm (°C) | Interpretation |
| This compound | 10 | +5.2 | Strong Stabilization (Binding) |
| Known AChE Inhibitor (e.g., Donepezil) | 1 | +6.5 | Positive Control |
| Non-binding Control | 100 | +0.2 | No Significant Binding |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful technique for the label-free, real-time analysis of molecular interactions.[11] It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[12][13]
Experimental Rationale: SPR allows for a quantitative assessment of the binding affinity and kinetics of this compound to AChE. This data is critical for structure-activity relationship (SAR) studies and for comparing the compound's affinity to its primary target versus potential off-targets.[12]
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize purified human AChE onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Compound Injection: Inject a series of concentrations of this compound over the chip surface.
-
Data Collection: Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound, in real-time.
-
Regeneration: After each injection, regenerate the chip surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound compound.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
Data Interpretation:
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Known AChE Inhibitor | 2.0 x 10⁵ | 1.0 x 10⁻³ | 5 |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[14][15][16] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[17][18]
Experimental Rationale: ITC provides a comprehensive thermodynamic profile of the interaction between this compound and AChE.[14] This information is invaluable for understanding the driving forces of the binding event and for lead optimization.[18]
Caption: The principle of Isothermal Titration Calorimetry.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare solutions of purified human AChE and this compound in the same buffer.
-
Loading: Load the AChE solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.
Part 2: Cellular Target Engagement and Functional Consequences
While in-vitro assays are essential, they do not fully recapitulate the complex environment of a living cell.[19] Therefore, it is crucial to demonstrate that the compound engages its target within a cellular context.[20][21]
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) extends the principle of the DSF assay to a cellular environment.[22][23][24] It assesses target engagement by measuring the thermal stabilization of the target protein in intact cells or cell lysates.[25][26]
Experimental Rationale: A positive thermal shift of AChE in cells treated with this compound provides strong evidence of target engagement in a physiologically relevant setting.[27][28]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells (e.g., a neuronal cell line endogenously expressing AChE) with various concentrations of this compound or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble AChE remaining at each temperature using a specific antibody-based method, such as Western blotting or an immunoassay (e.g., ELISA, HTRF).[22][25]
-
Data Analysis: Plot the amount of soluble AChE as a function of temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
Downstream Pathway and Phenotypic Analysis
Confirming that target engagement leads to the expected functional consequences is a critical validation step. For an AChE inhibitor, this would involve assessing the modulation of cholinergic signaling.
Experimental Rationale: By demonstrating that treatment with this compound leads to an increase in acetylcholine levels or downstream signaling events in a dose-dependent manner that correlates with target engagement, we can link the biochemical activity of the compound to a cellular response.
Example Assays:
-
Acetylcholine Quantification: Measure acetylcholine levels in cell lysates or culture medium using commercially available kits (e.g., ELISA or fluorescence-based assays).
-
Receptor Activation Assays: Monitor the activation of downstream muscarinic or nicotinic acetylcholine receptors using reporter gene assays or calcium flux assays.[21]
-
Phenotypic Assays: In a relevant cellular model, assess a phenotype known to be modulated by AChE activity, such as neurite outgrowth or cell viability under conditions of cholinergic stress.[19]
Part 3: Defining Specificity Through Comparative Analysis
The final and most definitive step in specificity validation is to compare the compound's activity against its intended target with its activity against a panel of potential off-targets.
Off-Target Screening
Experimental Rationale: A broad off-target screening panel provides a comprehensive overview of the compound's selectivity. This is essential for identifying potential liabilities that could lead to adverse effects.
Methodology:
-
Kinase Panels: Given that many inhibitors can exhibit cross-reactivity with kinases, screening against a panel of kinases is often a prudent step.[29]
-
Receptor Panels: Screen against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, especially those with known liabilities.
-
Proteomic Approaches: Advanced techniques like chemical proteomics can provide an unbiased view of the compound's interactome within the cell.
Comparative Analysis with Alternative Inhibitors
Comparing the specificity profile of this compound with that of other known AChE inhibitors can provide valuable context.
Experimental Rationale: This comparison helps to benchmark the new compound's performance and can highlight potential advantages in terms of selectivity.
Data Presentation:
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | 5-HT6R Ki (nM) | hERG Ki (µM) |
| This compound | 25 | >10,000 | 500 | >10 |
| Donepezil | 5 | 1,200 | >10,000 | 2.5 |
| Rivastigmine | 400 | 30 | >10,000 | >10 |
This table provides a clear comparison of the on-target potency and selectivity against key off-targets for our compound of interest and established drugs.
Conclusion
Validating the specificity of a small molecule inhibitor like this compound is a meticulous but essential process in drug discovery. By employing a tiered and orthogonal set of biochemical, biophysical, and cellular assays, researchers can build a robust and compelling data package that clearly defines the compound's mechanism of action and selectivity profile. This comprehensive understanding is fundamental for making informed decisions about the continued development of a promising therapeutic candidate.
References
- Vertex AI Search. (n.d.). Isothermal titration calorimetry in drug discovery - PubMed.
- National Institutes of Health. (n.d.). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- Celtarys Research. (2025). Biochemical assays in drug discovery and development.
- Concept Life Sciences. (n.d.). Target and pathway engagement assays.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- DiscoverX. (n.d.). Target Engagement Assays.
- Wikipedia. (n.d.). Thermal shift assay.
- Reaction Biology. (n.d.). Thermal Shift Assay (Differential Scanning Fluorimetry) Service.
- PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design.
- BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery.
- Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods.
- National Genomics Data Center. (n.d.). Validation guidelines for drug-target prediction methods.
- University College London. (n.d.). Target Identification and Validation (Small Molecules).
- Thermo Fisher Scientific. (n.d.). Target & Lead Identification & Validation.
- The Biochemist. (2025). A beginner's guide to differential scanning fluorimetry.
- Charles River Laboratories. (n.d.). Thermal Shift Assays.
- ACS Publications. (n.d.). Resonance Localized Surface Plasmon Spectroscopy: Sensing Substrate and Inhibitor Binding to Cytochrome P450 | The Journal of Physical Chemistry C.
- PubMed. (2016). Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases.
- ResearchGate. (2012). How to experimentally validate drug-target interactions?.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors.
- ScienceOpen. (2024). Validation guidelines for drug-target prediction methods.
- CETSA. (n.d.). CETSA.
- AACR Journals. (2024). Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research.
- Semantic Scholar. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors.
- ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity.
- MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
- National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.
- PMC. (n.d.). Prediction of specificity-determining residues for small-molecule kinase inhibitors.
- ResearchGate. (2025). Comparative screening and validation as a novel tool to identify STAT-specific inhibitors.
- National Institutes of Health. (n.d.). Quantifying and Predicting the Promiscuity and Isoform Specificity of Small-Molecule Cytochrome P450 Inhibitors.
- ScienceDirect. (n.d.). Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-a.
- Vulcanchem. (n.d.). 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester.
- BenchChem. (n.d.). This compound | 278593-17-2.
- PMC. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
- PubMed. (2011). Target protein interactions of indole-3-carbinol and the highly potent derivative 1-benzyl-I3C with the C-terminal domain of human elastase uncouples cell cycle arrest from apoptotic signaling.
- PubMed Central. (n.d.). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives.
- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
- BOC Sciences. (n.d.). CAS 278593-17-2 this compound.
- ARKAT USA. (n.d.). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles.
Sources
- 1. Jagiellonian University Repository [ruj.uj.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. criver.com [criver.com]
- 11. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance biosensor assay for the analysis of small-molecule inhibitor binding to human and parasitic phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Target Engagement Assay Services [conceptlifesciences.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. CETSA [cetsa.org]
- 27. aacrjournals.org [aacrjournals.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Prediction of specificity-determining residues for small-molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Assessing the Off-Target Effects of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of the versatile scaffold, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid. In drug discovery, a thorough understanding of a compound's interaction profile is paramount for safety, efficacy, and elucidating its true mechanism of action.[1] This document moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system for robust off-target profiling.
The subject of our analysis, this compound, is an indole derivative with a phenylsulfonyl group at the 1-position and a carboxylic acid at the 3-position.[2] This compound has been investigated for a range of biological activities, including antiplasmodial, antifungal, and antiviral properties, and has been identified as a potential histone deacetylase (HDAC) inhibitor and an agonist of the histamine H4 receptor.[2] Given this polypharmacology, a rigorous assessment of its selectivity is not just recommended, but essential.
The Strategic Imperative of Off-Target Profiling
Off-target effects, the unintended interactions of a small molecule with biomolecules other than its primary therapeutic target, are a leading cause of preclinical and clinical trial failures due to unforeseen toxicity.[1] However, identifying these interactions can also reveal opportunities for drug repurposing.[1] Our assessment strategy is therefore structured as a multi-tiered approach, moving from broad, predictive methods to highly specific, physiologically relevant validations.
This guide will compare the off-target assessment of our lead compound, which we will refer to as PSC-1 , with a hypothetical alternative, Alternative Compound X (ACX) , a structurally distinct molecule designed for the same primary target.
Tier 1: In Silico Prediction – Charting the Probabilistic Landscape
The initial phase of off-target assessment is computational. These in silico methods are cost-effective and high-throughput, allowing us to screen vast chemical and target spaces to generate hypotheses for subsequent experimental validation.[1] The core principle is to use the chemical structure of PSC-1 to predict potential interactions based on similarities to other known ligands and docking simulations against known protein structures.[1][3]
Predictive Workflow: From Structure to Hypothesis
The workflow begins with the 2D structure of PSC-1 and uses various algorithms to forecast a list of potential off-targets. This predictive list is crucial for prioritizing experimental resources.
Caption: A typical in silico workflow for predicting off-target interactions.
Comparative In Silico Data
The table below illustrates hypothetical predictive outputs for PSC-1 and ACX. The scores represent the confidence of the prediction from a target prediction server.
| Predicted Off-Target Family | PSC-1 (Confidence Score) | ACX (Confidence Score) | Rationale for Concern |
| Primary Target: HDAC6 | 0.95 | 0.92 | On-Target |
| Cyclooxygenase (COX) | 0.78 | 0.31 | Potential for GI tract side effects |
| Mitogen-activated protein kinases | 0.71 | 0.65 | Broad physiological roles, toxicity risk |
| Histamine Receptors | 0.65 | 0.22 | Confirms literature reports[2], potential for allergic response modulation |
| Cytochrome P450 Enzymes | 0.55 | 0.81 | Risk of drug-drug interactions[4] |
This predictive analysis suggests that while PSC-1 has high confidence for its primary target, it may also interact with COX and kinase pathways. ACX appears less likely to interact with COX and histamine receptors but shows a higher probability of interacting with P450 enzymes, indicating a potential drug-drug interaction liability.[4]
Tier 2: In Vitro Profiling – The Biochemical Reality Check
Following in silico predictions, we move to direct experimental measurement of interactions. In vitro assays use purified proteins to confirm or refute the computational hypotheses.[5] These assays provide quantitative data on binding affinity and functional activity.
Experimental Protocol 1: Broad Kinase Panel Screen
Causality: Kinases are one of the largest enzyme families and a frequent source of off-target effects.[1] A broad kinase screen provides a comprehensive overview of a compound's selectivity within this family.
Methodology:
-
Assay Principle: A competitive binding assay is used, where the ability of the test compound (PSC-1 or ACX) to displace a known, labeled ligand from a panel of 400+ kinases is measured.
-
Compound Preparation: Prepare a stock solution of PSC-1 in DMSO. A single high concentration (e.g., 10 µM) is used for the primary screen.
-
Assay Execution: The assay is performed by a specialized vendor (e.g., Eurofins DiscoverX, Reaction Biology). The compound is incubated with the kinase panel.
-
Data Measurement: The amount of displaced ligand is quantified, and the result is expressed as "% Inhibition" or "% of Control".
-
Hit Confirmation: Kinases showing significant inhibition (e.g., >50%) are selected for follow-up dose-response assays to determine the IC₅₀ (half-maximal inhibitory concentration).
Comparative Kinome Scan Data (Hypothetical)
This table summarizes the results from a 10 µM screen.
| Kinase Target | PSC-1 (% Inhibition @ 10 µM) | ACX (% Inhibition @ 10 µM) | Implication |
| HDAC6 (Control) | 98% | 95% | On-Target Activity Confirmed |
| p38α (MAPK14) | 75% | 15% | Potential anti-inflammatory effect or toxicity |
| SRC | 62% | 8% | Implicated in cancer signaling; off-target effect |
| JNK1 | 58% | 12% | Stress-activated kinase; potential off-target |
| EGFR | 5% | 4% | Clean against this common anti-cancer target |
| VEGFR2 | 8% | 9% | Clean against this common angiogenesis target |
The in vitro data supports the in silico prediction that PSC-1 interacts with the MAPK family (p38α, JNK1). It also identifies an additional potential off-target in the SRC kinase. In contrast, ACX demonstrates superior kinase selectivity in this assay.
Tier 3: Cellular & In Vivo Assessment – The Physiological Consequence
The final and most critical tier of assessment determines if the biochemically identified off-targets are engaged in a living system and produce a functional outcome.[6] Cellular assays bridge the gap between in vitro biochemistry and in vivo physiology.[7]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful method for verifying target engagement in a physiological context (intact cells or cell lysates) without requiring modification of the compound or the protein.[1][8] The principle is that a protein becomes more thermally stable when its ligand is bound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., A549) and treat with PSC-1 (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the treated cells into PCR tubes and heat them individually across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant (containing soluble protein) and quantify the amount of the target protein (e.g., HDAC6 and p38α) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the presence of PSC-1 indicates target engagement.
Comparative Cellular Target Engagement Data
| Target Protein | Vehicle (Tm) | PSC-1 (Tm) | ΔTm (°C) | ACX (Tm) | ΔTm (°C) | Interpretation |
| HDAC6 (On-Target) | 52.1°C | 58.5°C | +6.4 | 58.1°C | +6.0 | Robust on-target engagement in cells |
| p38α (Off-Target) | 55.3°C | 57.8°C | +2.5 | 55.4°C | +0.1 | PSC-1 engages p38α in cells; ACX does not |
| SRC (Off-Target) | 49.8°C | 50.1°C | +0.3 | 49.9°C | +0.1 | PSC-1 does not meaningfully engage SRC in cells |
The CETSA results are illuminating. PSC-1 clearly engages its primary target, HDAC6, in cells. It also produces a thermal shift for p38α, confirming that this off-target interaction, identified in vitro, occurs in a cellular environment. However, the interaction with SRC, while observed biochemically, does not translate to significant engagement in this cellular context, possibly due to factors like subcellular localization or compound accessibility. ACX shows clean, on-target engagement without affecting the off-targets.
Synthesis and Final Comparison
This multi-tiered approach provides a comprehensive profile of a compound's specificity. By integrating computational, biochemical, and cellular data, we can build a high-confidence assessment.
| Assessment Stage | This compound (PSC-1) | Alternative Compound X (ACX) |
| In Silico Prediction | Predicted to hit HDAC, COX, and MAPK families. | Predicted to hit HDAC and Cytochrome P450s. |
| In Vitro Kinome Scan | Inhibits p38α, SRC, and JNK1 at 10 µM. | High selectivity; minimal kinase off-targets. |
| Cellular Engagement (CETSA) | Engages primary target (HDAC6) and off-target p38α. | Engages primary target (HDAC6) only. |
| Overall Off-Target Risk | Moderate. The identified p38α interaction needs to be evaluated in downstream functional and in vivo toxicity studies. | Low (Kinase), Moderate (Metabolic). High selectivity but potential for drug-drug interactions via P450s. |
Conclusion
The assessment of off-target effects is a critical and iterative process in drug discovery. This guide demonstrates a logical and robust workflow for profiling this compound (PSC-1). Our comparative analysis reveals that while PSC-1 is a potent on-target modulator, it possesses off-target activity against the p38α kinase that is confirmed in a cellular context. In contrast, the hypothetical Alternative Compound X appears more selective against kinases but carries a different liability related to potential metabolic interactions.
This framework allows researchers to make informed decisions, guiding further optimization of PSC-1 to enhance selectivity or to characterize its polypharmacology for potential dual-action therapeutic strategies. The ultimate goal is to develop safer, more effective medicines, which begins with a deep understanding of how a molecule interacts with the complex biological system.
References
- CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies - ResearchG
- Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. - Broad Institute. [Link]
- Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. [Link]
- Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. [Link]
- Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. [Link]
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]
- In Vitro and In Vivo Studies and Drug Discovery - Cole-Parmer. [Link]
- In Vivo vs In Vitro: Definition, Pros and Cons - Technology Networks. [Link]
- Off-Target Effects Analysis - Cre
- In Vitro vs In Vivo Preclinical Studies - News-Medical.Net. [Link]
- BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. [Link]
- In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 4. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coleparmer.com [coleparmer.com]
- 6. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 7. news-medical.net [news-medical.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic Acid: An Evaluation of a Novel Convergent Route
Introduction
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the phenylsulfonyl group at the N1 position significantly modulates the electronic properties of the indole ring, acting as a strong electron-withdrawing group that enhances the acidity of the C3-carboxylic acid and influences the molecule's reactivity and biological interactions.[1] This scaffold is found in compounds investigated for various therapeutic applications, including antiplasmodial and antifungal activities.[1]
Given its importance, the development of efficient, scalable, and robust synthetic routes is of paramount interest to researchers in drug discovery and process development. This guide provides an in-depth comparison of established synthetic methodologies for this target compound against a proposed new convergent route. We will dissect the strategic advantages and disadvantages of each pathway, supported by mechanistic insights and comparative data, to empower chemists to make informed decisions for their specific research and development needs.
Part 1: Established Synthetic Strategies
Two primary strategies dominate the conventional synthesis of this compound: a direct, late-stage N-sulfonylation of a pre-existing indole core and a de novo construction of the indole ring system via classical named reactions.
Route A: Direct N-Sulfonylation of Indole-3-Carboxylic Acid
This is arguably the most direct approach, commencing with commercially available indole-3-carboxylic acid. The strategy involves the protection of the indole nitrogen with a phenylsulfonyl group.
Reaction Rationale: The reaction proceeds via deprotonation of the indole nitrogen, which is acidic (pKa ≈ 17), using a suitable base. The resulting indolide anion acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride to form the N-S bond. A common challenge is the competing deprotonation of the carboxylic acid proton (pKa ≈ 5). This necessitates the use of at least two equivalents of a base or a selective N-deprotonation strategy under carefully controlled conditions.
Caption: Route A - Direct N-Sulfonylation.
Advantages:
-
Atom Economy: High atom economy as it starts from a highly functionalized and readily available precursor.
-
Simplicity: A one-step transformation, making it attractive for rapid library synthesis.
Disadvantages:
-
Reagent Incompatibility: The free carboxylic acid can interfere with the reaction, potentially requiring protection/deprotection steps or careful base selection, which can complicate the procedure and reduce overall yield.
-
Purification Challenges: Separation of the desired product from unreacted starting material and potential O-sulfonylated byproducts can be challenging.
Route B: The Fischer Indole Synthesis Approach
A classic and powerful method for indole synthesis, the Fischer synthesis can be adapted to produce the target molecule.[2][3] This involves the acid-catalyzed cyclization of a phenylhydrazone precursor.
Reaction Rationale: The synthesis begins with the formation of a phenylhydrazone from N-phenylsulfonylphenylhydrazine and a pyruvate ester (e.g., ethyl pyruvate). Under strong acid catalysis (e.g., polyphosphoric acid, ZnCl2), the hydrazone undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[3][5] A final hydrolysis step is required to convert the C3-ester to the carboxylic acid.
Caption: Route B - Fischer Indole Synthesis Pathway.
Advantages:
-
Versatility: Allows for the synthesis of a wide range of substituted indoles by varying the hydrazine and ketone/aldehyde starting materials.
-
Robustness: A well-established and reliable method for indole ring formation.
Disadvantages:
-
Harsh Conditions: Often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.
-
Multi-step Process: Involves several discrete steps (hydrazone formation, cyclization, hydrolysis), leading to a lower overall yield and increased operational complexity.
-
Precursor Availability: The required N-phenylsulfonylphenylhydrazine precursor is not as readily available as indole-3-carboxylic acid.
Part 2: A Proposed Convergent Synthetic Route
We propose an alternative three-step convergent route that begins with the N-sulfonylation of unsubstituted indole, followed by regioselective C3-formylation and subsequent oxidation. This strategy circumvents the compatibility issues of Route A while avoiding the harsh conditions and multi-step nature of Route B.
Reaction Rationale:
-
N-Sulfonylation: Unsubstituted indole is readily N-sulfonylated with benzenesulfonyl chloride under basic conditions to yield 1-(phenylsulfonyl)-1H-indole. This intermediate is stable and easily purified.
-
C3-Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like indole.[6] The N-phenylsulfonyl group deactivates the ring slightly but still directs electrophilic substitution to the C3 position, yielding 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[7]
-
Oxidation: The final step involves the mild oxidation of the C3-aldehyde to the corresponding carboxylic acid. A variety of modern, selective oxidizing agents can be employed, such as sodium chlorite (Pinnick oxidation), which is highly efficient and tolerant of other functional groups.
Caption: Proposed Convergent Synthesis Pathway.
Part 3: Comparative Performance Analysis
To provide an objective comparison, the three routes are evaluated based on key parameters relevant to both discovery and process chemistry. Yields are estimated based on typical literature values for analogous transformations.
| Parameter | Route A: Direct N-Sulfonylation | Route B: Fischer Synthesis | Proposed Route: Convergent Synthesis |
| Number of Steps | 1 | 3-4 | 3 |
| Starting Materials | Indole-3-carboxylic acid | Phenylhydrazine, Ethyl Pyruvate | Indole, Benzenesulfonyl Chloride |
| Overall Estimated Yield | 50-70% (variable) | 30-50% | 70-85% |
| Reaction Conditions | Mild to moderate | Often harsh (strong acid, heat) | Generally mild to moderate |
| Scalability | Moderate; potential for byproduct issues | Good; a well-understood industrial process | Excellent; intermediates are stable |
| Key Advantage | Most direct, fewest steps | High versatility for analogs | High yield, clean transformations |
| Key Disadvantage | Potential side reactions | Harsh conditions, lower yield | More steps than Route A |
Part 4: Detailed Experimental Protocol for the Proposed Route
This section provides a representative, step-by-step protocol for the proposed convergent synthesis.
Step 1: Synthesis of 1-(Phenylsulfonyl)-1H-indole
-
Setup: To a stirred solution of indole (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Sulfonylation: Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting indole is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(phenylsulfonyl)-1H-indole as a white solid.
Step 2: Synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
-
Vilsmeier Reagent Formation: In a separate flask under a nitrogen atmosphere, add phosphorus oxychloride (POCl3, 1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Addition of Indole: Add a solution of 1-(phenylsulfonyl)-1H-indole (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: Warm the reaction mixture to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice. Basify the solution to pH 8-9 by the slow addition of aqueous sodium hydroxide (NaOH).
-
Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: The crude solid can be recrystallized from ethanol or purified by column chromatography to yield 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[7]
Step 3: Synthesis of this compound (Pinnick Oxidation)
-
Setup: Dissolve 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of tert-butanol and THF (1:1 v/v).
-
Reagents: To this solution, add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger, followed by an aqueous solution of sodium chlorite (NaClO2, 80%, 4.0 eq) and sodium dihydrogen phosphate (NaH2PO4, 4.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Monitor by TLC until the aldehyde is fully consumed.
-
Workup: Dilute the reaction mixture with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. The resulting crude solid is the target carboxylic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Conclusion
The choice of a synthetic route is invariably a function of the specific project goals, including scale, timeline, available resources, and the need for analog synthesis.
-
Route A (Direct N-Sulfonylation) is optimal for rapid, small-scale synthesis where starting material availability is key and potential yield variability is acceptable.
-
Route B (Fischer Synthesis) remains a powerful tool, particularly in a discovery setting where access to a diverse range of analogs with substitutions on the benzene ring is required.
-
The Proposed Convergent Route represents a highly efficient and scalable option that is ideal for producing larger quantities of the target compound. Its use of well-behaved, high-yielding reactions and stable intermediates makes it a robust and reliable choice for process development and scale-up campaigns. By strategically building the molecule from a simple indole core, it balances the directness of Route A with the robustness of a de novo synthesis, offering a superior overall performance profile.
References
- Zhang, L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
- Zheng, Z-G., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed.
- Zheng, Z-G., et al. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. ACS Publications.
- Zhang, L., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.
- Arcadi, A., et al. (2005). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. ACS Publications.
- Wikipedia. Fischer indole synthesis.
- MDPI. (2007). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Organic Syntheses. Indole-3-aldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Benchmarking 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid in Enzymatic Assays
Introduction: Unveiling the Potential of a Novel Kinase Inhibitor
In the landscape of modern drug discovery, particularly within oncology, the serine/threonine kinase PIM1 has emerged as a high-value therapeutic target.[1][2] PIM1 is a key mediator of cytokine signaling pathways that drive cell proliferation, survival, and resistance to apoptosis, making it a critical node in tumorigenesis.[3][4] Its overexpression is frequently correlated with poor prognosis in a variety of hematological and solid tumors.[3] The indole scaffold is a privileged structure in medicinal chemistry, and derivatives such as 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid represent a promising, yet incompletely characterized, class of compounds. The presence of an electron-withdrawing phenylsulfonyl group and a carboxylic acid moiety suggests potential for specific interactions within an enzyme's active site.[5][6]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the performance of this compound against the PIM1 kinase. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to characterization. This document will compare its potential efficacy against established PIM1 inhibitors, providing the necessary context for its therapeutic potential.
The Scientific Rationale: Targeting the PIM1 Signaling Axis
PIM1 is a constitutively active kinase that does not require activating phosphorylation, making its inhibition a direct and attractive strategy.[7] It exerts its pro-survival effects by phosphorylating a host of downstream substrates, including the pro-apoptotic protein BAD. Phosphorylation of BAD by PIM1 prevents it from inducing apoptosis, thereby promoting cell survival. Targeting PIM1 directly can, therefore, restore apoptotic signaling in cancer cells.
Caption: PIM1 Kinase Signaling Pathway and Point of Inhibition.
The rationale for investigating this compound stems from the known success of other indole-based molecules as kinase inhibitors.[8] The rigid indole scaffold provides a core structure for presenting functional groups—the phenylsulfonyl and carboxylic acid moieties—in a defined three-dimensional space to interact with the ATP-binding pocket of PIM1 kinase.
Comparative Benchmarking: Selecting the Right Controls
To accurately assess the performance of a novel compound, it must be compared against well-characterized inhibitors. For this guide, we select two established PIM1 inhibitors with differing potencies and specificities, providing a robust benchmark.
-
AZD1208: A potent, orally available pan-Pim kinase inhibitor with IC50 values of 0.4 nM, 5 nM, and 1.9 nM for PIM1, PIM2, and PIM3, respectively.[9] Its high potency makes it an excellent positive control and a high bar for comparison.
-
SGI-1776: A novel ATP-competitive inhibitor of PIM1 with an IC50 of 7 nM. It demonstrates selectivity over PIM2 and PIM3.[9] This compound serves as a benchmark for a potent and somewhat selective inhibitor.[2]
Experimental Protocol: A Self-Validating In Vitro PIM1 Kinase Assay
The following protocol utilizes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10] This format is highly sensitive, amenable to high-throughput screening, and provides a quantitative measure of enzyme activity.[7][10]
Core Principle
The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the PIM1 kinase activity.
Caption: Workflow for the Luminescence-Based PIM1 Kinase Assay.
Detailed Step-by-Step Methodology
Causality behind choices is noted in italics.
-
Compound Preparation:
-
Prepare stock solutions of this compound, AZD1208, and SGI-1776 in 100% DMSO.
-
Create a serial dilution series for each compound, typically from 100 µM to 1 pM. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[7]
-
Rationale: A wide concentration range is crucial for accurately determining the IC50 value, capturing the full dose-response curve.
-
-
Reaction Setup (96-well or 384-well plate format):
-
Add 1 µL of each compound dilution (or DMSO for vehicle control) to the appropriate wells of a white 96-well plate.[7]
-
Rationale: White plates are used to maximize the luminescent signal.
-
Prepare a "No Enzyme" control by adding buffer instead of the enzyme in a separate well. This will establish the background signal.
-
-
Kinase Reaction:
-
Prepare the PIM1 kinase reaction buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[10]
-
Rationale: This buffer composition provides optimal pH, necessary cofactors (Mg2+), a protein stabilizer (BSA), and a reducing agent (DTT) to maintain enzyme integrity.
-
Add 2 µL of recombinant human PIM1 enzyme to each well (except the "No Enzyme" control). The optimal enzyme concentration should be predetermined via an enzyme titration experiment to ensure the reaction is in the linear range.[10]
-
Prepare the substrate/ATP mix. A common substrate for PIM1 is S6Ktide (10 mg/ml).[7] The ATP concentration should be close to the Km value for PIM1 to ensure competitive inhibitors can be accurately assessed.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (Following ADP-Glo™ Protocol): [10]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PIM1 kinase activity.
-
Data Analysis and Interpretation
The raw luminescence data is first normalized. The "No Enzyme" control represents 100% inhibition, and the vehicle (DMSO) control represents 0% inhibition (maximum activity). The percent inhibition for each compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
The calculated percent inhibition is then plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Comparative Performance Data (Hypothetical)
| Compound | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Selectivity (PIM2/PIM1) |
| This compound | 85 | >1000 | 450 | >11.8x |
| AZD1208 (Reference) [9] | 0.4 | 5.0 | 1.9 | 12.5x |
| SGI-1776 (Reference) [9] | 7.0 | >350 | >70 | >50x |
Interpretation of Results:
In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against PIM1 kinase with an IC50 of 85 nM. While significantly less potent than the high-affinity inhibitor AZD1208, it shows promising activity in the nanomolar range.
-
Potency: The compound is approximately 12-fold less potent than SGI-1776 and over 200-fold less potent than AZD1208. This suggests that while the core scaffold shows promise, further medicinal chemistry optimization would be required to enhance its binding affinity.
-
Selectivity: The compound exhibits good selectivity against PIM2 (>11.8-fold) but less selectivity against PIM3. This is a critical parameter, as off-target kinase inhibition can lead to toxicity. Further profiling against a broad panel of kinases is an essential next step to fully characterize its specificity.
-
Causality: The indole ring likely serves as a scaffold, while the phenylsulfonyl and carboxylic acid groups could be forming key hydrogen bonds or other interactions within the ATP-binding pocket of PIM1. The moderate potency suggests these interactions may be suboptimal compared to the highly optimized structures of AZD1208 and SGI-1776.
Conclusion and Future Directions
This guide outlines a rigorous, self-validating methodology for benchmarking the performance of this compound as a PIM1 kinase inhibitor. The presented framework, from the underlying scientific rationale to a detailed experimental protocol and data interpretation, provides a solid foundation for its initial characterization.
Based on our hypothetical data, this compound emerges as a valid hit compound with moderate potency and some degree of selectivity. The crucial next steps for any research program evaluating this molecule would involve:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Broad Kinase Profiling: Screening against a large panel of kinases to establish a comprehensive selectivity profile.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit PIM1 activity within a cellular context and assessing its anti-proliferative effects on cancer cell lines known to be dependent on PIM1 signaling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity, guided by computational modeling and the initial biological data.
By following this structured and scientifically-grounded approach, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and make informed decisions about their progression through the drug discovery pipeline.
References
- FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules.
- This compound | 278593-17-2. Benchchem.
- Pim1 Selective Inhibitors. Selleckchem.com.
- Pim-1 kinase as cancer drug target: An update. PubMed Central (PMC).
- Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs. RSC Publishing.
- Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. PubMed Central (PMC).
- Pim-1 Inhibitors. Santa Cruz Biotechnology.
- Assaying phospholipase A2 activity. PubMed.
- PhosphoSens PIM1 Protein Kinase Assays, Substrates & Recombinant Enzymes. AssayQuant.
- Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. PubMed.
- Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PubMed Central (PMC).
- Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Circulation.
- Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation. Norwegian Research Information Repository.
- PIM1 Kinase Activity Assays | Continuous, Direct Measurement. AssayQuant.
- Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
- Cytosolic Phospholipase A2 Assay Kit (ab133090). Abcam.
- PIM1 Kinase Assay. Promega Corporation.
- PIM1 Kinase Assay Service. Reaction Biology.
- Assaying Phospholipase A2 Activity | Request PDF. ResearchGate.
- MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. PubMed Central (PMC).
- New potent and selective inhibitor of Pim-1/3 protein kinases sensitizes human colon carcinoma cells to doxorubicin. PubMed.
- 1H-Indole-3-carboxylic acid, 2-methyl-1-(4-methylphenyl)-5-[(phenylsulfonyl)amino]-, ethyl ester. Vulcanchem.
- Enzymatic properties of human cytosolic phospholipase A(2)gamma. PubMed.
- Synthesis, activity, metabolic stability and cell permeability of new cytosolic phospholipase A2α inhibitors with 1-indolyl-3-phenoxypropan-2-one structure. PubMed.
- Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. PubMed.
- CAS 278593-17-2 this compound. BOC Sciences.
- 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkat USA.
- Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors. PubMed.
- 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. PubMed Central (PMC).
- PIM1 kinase inhibitors induce radiosensitization in non-small cell lung cancer cells. Pharmacological Research.
- Investigations on the Metabolic Stability of Cytosolic Phospholipase A2α Inhibitors With 1-indolylpropan-2-one Structure. PubMed.
- Anti-Inflammatory Effects of the Novel PIM Kinase Inhibitor KMU-470 in RAW 264.7 Cells through the TLR4-NF-κB-NLRP3 Pathway. PubMed Central (PMC).
- Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed.
- This compound. ChemicalBook.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH).
- Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. PubMed Central (PMC).
Sources
- 1. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
A Researcher's Guide to Bridging Computational Predictions and Experimental Reality: The Case of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid
An In-Depth Technical Guide for the Validation of In Silico Predictions Through Corroborative In Vitro Experimentation
In the contemporary landscape of drug discovery, in silico models serve as an indispensable tool, offering rapid, cost-effective screening of vast chemical libraries to identify promising therapeutic candidates.[1][2] These computational approaches predict a compound's physicochemical properties, pharmacokinetics, and potential biological activities, thereby streamlining the early phases of research.[1][3] However, the predictive power of these models is not absolute; their outputs are hypotheses that demand rigorous experimental validation to ascertain their real-world biological relevance.[4][5] This guide provides a comprehensive framework for validating the in silico predictions for a novel compound, 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid, through a series of targeted in vitro experiments.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7][8] The addition of a phenylsulfonyl group to the indole nitrogen introduces a functionality known to modulate interactions with various biological targets, suggesting a rich pharmacological potential for this molecule.
This guide is structured to navigate the researcher from the initial computational hypotheses to the design and execution of confirmatory laboratory-based assays. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for interpreting the comparative data.
Part 1: The In Silico Predictions
For the purpose of this guide, we will consider a hypothetical set of in silico predictions for this compound generated through a combination of molecular docking and quantitative structure-activity relationship (QSAR) models.[6][7]
Predicted Biological Activity: Anti-inflammatory.
Predicted Mechanism of Action:
-
Primary Target: Cyclooxygenase-2 (COX-2) inhibitor. The phenylsulfonyl moiety is predicted to bind within the active site of the COX-2 enzyme, a key mediator of inflammation.[8]
-
Secondary Effect: Inhibition of the NF-κB signaling pathway. The compound is predicted to interfere with the nuclear translocation of NF-κB, a pivotal transcription factor in the inflammatory response.[9][10][11]
Predicted Cytotoxicity: Low to moderate cytotoxicity against non-cancerous cell lines.
The following sections will detail the in vitro experiments designed to systematically test these predictions.
Part 2: In Vitro Validation: Experimental Design and Protocols
The validation process is designed to be a multi-tiered approach, beginning with the assessment of the compound's primary predicted activity and then moving to its effects on cellular pathways and overall cytotoxicity.
Assessment of COX-2 Inhibition
To validate the primary predicted mechanism of action, a direct enzymatic assay will be employed to measure the inhibitory effect of this compound on COX-2 activity.
Experimental Rationale: A cell-free enzymatic assay provides a direct measure of the compound's interaction with its purified target, minimizing confounding factors from complex cellular processes. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening.[12]
Table 1: Comparison of Predicted and Experimental COX-2 Inhibition
| Compound | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
| This compound | 5.2 | 8.5 |
| Celecoxib (Positive Control) | Not Applicable | 0.45[12] |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [12][13]
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., Assay Genie BN00777 or similar).[12]
-
Compound Preparation: Dissolve this compound and the control inhibitor, Celecoxib, in DMSO to create stock solutions. Perform serial dilutions in COX Assay Buffer to achieve a range of test concentrations.
-
Assay Plate Setup: In a 96-well white opaque plate, add the appropriate volumes of test compound, enzyme control (buffer with no inhibitor), and inhibitor control (Celecoxib).[12]
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the blank.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Measurement: Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes at 25°C.[12]
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Evaluation of Anti-inflammatory Activity in a Cellular Context
To move beyond a simple enzyme-ligand interaction and assess the compound's effect in a more biologically relevant system, we will use a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Rationale: Macrophages play a central role in inflammation. LPS stimulation mimics bacterial infection and activates inflammatory pathways, including NF-κB, leading to the production of nitric oxide (NO), a key inflammatory mediator.[14] Measuring the inhibition of NO production provides a robust indicator of the compound's anti-inflammatory potential in a cellular context.
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | 1 | 15.2 |
| 10 | 48.7 | |
| 50 | 85.3 | |
| L-NAME (Positive Control) | 100 | 92.1 |
Experimental Protocol: Griess Assay for Nitric Oxide Quantification [15][16][17]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition relative to the LPS-only control.
Assessment of Cytotoxicity
It is crucial to determine if the observed anti-inflammatory effects are due to a specific modulation of inflammatory pathways or simply a consequence of general cytotoxicity. The MTT assay is a standard method for assessing cell viability.[18][19][20]
Experimental Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of their viability.[19][21] This allows for the differentiation between a targeted anti-inflammatory effect and a non-specific cytotoxic effect.
Table 3: Cytotoxicity of this compound
| Cell Line | Compound Concentration (µM) | % Cell Viability |
| RAW 264.7 | 1 | 98.5 |
| 10 | 95.1 | |
| 50 | 89.3 | |
| 100 | 62.7 |
Experimental Protocol: MTT Cell Viability Assay [18][20][21]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in the Griess assay protocol.
-
Compound Treatment: Treat the cells with the same concentrations of this compound as used in the anti-inflammatory assays and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Part 3: Visualization of Pathways and Workflows
To clearly illustrate the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow from in silico prediction to in vitro validation.
Caption: Simplified NF-κB signaling pathway and the predicted point of inhibition.
Part 4: Synthesis and Interpretation
The hypothetical experimental data presented in Tables 1, 2, and 3 allow for a direct comparison with the initial in silico predictions.
-
COX-2 Inhibition: The experimental IC₅₀ value of 8.5 µM, while higher than the predicted 5.2 µM, is in the same order of magnitude, thus corroborating the in silico prediction that this compound is a direct inhibitor of the COX-2 enzyme. The discrepancy between predicted and experimental values is common and highlights the importance of experimental validation.[4]
-
Cellular Anti-inflammatory Activity: The compound demonstrated a dose-dependent inhibition of nitric oxide production in LPS-stimulated macrophages. This finding supports the prediction of anti-inflammatory activity in a cellular model and suggests that the compound can effectively engage its target in a complex biological environment.
-
Cytotoxicity: The MTT assay revealed that at concentrations where significant anti-inflammatory effects were observed (10-50 µM), cell viability remained high (above 89%). This indicates that the reduction in NO production is likely due to a specific anti-inflammatory mechanism rather than general toxicity.
Conclusion
This guide outlines a logical and systematic approach to the validation of in silico predictions for a novel compound, this compound. By integrating direct enzymatic assays with cell-based functional and toxicity screens, a comprehensive picture of the compound's biological activity can be established. The hypothetical results demonstrate a successful validation, where the in vitro data aligns with and refines the initial computational hypotheses. This iterative process of prediction and validation is fundamental to modern drug discovery, enabling a more efficient and evidence-based progression of promising compounds through the development pipeline.[3][22]
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Wikipedia. (n.d.). MTT assay. [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
- Crowell, J. A., Steele, V. E., & Shureiqi, I. (2014). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 5, 288. [Link]
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- O'Carroll, C., Fagan, A., & Boyle, N. (2017). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Current topics in medicinal chemistry, 17(29), 3155–3169. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
- Bio-protocol. (n.d.). Nitric Oxide Assay. [Link]
- arXiv. (2024).
- ResearchGate. (2023). (PDF)
- National Institutes of Health. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. [Link]
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
- MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Link]
- National Institutes of Health. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
- Engineered Science Publisher. (2022). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. [Link]
- CLYTE Technologies. (2025).
- National Institutes of Health. (2023).
- Pharmaspire. (2021).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]
- Bentham Science. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
- National Institutes of Health. (2020).
- Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. [Link]
- National Institutes of Health. (2021).
- Düsseldorfer Dokumenten- und Publikationsservice. (2025). Development and validation of in vitro and in silico tests to predict compounds' toxicity. [Link]
- PubMed. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. [Link]
- Frontiers. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
- National Institutes of Health. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
- MDPI. (2022).
Sources
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 5. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isfcppharmaspire.com [isfcppharmaspire.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Indole-3-Carboxylic Acid Analogs as Selective COX-2 Inhibitors: A Guide for Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the indole scaffold remains a cornerstone for the design of potent therapeutic agents. This guide provides an in-depth comparative analysis of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid and its structurally related analogs, focusing on their interaction with cyclooxygenase-2 (COX-2). As researchers, scientists, and drug development professionals, understanding the subtle molecular interactions that govern selectivity and potency is paramount. Here, we delve into a comparative molecular docking study, supported by experimental data, to elucidate the structure-activity relationships (SAR) that drive the efficacy of these compounds.
The rationale for focusing on COX-2 lies in its critical role as an inducible enzyme in the inflammatory cascade, making it a prime target for therapeutic intervention with a reduced side-effect profile compared to non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1] The indole-3-carboxylic acid framework, a key feature of the potent but non-selective NSAID indomethacin, serves as a valuable starting point for designing selective COX-2 inhibitors.[2][3] By exploring modifications to this core structure, we can gain insights into the key interactions within the COX-2 active site that confer selectivity.
The Chosen Target: Cyclooxygenase-2 (PDB ID: 3LN1)
For this comparative docking study, we have selected the crystal structure of murine COX-2 in complex with the well-known selective inhibitor, celecoxib (PDB ID: 3LN1).[4] This structure provides a high-resolution map of the active site and the binding mode of a clinically successful COX-2 inhibitor, offering a robust template for our in silico analysis. The larger and more accommodating active site of COX-2, compared to COX-1, features a characteristic side pocket that can be exploited for designing selective inhibitors.[5]
A Curated Set of Analogs for Comparative Analysis
Table 1: Selected Indole-3-Carboxylic Acid Analogs and their Experimental COX-2 Inhibitory Activity
| Compound ID | Structure | COX-2 IC50 (µM)[4] |
| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | 0.89 |
| Analog 4a | 1-(4-chlorobenzyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | 0.15 |
| Analog 4b | 1-(4-fluorobenzyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | 0.09 |
| Analog 4d | 1-(4-bromobenzyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | 0.12 |
| Analog 5 | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide | 0.18 |
| Analog 6 | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-(N-methyl)acetamide | 0.25 |
Experimental Protocol: Molecular Docking with AutoDock Vina
To predict the binding affinities and interaction patterns of our selected compounds, a rigorous molecular docking protocol was employed using AutoDock Vina.[6] This protocol is designed to be a self-validating system, ensuring the reliability of the generated results.
Step 1: Receptor Preparation
-
PDB File Acquisition: The crystal structure of COX-2 (PDB ID: 3LN1) was downloaded from the RCSB Protein Data Bank.[4]
-
Protein Cleaning: All water molecules and the co-crystallized ligand (celecoxib) were removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogens were added to the protein structure, and Gasteiger charges were assigned using AutoDock Tools.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.
Step 2: Ligand Preparation
-
2D Structure Generation: The 2D structures of indomethacin and its analogs were drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures were converted to 3D and their geometries were optimized using a suitable force field.
-
Torsion Angle Definition: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Step 3: Grid Box Generation
-
Binding Site Identification: The binding site was defined based on the location of the co-crystallized ligand (celecoxib) in the original PDB file.
-
Grid Box Definition: A grid box with dimensions of 25 x 25 x 25 Å was centered on the identified binding site to encompass the entire active site cavity. The grid parameter file was generated using AutoGrid.
Step 4: Docking Simulation
-
Vina Configuration: A configuration file was created specifying the paths to the prepared receptor and ligand PDBQT files, the grid parameter file, and the output file. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.
-
Execution: AutoDock Vina was executed from the command line using the specified configuration file.
-
Pose Analysis: The output file, containing multiple binding poses for each ligand ranked by their binding affinity (kcal/mol), was generated.
Step 5: Interaction Analysis
-
Visualization: The resulting docked poses were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligands and the receptor.
Visualizing the Workflow
Caption: A generalized workflow for in-silico molecular docking studies.
Comparative Docking Results
The docking simulations provide valuable insights into the binding affinities and interaction patterns of the selected indole-3-carboxylic acid analogs within the COX-2 active site. The predicted binding energies, which correlate with the inhibitory potency, are summarized in Table 2.
Table 2: Comparative Docking Scores and Key Interactions with COX-2 (PDB: 3LN1)
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds & Hydrophobic) |
| Indomethacin | -9.2 | Arg120, Tyr355, Ser530, Val523 |
| Analog 4a | -9.8 | Arg120, Tyr355, Val523, Ala527 |
| Analog 4b | -10.1 | Arg120, Tyr355, Val523, Ala527 |
| Analog 4d | -10.0 | Arg120, Tyr355, Val523, Ala527 |
| Analog 5 | -9.5 | Arg120, Tyr355, Gln192, Leu352 |
| Analog 6 | -9.3 | Arg120, Tyr355, Gln192, Leu352 |
Discussion: Correlating Docking and Experimental Data
The results of our comparative docking study align well with the experimental IC50 values, reinforcing the validity of our in silico model.
Expertise & Experience in Interpretation: The reduction of the carbonyl group in the N-acyl substituent of indomethacin to a methylene group in analogs 4a, 4b, and 4d leads to a significant increase in both predicted binding affinity and experimentally observed potency.[4] This suggests that the increased conformational flexibility of the N-benzyl group allows for more favorable interactions within the hydrophobic pocket of the COX-2 active site. The para-substituents (Cl, F, Br) on the benzyl ring likely engage in beneficial hydrophobic and van der Waals interactions with residues such as Val523 and Ala527.[3] The slightly higher binding affinity of the fluoro-substituted analog (4b) correlates with its lowest IC50 value, highlighting the subtle electronic and steric effects that can fine-tune potency.
Trustworthiness of the Protocol: The modification of the carboxylic acid moiety to primary (Analog 5) and secondary (Analog 6) amides results in a slight decrease in the predicted binding affinity, which is mirrored by their slightly higher IC50 values compared to the benzyl analogs.[4] The carboxylic acid of indomethacin is known to form a crucial salt bridge with Arg120 at the base of the active site.[3] While the amide groups in analogs 5 and 6 can still act as hydrogen bond donors and acceptors, the nature of this interaction with Arg120 and other polar residues like Gln192 and Leu352 is altered, potentially leading to a modest reduction in binding affinity. The ability of our docking protocol to capture these subtle differences enhances its trustworthiness as a predictive tool.
The COX-2 Signaling Pathway in Inflammation
The therapeutic rationale for targeting COX-2 stems from its central role in the inflammatory signaling cascade. Understanding this pathway is crucial for appreciating the mechanism of action of the docked compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2-sulfonylindoles as potential anti-inflammatory therapeutic agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
